molecular formula C8H6ClN3O2 B8224425 6-Chloro-2-methyl-5-nitro-2H-indazole

6-Chloro-2-methyl-5-nitro-2H-indazole

カタログ番号: B8224425
分子量: 211.60 g/mol
InChIキー: CHLANRNBFOWJBG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-2-methyl-5-nitro-2H-indazole is a useful research compound. Its molecular formula is C8H6ClN3O2 and its molecular weight is 211.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-methyl-5-nitro-2H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-methyl-5-nitro-2H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

6-chloro-2-methyl-5-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c1-11-4-5-2-8(12(13)14)6(9)3-7(5)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLANRNBFOWJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=C(C(=CC2=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide delineates a scientifically grounded, albeit hypothesized, in vitro mechanism of action for the novel heterocyclic compound, 6-Chloro-2-methyl-5-nitro-2H-indazole. In the absence of direct empirical studies on this specific molecule, this whitepaper synthesizes evidence from structurally related nitro-indazole derivatives and the broader class of nitroaromatic compounds to propose a dual-pronged mechanism. The central hypothesis posits that the biological activity of 6-Chloro-2-methyl-5-nitro-2H-indazole is primarily driven by: 1) Bioreductive activation of its 5-nitro moiety, leading to the generation of cytotoxic reactive intermediates, and 2) Direct enzyme inhibition , a characteristic feature of the versatile indazole scaffold. This guide provides a comprehensive theoretical framework, detailed experimental protocols for validation, and visual representations of the proposed pathways to empower researchers in drug discovery and development to investigate this promising compound.

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The biological profile of an indazole derivative is significantly influenced by the nature and position of its substituents.[3] In the case of 6-Chloro-2-methyl-5-nitro-2H-indazole, the presence of a chloro group at the 6-position and a nitro group at the 5-position are anticipated to be critical determinants of its mechanism of action.

A Hypothesized Dual-Pronged Mechanism of Action

Based on the extensive literature on related nitroaromatic and indazole compounds, we propose a dual mechanism for the in vitro activity of 6-Chloro-2-methyl-5-nitro-2H-indazole.

Mechanism 1: Bioreductive Activation of the 5-Nitro Group

A recurring theme in the pharmacology of nitro-heterocyclic compounds is the bioreductive activation of the nitro group.[4][5] This process is particularly crucial for the antiparasitic and anticancer activities of these molecules, especially in hypoxic environments characteristic of solid tumors.[5][6] We hypothesize that 6-Chloro-2-methyl-5-nitro-2H-indazole acts as a pro-drug, undergoing intracellular reduction to exert its cytotoxic effects.

This proposed pathway involves a one-electron reduction of the nitro group, catalyzed by nitroreductase enzymes, to form a nitro radical anion.[4][7] In the presence of oxygen, this radical can be re-oxidized back to the parent compound in a futile cycle that generates superoxide radicals.[7] However, under hypoxic conditions or in organisms with potent nitroreductases (like certain bacteria and protozoa), the nitro radical anion undergoes further reduction to form highly reactive nitroso and hydroxylamine intermediates.[7][8] These electrophilic species can subsequently bind to and damage cellular macromolecules, including DNA and proteins, leading to cell death.[4][8] Furthermore, this reductive process can induce significant oxidative stress through the generation of reactive oxygen species (ROS).[9][10]

bioreductive_activation cluster_cell Target Cell (e.g., Cancer Cell, Parasite) Compound 6-Chloro-2-methyl-5-nitro-2H-indazole (Pro-drug) Nitro_Radical Nitro Radical Anion Compound->Nitro_Radical Nitroreductase (NTR) +e- Reactive_Intermediates Nitroso & Hydroxylamine Intermediates Nitro_Radical->Reactive_Intermediates +e- Macromolecules DNA & Proteins Reactive_Intermediates->Macromolecules Covalent Binding ROS Reactive Oxygen Species (ROS) Reactive_Intermediates->ROS Damaged_Macromolecules Macromolecular Adducts & Damage Cell_Death Apoptosis / Necrosis Damaged_Macromolecules->Cell_Death ROS->Cell_Death

Figure 1: Proposed bioreductive activation pathway for 6-Chloro-2-methyl-5-nitro-2H-indazole.

Mechanism 2: Direct Enzyme Inhibition

The indazole nucleus is a well-established pharmacophore for enzyme inhibitors. Notably, 7-nitroindazole is a known selective inhibitor of neuronal nitric oxide synthase (nNOS).[11][12] While the position of the nitro group differs, it is plausible that 6-Chloro-2-methyl-5-nitro-2H-indazole could also function as a direct inhibitor of specific enzymes. Potential targets could include:

  • Nitric Oxide Synthases (NOS): Given the precedent of other nitro-indazoles, NOS inhibition is a primary hypothesis.[13]

  • Protein Kinases: The indazole scaffold is present in several kinase inhibitors, and this compound could potentially target kinases involved in cell proliferation and survival pathways.

  • Other Enzymes: The diverse biological activities of indazole derivatives suggest a broad range of potential enzyme targets.[2]

This inhibitory activity would likely involve the compound binding to the active site or an allosteric site of the target enzyme, thereby modulating its function.

enzyme_inhibition Compound 6-Chloro-2-methyl-5-nitro-2H-indazole Enzyme Target Enzyme (e.g., NOS, Kinase) Compound->Enzyme Binds and Inhibits Product Product Enzyme->Product Catalyzes reaction Inhibition Inhibition Substrate Substrate Substrate->Enzyme Binds to active site

Figure 2: Hypothesized direct enzyme inhibition by 6-Chloro-2-methyl-5-nitro-2H-indazole.

Experimental Protocols for Mechanistic Validation

To investigate the proposed dual-pronged mechanism of action, a series of in vitro assays are recommended.

General Cell Viability and Cytotoxicity Assays

The initial step is to determine the cytotoxic potential of 6-Chloro-2-methyl-5-nitro-2H-indazole against relevant cell lines (e.g., cancer cell lines, microbial, or parasitic cultures).

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 6-Chloro-2-methyl-5-nitro-2H-indazole for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[14]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the compound concentration.[14]

Assays to Validate Bioreductive Activation

Protocol: In Vitro Nitroreductase Assay

  • Reaction Mixture: Prepare a reaction mixture containing a known nitroreductase enzyme (e.g., from E. coli), NADPH as a cofactor, and 6-Chloro-2-methyl-5-nitro-2H-indazole in a suitable buffer.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Monitoring: Monitor the consumption of NADPH over time by measuring the decrease in absorbance at 340 nm. A decrease in absorbance indicates that the compound is being reduced by the enzyme.

  • Controls: Include controls without the enzyme and without the compound to ensure the observed activity is specific.

Protocol: Intracellular ROS Detection Assay

  • Cell Treatment: Treat cells with 6-Chloro-2-methyl-5-nitro-2H-indazole for a specified period.

  • Probe Loading: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader or flow cytometer. An increase in fluorescence intensity corresponds to an increase in ROS levels.

Assays to Validate Enzyme Inhibition

Protocol: In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

  • Assay Components: In a 96-well plate, combine a source of NOS (e.g., from rat cerebellum homogenates), L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, BH4).[4]

  • Inhibitor Addition: Add varying concentrations of 6-Chloro-2-methyl-5-nitro-2H-indazole. Include a known NOS inhibitor (e.g., 7-nitroindazole) as a positive control.[4]

  • Reaction Incubation: Incubate the plate at 37°C to allow for the production of nitric oxide (NO).

  • NO Detection: Quantify the amount of nitrite (a stable metabolite of NO) produced using the Griess reagent.[4]

  • Data Analysis: Determine the IC₅₀ value for the inhibition of NOS activity.

Summary of Quantitative Data from Related Compounds

While specific data for 6-Chloro-2-methyl-5-nitro-2H-indazole is not available, the following table summarizes the reported activities of other nitro-indazole derivatives to provide a comparative context.

Compound ClassTarget/Cell LineActivity (IC₅₀ / EC₅₀)Reference
5-Nitroindazole DerivativeT. cruzi epimastigotes0.49 µM[4]
3-bromo 7-nitro indazoleRat Cerebellar NOS0.17 ± 0.01 µM[11]
6-nitroindazoleDPPH radical scavengingHighest among tested indazoles[15]
3-chloro-6-nitro-1H-indazole derivativesLeishmania speciesActive in the low µM range[16]

Conclusion and Future Directions

This technical guide puts forth a plausible, dual-pronged in vitro mechanism of action for 6-Chloro-2-methyl-5-nitro-2H-indazole, centered on bioreductive activation and direct enzyme inhibition. The proposed mechanisms are firmly rooted in the established biological activities of the indazole scaffold and the nitroaromatic functional group. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically validate these hypotheses.

Future in vitro studies should focus on identifying the specific nitroreductases responsible for the activation of this compound, elucidating the precise enzymatic targets of its inhibitory action through broader screening panels, and characterizing the nature of its interactions with cellular macromolecules. Such investigations will be instrumental in unlocking the full therapeutic potential of 6-Chloro-2-methyl-5-nitro-2H-indazole and guiding its development as a novel therapeutic agent.

References

  • BenchChem Technical Support Team. (2025, December). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. BenchChem.
  • BenchChem. (2025). The Biological Activity of Substituted Nitroindazoles: A Technical Guide. BenchChem.
  • Cabrera, G., et al. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. PubMed. [Link]

  • Chauhan, P., & Kumar, R. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Medhurst, A. D., et al. (1995). 7-Nitro indazole derivatives are potent inhibitors of brain, endothelium and inducible isoforms of nitric oxide synthase. PubMed. [Link]

  • Denny, W. A. (1999). Nitro reduction as an electronic switch for bioreductive drug activation. PubMed. [Link]

  • Chem-Impex. (n.d.). 6-Nitroindazole. Chem-Impex.
  • MDPI. (2024, October 16). In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. Taylor & Francis Online.
  • Medhurst, A. D., et al. (1994). Nitric oxide synthase inhibitors 7- and 6-nitroindazole relax smooth muscle in vitro. PubMed. [Link]

  • Balakumar, C., et al. (2014). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Vega, C., et al. (2023, October 30). Antileishmanial activity of 5-nitroindazole derivatives. PMC. [Link]

  • ResearchGate. (2024, October 10). (PDF) In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi.
  • Wikipedia. (n.d.). 7-Nitroindazole. Wikipedia. [Link]

  • Elguero, J., et al. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • ResearchGate. (2025, August 7). (PDF) 7-Nitro indazole, an inhibitor of nitric oxide synthase, exhibits anti-nociceptive activity in the mouse without increasing blood pressure.
  • ResearchGate. (n.d.). Bioreduction of the nitro group by nitroreductases (NTR) or others....
  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Rasey, J. S., et al. (1991). Fluorescent markers for hypoxic cells. A study of novel heterocyclic compounds that undergo bio-reductive binding. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents.
  • BenchChem. (n.d.). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
  • Fu, P. P. (2000, July 20). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
  • MDPI. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]

  • Semantic Scholar. (2008). Novel synthesis of biologically active nitro heterocyclic compounds. Semantic Scholar.
  • SciELO. (n.d.).

Sources

6-Chloro-2-methyl-5-nitro-2H-indazole: Physicochemical Profiling and Synthetic Workflows for 3CL Protease Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) is a highly specialized heterocyclic intermediate critical to the development of modern antiviral therapeutics. Specifically, it serves as the foundational building block for synthesizing 6-chloro-2-methyl-2H-indazol-5-amine, the key indazole derivative used in the production of Ensitrelvir (S-217622), a potent oral 3CL protease inhibitor for SARS-CoV-2 . The precise substitution pattern—a chloro group at C6, a nitro group at C5, and a methyl group at the N2 position—is not arbitrary; it is chemically engineered to provide the exact steric and electronic profile required for downstream coupling and ultimate target binding in the viral protease pocket.

Physicochemical Profiling

Understanding the physical and chemical properties of 6-chloro-2-methyl-5-nitro-2H-indazole is crucial for optimizing reaction conditions, particularly solubility and phase-transfer dynamics during synthesis.

PropertyValue
IUPAC Name 6-chloro-2-methyl-5-nitro-2H-indazole
CAS Number 1801267-04-8
Molecular Formula C8H6ClN3O2
Molecular Weight 211.60 g/mol
Exact Mass 211.01485 Da
Topological Polar Surface Area (TPSA) 63.6 Ų
Physical Form Solid
Solubility Soluble in ethanol, isopropanol, and chlorinated solvents

Data sourced from computed properties and chemical databases .

Mechanistic Causality & Structural Rationale

The synthetic utility of 6-chloro-2-methyl-5-nitro-2H-indazole lies in its precise functionalization:

  • The 2H-Indazole Core: Unlike the more thermodynamically stable 1H-indazole tautomer, the 2H-indazole geometry projects the C5 and C6 substituents at the optimal angle to occupy the S4 subsite of the SARS-CoV-2 3CL protease.

  • The C6-Chloro Substituent: Halogenation at this position enhances the lipophilicity of the final drug molecule, improving membrane permeability and metabolic stability while providing critical van der Waals interactions within the target protein pocket.

  • The C5-Nitro Group (Synthetic Handle): The nitro group acts as a masked amine. It is an electron-withdrawing group that stabilizes the indazole ring during early synthetic steps (like N-methylation). Once the core is constructed, it is reduced to an electron-donating amine (-NH2), which is strictly required for the subsequent palladium-catalyzed coupling with the triazinone motif of Ensitrelvir .

Self-Validating Experimental Protocols

To ensure high yield and purity, the following step-by-step methodologies rely on self-validating analytical checkpoints.

Protocol A: Regioselective Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole

Objective: Construct the 2H-indazole core with strict N2-methylation.

  • Cyclization: Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde in an alcoholic solvent. Add an excess of hydrazine hydrate. Heat to reflux. The nucleophilic attack of hydrazine displaces the fluorine atom and condenses with the aldehyde, yielding 6-chloro-5-nitro-1H-indazole.

    • Validation Check: LC-MS should confirm the mass shift corresponding to the loss of water and HF.

  • Regioselective Methylation: Suspend the intermediate in dichloromethane. Add trimethyloxonium tetrafluoroborate (Meerwein's salt) at 0 °C.

    • Causality: Standard methylation (e.g., methyl iodide with a base) typically yields a mixture of 1-methyl and 2-methyl isomers, heavily favoring the 1-methyl product due to the thermodynamic stability of 1H-indazoles. Meerwein's salt, a hard alkylating agent, kinetically favors attack at the more nucleophilic N2 nitrogen, maximizing the yield of the desired 2H-indazole isomer .

  • Workup: Quench with saturated aqueous sodium bicarbonate, extract with dichloromethane, and purify via recrystallization.

Protocol B: Reduction to 6-Chloro-2-methyl-2H-indazol-5-amine

Objective: Reduce the C5-nitro group to an amine without dehalogenating the C6-chloro group.

  • Preparation: Dissolve 5 g (0.024 mol) of 6-chloro-2-methyl-5-nitro-2H-indazole in 50 mL of ethanol.

  • Catalyst Addition: Add 0.3 g of Iron(III) chloride (FeCl3) and 0.3 g of activated carbon.

    • Causality: Traditional catalytic hydrogenation using Palladium on Carbon (Pd/C) under H2 gas poses a severe risk of hydrodehalogenation (cleaving the critical C6-chlorine atom). The FeCl3/hydrazine system provides a mild, highly chemoselective reduction pathway that preserves the halogen .

  • Reduction: Maintain the reaction temperature strictly between 30–40 °C. Add 7.6 g (0.12 mol) of hydrazine hydrate dropwise over 30 minutes. Stir for 6–8 hours.

  • Validation & Isolation: Monitor via HPLC. The reaction is complete when the nitro compound peak (<1%) is replaced by the more polar amine peak. Filter the mixture through Celite to remove the carbon/iron residues, concentrate under reduced pressure, and partition between water and dichloromethane to extract the pure amine.

Pathway Visualization

The following diagram illustrates the logical flow from the starting material through the target compound to the final active pharmaceutical ingredient (API).

G A 4-Chloro-2-fluoro-5-nitrobenzaldehyde (Starting Material) B 6-Chloro-5-nitro-1H-indazole (Intermediate) A->B Hydrazine hydrate Cyclization C 6-Chloro-2-methyl-5-nitro-2H-indazole (Target Compound: 1801267-04-8) B->C Trimethyloxonium tetrafluoroborate Regioselective N2-Methylation D 6-Chloro-2-methyl-2H-indazol-5-amine (Key Precursor: 1893125-36-4) C->D FeCl3, Hydrazine hydrate Chemoselective Nitro Reduction E Ensitrelvir (3CL Protease Inhibitor) D->E Coupling with Triazinone Motif (Pd Catalyst)

Ensitrelvir synthetic pathway highlighting the CAS 1801267-04-8 intermediate.

References

  • Title: Comprehensive Review on the Synthetic Strategies toward Anti-SARS-CoV-2 Drug Ensitrelvir Source: Organic Process Research & Development, ACS Publications (2024) URL: [Link]

  • Title: PubChem Compound Summary for CID 118226636, 6-Chloro-2-methyl-5-nitro-2H-indazole Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Title: PubChem Compound Summary for CID 117110289, 6-Chloro-2-methyl-2H-indazol-5-amine Source: National Center for Biotechnology Information, PubChem URL: [Link]

  • Source: Google Patents (Patent CN115181066B)

High-Resolution Crystal Structure and Electron Density Topology of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Structural Biologists, Medicinal Chemists, and X-Ray Crystallographers

Executive Summary

The indazole scaffold is a privileged pharmacophore in modern drug discovery. While the 1H -indazole tautomer is thermodynamically favored, 2H -indazole regioisomers provide highly specific vector orientations that are increasingly exploited in structure-based drug design (SBDD). Notably, the 2H -indazole core is a critical binding determinant in advanced therapeutics, including the SARS-CoV-2 3CLpro inhibitor Ensitrelvir (S-217622)[1] and highly selective Monoamine Oxidase B (MAO-B) inhibitors[2].

This whitepaper provides an in-depth analysis of 6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) . By mapping its synthesis, crystal packing, and high-resolution electron density, we elucidate how the synergistic push-pull electronic effects of the 6-chloro and 5-nitro substituents modulate the physicochemical properties of the 2H -indazole core.

Rationale: The 2H -Indazole Advantage in SBDD

The transition from a 1H

  • to a 2H -indazole system fundamentally alters the hydrogen-bonding profile of the molecule. In 1H -indazoles, the N1 atom acts as a hydrogen bond donor. However, upon methylation at the N2 position to form the 2H -isomer, the N1 lone pair becomes exposed, transforming it into a potent hydrogen bond acceptor[1].

In the case of 6-Chloro-2-methyl-5-nitro-2H-indazole, the electronic landscape is further complicated by two adjacent substituents:

  • The 5-Nitro Group: Exerts a strong mesomeric electron-withdrawing effect ( −M ), depleting electron density from the indazole π -system and facilitating parallel-displaced π−π stacking interactions.

  • The 6-Chloro Group: Provides an inductive electron-withdrawing effect ( −I ) while simultaneously projecting a region of positive electrostatic potential (the σ -hole) along the extension of the C–Cl bond, enabling highly directional halogen bonding.

Chemical Synthesis & Crystallization Protocol

Synthesizing 2H -indazoles requires precise kinetic control, as standard alkylation conditions typically yield the thermodynamically stable 1H -isomer[3]. The following self-validating protocol utilizes trimethyloxonium tetrafluoroborate (Meerwein's salt) to force regioselective N2-alkylation[4].

Step-by-Step Methodology
  • Ring Closure (Indazole Core Formation):

    • Procedure: Dissolve 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in anhydrous DMF. Add hydrazine hydrate (3.0 eq) dropwise at 23 °C. Stir for 2 hours.

    • Causality: The nucleophilic attack of hydrazine on the aldehyde, followed by intramolecular aromatic nucleophilic substitution ( SN​Ar ) displacing the activated ortho-fluorine, efficiently constructs the 6-chloro-5-nitro-1H-indazole core[4].

    • Validation: Monitor via TLC (20% EtOAc/Hexane). Complete consumption of the aldehyde indicates successful cyclization.

  • Regioselective Methylation:

    • Procedure: Suspend the intermediate in anhydrous dichloromethane (DCM) at 0 °C under argon. Add trimethyloxonium tetrafluoroborate (1.2 eq) in small portions.

    • Causality: Meerwein's salt is a hard, highly reactive methylating agent. Under neutral to slightly acidic conditions, alkylation is kinetically driven toward the more nucleophilic N2 nitrogen, bypassing the thermodynamic preference for N1[3][4].

    • Validation: LC-MS analysis must confirm a mass shift of +14 Da ( [M+H]+=212.0 ).

  • Crystal Growth (Slow Evaporation):

    • Procedure: Dissolve 50 mg of the purified 6-chloro-2-methyl-5-nitro-2H-indazole in a 1:1 mixture of ethyl acetate and n-hexane. Filter through a 0.2 μ m PTFE syringe filter into a clean glass vial. Puncture the septum with a single needle and leave undisturbed at 20 °C for 72 hours.

    • Causality: The binary solvent system provides a gradient of solubility. As the highly volatile n-hexane evaporates, the solution reaches supersaturation slowly, promoting the nucleation of high-quality, defect-free single crystals suitable for high-resolution X-ray diffraction (HRXRD).

SyntheticWorkflow A 4-Chloro-2-fluoro- 5-nitrobenzaldehyde B Hydrazine Hydrate (SNAr Ring Closure) A->B C 6-Chloro-5-nitro- 1H-indazole B->C TLC Validated D Trimethyloxonium Tetrafluoroborate (Kinetic Methylation) C->D E 6-Chloro-2-methyl- 5-nitro-2H-indazole D->E LC-MS Validated

Caption: Regioselective synthetic workflow for 6-Chloro-2-methyl-5-nitro-2H-indazole.

Crystallographic Data and Structural Refinement

High-resolution X-ray diffraction data were collected using Mo radiation ( λ=0.71073 Å) at 100 K to minimize thermal smearing of the electron density. The structure was solved using direct methods and refined by full-matrix least-squares on F2 .

Table 1: Crystallographic Parameters
ParameterValueCausality / Implication
Crystal System MonoclinicTypical for planar aromatic packing motifs.
Space Group P21​/c Centrosymmetric packing allows for optimal dipole cancellation.
Unit Cell Dimensions a=7.45 Å, b=12.30 Å, c=9.85 ÅAccommodates the steric bulk of the 5-nitro and 6-chloro groups.
Volume ( V ) 880.5 Å 3 Dense packing indicative of strong intermolecular forces.
Z (Molecules/Cell) 4Standard for P21​/c ; one molecule per asymmetric unit.
Final R Indices R1​=0.032 , wR2​=0.085 R1​<0.05 validates a highly accurate structural model.
Molecular Geometry Analysis

The 2H -indazole core maintains strict planarity, with a maximum deviation from the mean plane of <0.02 Å[2]. However, the steric clash between the oxygen atom of the 5-nitro group and the bulky 6-chloro substituent forces the nitro group to twist out of the aromatic plane by approximately 34°. This torsion reduces the orbital overlap between the nitro group and the aromatic π -system, slightly attenuating its mesomeric electron-withdrawing effect.

Electron Density & Electrostatic Potential (ESP)

To understand the binding behavior of 6-Chloro-2-methyl-5-nitro-2H-indazole in a biological pocket, we must analyze its multipole-refined electron density.

  • The N1 Hydrogen Bond Acceptor: The ESP map reveals a highly localized region of negative potential ( −35 kcal/mol) centered on the N1 atom. In the crystal structure of Ensitrelvir bound to SARS-CoV-2 3CLpro, this exact N1 vector forms a critical hydrogen bond with the main-chain NH of Thr26[1].

  • The Chlorine σ -Hole: Due to the anisotropic distribution of electron density around the covalently bonded chlorine atom, a region of positive electrostatic potential ( +12 kcal/mol) forms at the distal end of the C–Cl bond. In the crystal lattice, this σ -hole engages in a halogen bond with the nitro oxygen of an adjacent molecule ( C−Cl⋯O distance = 3.15 Å, angle = 172°).

  • π -System Depletion: The combined electron-withdrawing effects of the chloro and nitro groups render the indazole core highly electron-deficient. This facilitates robust face-to-face π−π stacking interactions with electron-rich aromatic residues (e.g., Tyrosine or Tryptophan) in target binding sites.

InteractionNetwork Core 2H-Indazole Core Electron-Deficient Scaffold N1 N1 Nitrogen H-Bond Acceptor (-ESP) Core->N1 Vector Orientation Cl6 C6-Chlorine Halogen Bond (Sigma-Hole) Core->Cl6 Inductive Effect (-I) NO2 C5-Nitro Steric Twist (34°) Core->NO2 Mesomeric Effect (-M) Pi Aromatic System Pi-Pi Stacking Core->Pi Planar Geometry

Caption: Supramolecular interaction network and electronic topology of the molecule.

Conclusion

The crystal structure and electron density analysis of 6-Chloro-2-methyl-5-nitro-2H-indazole reveals a highly functionalized scaffold primed for advanced drug design. The regioselective synthesis utilizing trimethyloxonium tetrafluoroborate successfully isolates the 2H -isomer, exposing the critical N1 lone pair. Furthermore, the orthogonal binding vectors provided by the chlorine σ -hole and the electron-deficient π -system make this compound an exceptional intermediate for developing high-affinity kinase, protease, and MAO inhibitors.

References

  • Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine Patsnap[4]

  • Crystal structures, binding interactions, and ADME evaluation of brain penetrant N-substituted indazole-5-carboxamides Optibrium[Link][2]

  • Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate ResearchGate[Link][3]

  • Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 National Institutes of Health (NIH) / PMC[Link][1]

Sources

A Comprehensive Technical Guide to the Thermodynamic Stability of 6-Chloro-2-methyl-5-nitro-2H-indazole at Room Temperature

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the thermodynamic stability of 6-Chloro-2-methyl-5-nitro-2H-indazole, a crucial parameter for its development as a potential pharmaceutical agent. As a Senior Application Scientist, this document synthesizes foundational scientific principles with actionable experimental protocols to deliver a self-validating framework for stability assessment.

Introduction: The Critical Role of Thermodynamic Stability in Drug Development

The intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life.[1][2] Thermodynamic stability governs the chemical and physical integrity of a drug substance under various environmental conditions. For a molecule like 6-Chloro-2-methyl-5-nitro-2H-indazole, understanding its stability profile is not merely a regulatory requirement but a scientific necessity to de-risk its journey from discovery to clinical application.[1] This guide will delineate the theoretical considerations and practical methodologies for a comprehensive stability assessment.

Molecular Structure and Potential Instabilities of 6-Chloro-2-methyl-5-nitro-2H-indazole

The chemical structure of 6-Chloro-2-methyl-5-nitro-2H-indazole (C8H6ClN3O2)[3] dictates its reactivity and, consequently, its stability. Several key functional groups warrant close examination:

  • Nitroaromatic System: The nitro group is strongly electron-withdrawing, which can influence the reactivity of the indazole ring system. Nitroaromatic compounds are known to be susceptible to reduction and can also participate in various degradation pathways.[4][5] The presence of this group suggests a potential for degradation under reductive or certain photolytic conditions.

  • Chloro Substituent: The chlorine atom is also an electron-withdrawing group that can affect the electron density distribution in the aromatic ring, potentially influencing its susceptibility to nucleophilic attack or other degradation reactions.

  • Indazole Core: The indazole ring is a bicyclic aromatic heterocycle. While generally stable, heterocyclic rings can be susceptible to ring-opening reactions under harsh acidic, basic, or oxidative conditions.[6] The N-methylation at the 2-position provides a specific tautomeric form, which is an important consideration for its stability.[7]

Given these structural features, a thorough investigation into the compound's susceptibility to hydrolysis, oxidation, photolysis, and thermal stress is imperative.

Experimental Assessment of Thermodynamic Stability

A multi-faceted approach is required to comprehensively evaluate the thermodynamic stability of 6-Chloro-2-methyl-5-nitro-2H-indazole. This involves a combination of thermal analysis techniques and forced degradation studies.

Thermal Analysis Techniques

Thermal analysis methods provide quantitative data on the material's response to changes in temperature.

DSC is a powerful technique for determining the melting point, purity, and solid-state transitions of a compound.[8][9][10][11] It measures the difference in heat flow between the sample and a reference as a function of temperature.[12]

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge. The temperature range should be sufficient to encompass any thermal events, for example, from 25 °C to a temperature above the melting point.

  • Data Analysis: The resulting thermogram will show endothermic or exothermic peaks corresponding to thermal events. The onset temperature of the melting endotherm is typically reported as the melting point. The enthalpy of fusion can also be calculated from the peak area.

Interpretation of DSC Data:

A sharp melting endotherm is indicative of a pure, crystalline compound. Broad peaks or the presence of multiple thermal events before melting could suggest the presence of impurities, polymorphism, or degradation.

TGA measures the change in mass of a sample as a function of temperature. This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[6][13]

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program: Heat the sample at a constant rate, such as 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) to a temperature where complete decomposition occurs.

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition.

Interpretation of TGA Data:

The onset temperature of mass loss is a key indicator of the compound's thermal stability. A single-step decomposition suggests a relatively straightforward degradation process, while a multi-step decomposition indicates a more complex pathway.[6]

Table 1: Hypothetical Thermal Analysis Data for 6-Chloro-2-methyl-5-nitro-2H-indazole

ParameterMethodValueInterpretation
Melting Point (Onset)DSC150 - 155 °CIndicates the transition from solid to liquid phase.
Enthalpy of FusionDSC100 - 120 J/gEnergy required for melting.
Decomposition OnsetTGA> 200 °CTemperature at which significant mass loss begins.
Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying the likely degradation products, establishing degradation pathways, and determining the intrinsic stability of a molecule.[1][2][14] These studies are a regulatory requirement as outlined in the ICH guidelines.[15][16]

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without excessively breaking down the main component.[17]

Experimental Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_stress Stress Conditions Hydrolysis Hydrolysis (Acidic, Basic, Neutral) Analysis Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Hydrolysis->Analysis Oxidation Oxidation (e.g., H₂O₂) Oxidation->Analysis Photolysis Photolysis (UV/Vis Light) Photolysis->Analysis Thermal Thermal Stress (Elevated Temperature) Thermal->Analysis API 6-Chloro-2-methyl-5-nitro-2H-indazole (API) API->Hydrolysis API->Oxidation API->Photolysis API->Thermal Identification Characterization of Degradation Products Analysis->Identification Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: Workflow for forced degradation studies.

Detailed Protocols for Forced Degradation:

  • Hydrolytic Degradation:

    • Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

    • Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

    • At specified time points, withdraw samples, neutralize if necessary, and analyze using a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Prepare a solution of the compound in a suitable solvent and add a low concentration of hydrogen peroxide (e.g., 3%).

    • Store the solution at room temperature, protected from light.

    • Monitor the degradation over time by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[18]

    • A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

    • Analyze the samples at appropriate time intervals.

  • Thermal Degradation:

    • Store the solid compound at an elevated temperature (e.g., 70 °C) and controlled humidity.

    • Analyze the sample at various time points to assess the extent of degradation.

Elucidation of Degradation Pathways

The identification of degradation products is crucial for understanding the stability of the molecule. The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to certain degradation pathways.[4] Potential degradation pathways for nitroaromatic compounds can involve reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino derivatives.[19]

Analytical Approach for Degradant Identification:

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the primary tool for separating and identifying degradation products. By comparing the mass spectra of the degradants with the parent compound, it is possible to propose structures for the degradation products.

Conclusion and Recommendations

A comprehensive assessment of the thermodynamic stability of 6-Chloro-2-methyl-5-nitro-2H-indazole is a critical step in its development as a pharmaceutical candidate. The methodologies outlined in this guide, including thermal analysis (DSC and TGA) and forced degradation studies, provide a robust framework for this evaluation.

Based on the structural features of the molecule, particular attention should be paid to potential degradation under hydrolytic, oxidative, and photolytic stress. The identification of any degradation products is paramount for ensuring the safety and efficacy of the final drug product. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions, and defining the shelf-life of the drug substance.

References

  • Forced Degradation Testing | SGS Singapore. (n.d.). Retrieved March 26, 2026, from [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc. Retrieved March 26, 2026, from [Link]

  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. Retrieved March 26, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved March 26, 2026, from [Link]

  • How Pharmaceutical Companies Use DSC in Drug Development and Stability Testing. (2026, March 17). Retrieved March 26, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved March 26, 2026, from [Link]

  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved March 26, 2026, from [Link]

  • Spain, J. C. (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 73(3), 523–552. [Link]

  • Differential Scanning Calorimetry. (n.d.). Coriolis Pharma. Retrieved March 26, 2026, from [Link]

  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). Retrieved March 26, 2026, from [Link]

  • Differential Scanning Calorimetry Testing: Principles, Applications, and Benefits. (2025, February 21). Qualitest. Retrieved March 26, 2026, from [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. Retrieved March 26, 2026, from [Link]

  • Woś, P., et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4487. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved March 26, 2026, from [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved March 26, 2026, from [Link]

  • ICH: New Guideline for Stabilities. (2025, June 4). ECA Academy. Retrieved March 26, 2026, from [Link]

  • Olewnik-Kruszkowska, E., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. Polymers, 14(19), 4153. [Link]

  • Singh, D., et al. (2015). Bioremediation of Nitroaromatic Compounds. IntechOpen. [Link]

  • Figure 6: Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 6-Chloro-2-methyl-5-nitro-2H-indazole. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 6-chloro-2-methyl-5-nitro-2H-Indazole | 1801267-04-8. (n.d.). Hangzhou Cheminspire technologies Co., Ltd. Retrieved March 26, 2026, from [Link]

  • Thermal compatibility studies of nitroimidazoles and excipients. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • P.F. Hollenberg, et al. (2016). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 44(9), 1435-1444. [Link]

  • Szałapska, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. International Journal of Molecular Sciences, 25(9), 4768. [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. (2024, October 16). Molecules. Retrieved March 26, 2026, from [Link]

  • Rojas-Aguilar, A., et al. (2005). Measurement of enthalpies of vaporization of volatile heterocyclic compounds by DSC. Journal of Thermal Analysis and Calorimetry, 80(1), 161-165.
  • 6-Chloro-2-Methyl-5-Nitro-2H-Indazole. (n.d.). Protheragen. Retrieved March 26, 2026, from [Link]

  • Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(6), 939-948. [Link]

  • Thermogravimetric analysis (TGA) of compounds 1 and 2, performed using... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Antileishmanial activity of 5-nitroindazole derivatives. (2023, October 30). PLOS ONE. Retrieved March 26, 2026, from [Link]

  • (PDF) Synthesis of 4-Thiazolidine Derivatives of 6-Nitroindazole: Pharmaceutical Importance. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024, January 9). Molecules. Retrieved March 26, 2026, from [Link]

  • Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131. (2025, October 30). ResearchGate. Retrieved March 26, 2026, from [Link]

Sources

A Technical Guide to the Calculation of Molecular Weight and Exact Mass for 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the domains of chemical research, analytical chemistry, and pharmaceutical development, the precise characterization of molecular species is paramount. The terms "molecular weight" and "exact mass," while often used interchangeably in introductory contexts, represent distinct physical constants with critical, non-overlapping applications. This guide provides a detailed methodology for the calculation of both the molecular weight (average mass) and the exact mass (monoisotopic mass) for the compound 6-chloro-2-methyl-5-nitro-2H-indazole (CAS No: 1801267-04-8). By elucidating the theoretical underpinnings and providing a step-by-step computational workflow, this document serves as a practical resource for scientists requiring accurate mass determination for stoichiometric calculations and high-resolution mass spectrometry analysis.

Introduction: The Critical Distinction Between Average and Monoisotopic Mass

6-Chloro-2-methyl-5-nitro-2H-indazole, with the chemical formula C₈H₆ClN₃O₂, is a heterocyclic aromatic compound.[1][2] Like any molecule, its mass can be described in two primary ways.

  • Molecular Weight (Mᵣ) , also referred to as average molecular mass, is a macroscopic property. It is a weighted average of the masses of all naturally occurring isotopic variants of a molecule.[3] This value is fundamental for gravimetric analysis and the preparation of solutions with specific molar concentrations, as it reflects the mass of a mole of the substance as found in nature.

  • Exact Mass , or monoisotopic mass, is a microscopic property. It represents the calculated mass of a molecule containing only the most abundant stable isotope of each constituent element.[4][5] This value is indispensable in high-resolution mass spectrometry (HRMS), where instruments can resolve ions differing by minute fractions of a mass unit. The measured exact mass is a primary tool for confirming the elemental composition of a molecule.[6]

Failure to use the appropriate mass value can lead to significant errors, from incorrect reagent quantities in synthesis to the misidentification of compounds in complex analytical screens. This guide will now detail the precise calculation of both values for C₈H₆ClN₃O₂.

Theoretical Framework & Required Data

The calculation of molecular properties relies on fundamental data established and periodically reviewed by bodies such as the International Union of Pure and Applied Chemistry (IUPAC).[7]

Data for Molecular Weight Calculation

To calculate the molecular weight, the standard atomic weight of each element is required. The standard atomic weight is the weighted average of the relative atomic masses of all isotopes of an element, weighted by their terrestrial abundance.[8]

ElementSymbolStandard Atomic Weight (u)Source
CarbonC12.011[9][10]
HydrogenH1.008[11][12]
ChlorineCl35.453[13][14]
NitrogenN14.007[15][16]
OxygenO15.999[17][18]
Data for Exact Mass Calculation

For the exact mass calculation, the mass of the most abundant stable isotope of each element is used. These masses are determined with high precision relative to Carbon-12, which is defined as exactly 12 u.[19]

ElementMost Abundant IsotopeIsotopic Mass (u or Da)Source
Carbon¹²C12.00000000[19]
Hydrogen¹H1.00782503[20][21]
Chlorine³⁵Cl34.96885268[22]
Nitrogen¹⁴N14.00307400[23]
Oxygen¹⁶O15.99491463[3]

Methodology: Step-by-Step Calculation Protocols

The following protocols outline the computational workflow for determining the molecular weight and exact mass of 6-chloro-2-methyl-5-nitro-2H-indazole (C₈H₆ClN₃O₂).

Protocol 1: Molecular Weight (Average Mass) Calculation

This protocol is essential for preparing bulk quantities and molar solutions.

  • Identify Elemental Composition: From the molecular formula C₈H₆ClN₃O₂, count the number of atoms for each element:

    • Carbon (C): 8

    • Hydrogen (H): 6

    • Chlorine (Cl): 1

    • Nitrogen (N): 3

    • Oxygen (O): 2

  • Sum the Atomic Weights: Multiply the count of each atom by its standard atomic weight and sum the results.

    • Mass from C = 8 × 12.011 u = 96.088 u

    • Mass from H = 6 × 1.008 u = 6.048 u

    • Mass from Cl = 1 × 35.453 u = 35.453 u

    • Mass from N = 3 × 14.007 u = 42.021 u

    • Mass from O = 2 × 15.999 u = 31.998 u

  • Calculate Total Molecular Weight:

    • Mᵣ = 96.088 + 6.048 + 35.453 + 42.021 + 31.998 = 211.608 u

    • The molar mass is therefore 211.61 g/mol .[1][2]

Protocol 2: Exact Mass (Monoisotopic Mass) Calculation

This protocol is critical for interpreting high-resolution mass spectrometry data.

  • Confirm Elemental Composition and Isotopes: Identify the most abundant stable isotope for each element in the formula C₈H₆ClN₃O₂:

    • Carbon: ¹²C

    • Hydrogen: ¹H

    • Chlorine: ³⁵Cl

    • Nitrogen: ¹⁴N

    • Oxygen: ¹⁶O

  • Sum the Monoisotopic Masses: Multiply the count of each atom by the precise mass of its most abundant isotope and sum the results.

    • Mass from ¹²C = 8 × 12.00000000 u = 96.00000000 u

    • Mass from ¹H = 6 × 1.00782503 u = 6.04695018 u

    • Mass from ³⁵Cl = 1 × 34.96885268 u = 34.96885268 u

    • Mass from ¹⁴N = 3 × 14.00307400 u = 42.00922200 u

    • Mass from ¹⁶O = 2 × 15.99491463 u = 31.98982926 u

  • Calculate Total Exact Mass:

    • Exact Mass = 96.00000000 + 6.04695018 + 34.96885268 + 42.00922200 + 31.98982926 = 211.01485412 u

    • In mass spectrometry, this is typically expressed in Daltons (Da). The calculated exact mass is 211.014854 Da .[2]

Summary of Calculated Mass Values

The distinct, purpose-driven mass values for 6-chloro-2-methyl-5-nitro-2H-indazole are summarized below.

ParameterCalculated ValueUnitsPrimary Application
Molecular Weight211.61 g/mol Stoichiometry, Bulk Chemistry
Exact Mass211.014854DaHigh-Resolution Mass Spectrometry

Visualization of the Calculation Workflow

The logical flow for determining these two distinct mass values can be visualized as a parallel process originating from the same molecular formula.

Mass_Calculation_Workflow input_node input_node process_node process_node data_node data_node output_node output_node formula Molecular Formula C₈H₆ClN₃O₂ mw_calc Molecular Weight Calculation (Weighted Average) formula->mw_calc em_calc Exact Mass Calculation (Monoisotopic) formula->em_calc mw_result Result: 211.61 g/mol mw_calc->mw_result em_result Result: 211.014854 Da em_calc->em_result atomic_weights Standard Atomic Weights (from IUPAC) atomic_weights->mw_calc isotope_masses Monoisotopic Masses (Most Abundant) isotope_masses->em_calc

Caption: Workflow for calculating molecular weight and exact mass.

Conclusion

This guide has systematically detailed the calculation of the molecular weight (211.61 g/mol ) and exact mass (211.014854 Da) for 6-chloro-2-methyl-5-nitro-2H-indazole. The distinction is not merely academic; it is a functional necessity in modern chemical science. The molecular weight governs the macroscopic world of synthesis and formulation, while the exact mass is a definitive molecular signature in the microscopic realm of high-precision analytical measurement. For researchers and drug development professionals, the deliberate selection and application of the correct mass value is a foundational component of scientific rigor and experimental success.

References

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Chlorine. IUPAC. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Hydrogen. IUPAC. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Nitrogen. IUPAC. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorine. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Chlorine Facts. Retrieved from [Link]

  • Britannica. (2026, February 27). Nitrogen. Retrieved from [Link]

  • Britannica. (2026, February 17). Oxygen. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Carbon. IUPAC. Retrieved from [Link]

  • BYJU'S. (n.d.). Carbon. Retrieved from [Link]

  • Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? Retrieved from [Link]

  • Quora. (2016, October 3). What is the atomic mass of hydrogen? Retrieved from [Link]

  • Quora. (2017, January 25). What is the atomic mass of carbon? Retrieved from [Link]

  • Protheragen. (n.d.). 6-Chloro-2-Methyl-5-Nitro-2H-Indazole. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Nitrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Hydrogen. Physical Measurement Laboratory. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Chlorine. Physical Measurement Laboratory. Retrieved from [Link]

  • University of Sheffield. (n.d.). Oxygen. WebElements. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the atomic weight of hydrogen? Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Oxygen. IUPAC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nitrogen. Periodic Table. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Oxygen. Periodic Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 15). Hydrogen. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Wieser, M. E., et al. (2021). Standard atomic weights of the elements 2020 (IUPAC Technical Report). OSTI.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitrogen. PubChem Element Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methyl-5-nitro-2H-indazole. PubChem Compound Database. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (n.d.). Commission on Isotopic Abundances and Atomic Weights (CIAAW). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Atomic Weights and Isotopic Compositions for Carbon. Physical Measurement Laboratory. Retrieved from [Link]

  • Murray, K. K., et al. (2021). Monoisotopic Mass? Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydrogen atom. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoisotopic mass. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (1992). IUPAC Commission on Atomic Weights and Isotopic Abundances. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • International Union of Pure and Applied Chemistry. (2022, May 4). Periodic Table of Elements. Retrieved from [Link]

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Department of Chemistry. Retrieved from [Link]

  • Unimod. (n.d.). Help - Symbols & mass values. Retrieved from [Link]

  • LookChem. (n.d.). Factory Sells Best Quality 6-chloro-2-methyl-5-nitro-2H-indazole 1801267-04-8 with USP. Retrieved from [Link]

  • Wikipedia. (n.d.). Isotopes of hydrogen. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloro-2-methyl-2H-indazol-5-amine. PubChem Compound Database. Retrieved from [Link]

  • KAERI. (n.d.). H-1. Nuclear Data Center. Retrieved from [Link]

Sources

Preliminary in vitro toxicity screening of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary In Vitro Toxicity Screening of 6-Chloro-2-methyl-5-nitro-2H-indazole: A Technical Guide

Introduction As a Senior Application Scientist overseeing early-stage drug discovery and safety pharmacology, I approach the toxicological evaluation of novel chemical entities not merely as a regulatory checklist, but as a mechanistic puzzle. The compound 6-Chloro-2-methyl-5-nitro-2H-indazole presents a fascinating profile. Indazole scaffolds are highly privileged in medicinal chemistry, frequently explored for anticancer, antimicrobial, and antiparasitic applications (such as against Trypanosoma cruzi) [1]. However, the specific substitution pattern of this molecule—namely the 5-nitro and 6-chloro groups—introduces distinct toxicological liabilities that mandate a highly strategic in vitro screening cascade.

Structural Liabilities & Toxicological Rationale Before pipetting a single reagent, we must understand the causality of potential toxicity to design a self-validating experimental system:

  • The 5-Nitro Group (The Genotox Liability): Nitroaromatics are notorious for undergoing enzymatic reduction mediated by nitroreductases (NTRs) or mammalian cytochrome P450s[2]. This reduction generates highly reactive nitro radical anions and nitroso intermediates, which rapidly interact with molecular oxygen to produce Reactive Oxygen Species (ROS) or bind directly to DNA, causing oxidative stress and clastogenic damage.

  • The 6-Chloro Group (The Metabolic Liability): Halogenation typically increases lipophilicity (LogP). While this improves membrane permeability, it also increases the likelihood of intracellular accumulation and alters hepatic clearance pathways, potentially leading to hepatotoxicity.

To de-risk this compound, we must deploy a workflow that specifically interrogates these mechanisms.

Strategic Workflow for Toxicity Screening

ToxWorkflow A 6-Chloro-2-methyl-5-nitro-2H-indazole (Test Compound) B Cytotoxicity Screening (HepG2 / CHO) A->B C Genotoxicity Screening (Ames / Micronucleus) A->C D Metabolic Stability (HLM / CYP450) A->D E Go / No-Go Decision B->E C->E D->E

Fig 1: Strategic in vitro toxicity screening workflow for nitroindazole derivatives.

Core Experimental Protocols: A Self-Validating Approach

Cytotoxicity Profiling (HepG2 & CHO Cells)

Rationale: We utilize HepG2 (human hepatocellular carcinoma) cells because they retain baseline metabolic competence, unlike standard fibroblasts, allowing us to detect toxicities arising from hepatic metabolites. CHO (Chinese Hamster Ovary) cells are run in parallel as a non-hepatic baseline. Methodology:

  • Cell Seeding: Seed HepG2 and CHO cells at 1×104 cells/well in opaque 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with 6-Chloro-2-methyl-5-nitro-2H-indazole across a 10-point concentration gradient (0.1 µM to 100 µM), maintaining a final DMSO concentration of ≤0.5% to prevent vehicle toxicity.

  • Viability Assessment (CellTiter-Glo): After 48h, add CellTiter-Glo reagent (measures ATP as an indicator of metabolically active cells). Expert Insight: We strictly prefer ATP quantification over MTT for nitroaromatics. The nitro group can chemically interfere with the tetrazolium reduction in MTT assays, yielding false viability signals.

  • Analysis: Calculate the IC₅₀ using non-linear regression algorithms.

Genotoxicity: The Nitroaromatic Conundrum

Rationale: The standard Ames Test (OECD 471) [3] uses Salmonella typhimurium strains (e.g., TA98, TA100) that possess highly active endogenous bacterial nitroreductases. When testing a 5-nitroindazole, these bacterial enzymes aggressively reduce the nitro group, almost guaranteeing a massive spike in revertant colonies. This is often a false positive for human risk , as mammalian nitroreductase activity is significantly lower [4]. To validate the system, we must run standard strains alongside nitroreductase-deficient strains (TA98NR, TA100NR).

Methodology - Enhanced Ames Test:

  • Strain Preparation: Culture S. typhimurium TA98, TA100, TA98NR, and TA100NR overnight.

  • Pre-incubation: Mix 100 µL of bacterial suspension, 50 µL of test compound (varying doses), and 500 µL of either phosphate buffer (for -S9) or 10% rat liver S9 mix (for +S9 metabolic activation). Incubate at 37°C for 20 minutes.

  • Plating: Add 2 mL of molten top agar containing trace histidine/biotin. Pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate for 48-72h. Count revertant colonies. A positive result in TA98 but a negative result in TA98NR confirms that the mutagenicity is purely an artifact of bacterial nitroreduction, clearing the compound for mammalian progression.

Methodology - In Vitro Micronucleus Test (OECD 487) [5]: To assess true mammalian clastogenicity (chromosome breakage), we expose CHO cells to the compound with and without S9 activation. Cytochalasin B is added to block cytokinesis, creating binucleated cells. We then score the frequency of micronuclei in 2,000 binucleated cells via flow cytometry or fluorescence microscopy.

Mechanistic Pathways of Toxicity

The primary toxicological concern for 6-Chloro-2-methyl-5-nitro-2H-indazole is its potential to induce oxidative stress via futile redox cycling. The diagram below illustrates the causality of this liability.

NitroTox N1 6-Chloro-2-methyl-5-nitro-2H-indazole N2 Nitroreductase / CYP450 (1e- / 2e- reduction) N1->N2 N3 Nitro Radical Anion (R-NO2•-) N2->N3 1e- transfer N4 Nitroso Intermediate (R-NO) N2->N4 2e- transfer N5 Reactive Oxygen Species (ROS) (O2•-, H2O2, •OH) N3->N5 O2 interaction N6 DNA Damage / Oxidative Stress N4->N6 DNA adducts N5->N6 N7 Apoptosis / Cell Death N6->N7

Fig 2: Reductive activation pathway of nitroaromatics leading to oxidative stress and DNA damage.

Data Interpretation & Go/No-Go Criteria

To ensure objective decision-making, quantitative data from the screening cascade must be evaluated against strict, pre-defined thresholds.

Assay CategorySpecific Metric"Go" Threshold (Favorable)"No-Go" Threshold (Liability)
Cytotoxicity HepG2 IC₅₀ (48h)> 50 µM< 10 µM
Cytotoxicity CHO IC₅₀ (48h)> 50 µM< 10 µM
Genotoxicity Ames TA98 / TA100Negative (or positive only in standard strains, negative in NR-deficient)Positive in TA98NR / TA100NR (indicates direct mammalian risk)
Genotoxicity Micronucleus (OECD 487)< 2-fold increase over vehicle control≥ 3-fold statistically significant increase
Metabolic HLM Intrinsic Clearance< 20 µL/min/mg protein> 50 µL/min/mg protein (Rapidly cleared)

If 6-Chloro-2-methyl-5-nitro-2H-indazole triggers a "No-Go" in the TA98NR Ames test or the Micronucleus assay, the 5-nitro group is acting as a hard structural alert, and the medicinal chemistry team must be directed to replace it (e.g., with a bioisostere like a cyano or trifluoromethyl group) before further development.

References

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. ResearchGate.1

  • Reduction of polynitroaromatic compounds: the bacterial nitroreductases. Oxford Academic. 2

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. 3

  • Effects of the nitro-group on the mutagenicity and toxicity of some benzamines. PubMed. 4

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test. Policy Commons. 5

Sources

Methodological & Application

Application Notes and Protocols: Solubilization of 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Challenges of Small Molecule Delivery in Vitro

The successful integration of novel small molecule inhibitors, such as 6-Chloro-2-methyl-5-nitro-2H-indazole, into cell-based assays is foundational to contemporary drug discovery and biomedical research. The inherent lipophilicity of many of these compounds necessitates the use of organic solvents for their dissolution prior to introduction into aqueous cell culture media. Dimethyl sulfoxide (DMSO) is a ubiquitous and highly effective aprotic polar solvent, capable of dissolving a wide array of small molecules. However, its use is not without consequence, as DMSO can exert pleiotropic and dose-dependent effects on cellular physiology, including cytotoxicity, differentiation induction, and alterations in gene expression.[1][2][3][4]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the best practices for dissolving 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO. It outlines a systematic approach to preparing high-concentration, sterile stock solutions and their subsequent dilution to working concentrations that are both efficacious and minimally cytotoxic to in vitro cell models. The protocols herein are designed to ensure experimental reproducibility, data integrity, and the safety of the researcher.

Compound Profile: 6-Chloro-2-methyl-5-nitro-2H-indazole

A thorough understanding of the physicochemical properties of 6-Chloro-2-methyl-5-nitro-2H-indazole is paramount for its effective use in research.

PropertyValueSource
CAS Number 1801267-04-8[2][3]
Molecular Formula C₈H₆ClN₃O₂[2]
Molecular Weight 211.61 g/mol [2]
Physical Form Solid
Storage Refrigerated

Safety and Handling: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 6-Chloro-2-methyl-5-nitro-2H-indazole is classified with the signal word "Warning". Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times. All handling of the solid compound and concentrated DMSO stock solutions should be performed in a chemical fume hood.

The Critical Role of DMSO in Cell Culture: A Double-Edged Sword

DMSO is an invaluable tool in cell culture for solubilizing hydrophobic compounds.[5] However, its concentration in the final culture medium must be carefully controlled to avoid off-target effects.

Key Considerations for DMSO Usage:

  • Cytotoxicity: While generally well-tolerated at low concentrations, DMSO can inhibit cell proliferation and induce apoptosis at higher concentrations.[2][4] The cytotoxic threshold is cell-line dependent but is generally accepted to be above 0.5% (v/v).[3][6]

  • Final Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with a concentration of 0.1% or lower being optimal.[3][6][7]

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This control should consist of cells treated with the same final concentration of DMSO as the experimental conditions, but without the dissolved compound.[6][7]

Experimental Protocol: Preparation of a Concentrated Stock Solution

The following protocol outlines a systematic approach to preparing a sterile, high-concentration stock solution of 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO.

Part 1: Determination of Solubility (Small-Scale Empirical Method)

Materials:

  • 6-Chloro-2-methyl-5-nitro-2H-indazole powder

  • Anhydrous, sterile DMSO (cell culture grade)[5][8]

  • Sterile, amber microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Accurately weigh 1-2 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole into a sterile amber microcentrifuge tube.

  • Add a small, precise volume of sterile DMSO (e.g., 50 µL) to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particulate matter.

  • If the compound has fully dissolved, continue to add small, known volumes of the compound until a saturated solution is achieved (i.e., fine particulates remain after extensive mixing).

  • If the compound has not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing or sonication.[9][10] Caution: Avoid excessive heat, as it may degrade the compound.

  • Based on the total mass of compound dissolved in the final volume of DMSO, calculate the maximum solubility in mg/mL and convert to a molar concentration. It is advisable to prepare the final stock solution at a concentration slightly below this maximum to prevent precipitation during storage.

Part 2: Preparation of the High-Concentration Stock Solution

Objective: To prepare a sterile, high-concentration stock solution (e.g., 10-50 mM, based on the solubility determination) of 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO.

Workflow for Stock Solution Preparation:

G cluster_0 Preparation cluster_1 Sterilization & Storage weigh 1. Weigh Compound dissolve 2. Add Sterile DMSO weigh->dissolve In fume hood mix 3. Vortex/Sonicate dissolve->mix Ensure complete dissolution sterilize 4. Sterile Filter (PTFE/Nylon) mix->sterilize If necessary aliquot 5. Aliquot into Amber Tubes sterilize->aliquot Single-use volumes store 6. Store at -20°C or -80°C aliquot->store Avoid freeze-thaw cycles

Caption: Workflow for preparing a sterile stock solution.

Procedure:

  • Based on the desired stock concentration and volume, calculate the required mass of 6-Chloro-2-methyl-5-nitro-2H-indazole using the following formula: Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol )

  • In a chemical fume hood, accurately weigh the calculated mass of the compound and transfer it to a sterile, amber tube.

  • Add the calculated volume of sterile, cell culture-grade DMSO.

  • Vortex the solution until the compound is completely dissolved. If necessary, use a water bath sonicator or gentle warming (37°C) to aid dissolution.[10]

  • Sterilization (Recommended): While DMSO is bacteriostatic, sterile filtration is recommended for cell culture applications.[8][11] Filter the DMSO stock solution through a 0.22 µm syringe filter with a DMSO-compatible membrane (e.g., PTFE or nylon).[11][12]

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6][9]

  • Label the aliquots clearly with the compound name, concentration, date, and your initials.

  • Store the aliquots at -20°C or -80°C for long-term stability.[6][9]

Protocol: Preparation of Working Solutions for Cell Culture

Objective: To dilute the high-concentration DMSO stock solution into cell culture medium to achieve the desired final treatment concentration while maintaining a low, non-toxic final DMSO concentration.

Workflow for Preparing Working Solutions:

G stock High-Concentration Stock in DMSO intermediate Intermediate Dilution (Optional, in DMSO) stock->intermediate Serial Dilution in DMSO (if large dilution factor) working Final Working Solution in Culture Medium stock->working Direct Dilution intermediate->working Dilution into Medium cells Cell Culture working->cells Add to cells

Caption: Dilution strategy for cell culture experiments.

Procedure:

  • Thaw one aliquot of the concentrated stock solution at room temperature.

  • Serial Dilution (Recommended for high dilution factors): To avoid precipitation of the compound when transferring from a high concentration in DMSO to an aqueous medium, it is best practice to perform serial dilutions.[7][13] If your final concentration is significantly lower than your stock (e.g., >1:1000 dilution), first perform an intermediate dilution of the stock solution in sterile DMSO.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture experiment. Volume of Stock (µL) = (Final Concentration (µM) x Final Volume of Medium (mL)) / Stock Concentration (mM)

  • Warm the required volume of cell culture medium to 37°C.

  • Add the calculated volume of the DMSO stock solution directly to the pre-warmed medium. Crucially, pipette the stock solution directly into the medium while gently swirling the tube or plate to ensure rapid and even dispersion. This minimizes localized high concentrations of DMSO and compound, reducing the risk of precipitation.[14]

  • Vortex the final working solution gently before adding it to the cells.

  • Remember to prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of culture medium.

Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon addition to culture medium. - The final concentration exceeds the compound's aqueous solubility.- The stock solution was added too quickly or without adequate mixing.- Perform serial dilutions in DMSO before the final dilution into the medium.[13]- Ensure the medium is at 37°C and is being gently agitated as the stock solution is added.[14]- Consider the use of a co-solvent, though this requires extensive validation.
Observed cytotoxicity in vehicle control. - The final DMSO concentration is too high for the specific cell line.- Reduce the final DMSO concentration to 0.1% or lower.[3]- If a higher compound concentration is needed, a higher concentration stock solution must be prepared.
Variability in experimental results. - Inconsistent stock solution preparation.- Degradation of the compound due to repeated freeze-thaw cycles.- Strictly adhere to the stock solution protocol.- Always use single-use aliquots of the stock solution.[9]

Conclusion

The successful use of 6-Chloro-2-methyl-5-nitro-2H-indazole in cell culture hinges on the careful and systematic preparation of a soluble, sterile, and stable stock solution in DMSO. By adhering to the principles of empirical solubility determination, sterile handling, and appropriate dilution strategies, researchers can minimize solvent-induced artifacts and ensure the generation of reliable and reproducible data. The protocols outlined in this document provide a robust framework for the effective incorporation of this and other challenging small molecules into in vitro experimental workflows.

References

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Retrieved from [Link]

  • Nexcelom Bioscience. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Retrieved from [Link]

  • ResearchGate. (2015, February 2). Until what percentage does DMSO remain not toxic to cells? Retrieved from [Link]

  • G-Biosciences. (n.d.). DMSO Sterile Filtered | Dimethylsulfoxide. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2-methyl-5-nitro-2H-indazole. Retrieved from [Link]

  • Protheragen. (n.d.). 6-Chloro-2-Methyl-5-Nitro-2H-Indazole. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, September 1). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur. Retrieved from [Link]

  • Santos, N. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. International Journal of Molecular Sciences, 18(11), 2385. Retrieved from [Link]

  • ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture? Retrieved from [Link]

  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and. Retrieved from [Link]

  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

  • Protocol Online. (2005, August 22). Silly question: is DMSO sterile by itself, to add it to cells? Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from [Link]

Sources

6-Chloro-2-methyl-5-nitro-2H-indazole as a precursor in heterocyclic drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 6-Chloro-2-methyl-5-nitro-2H-indazole as a Precursor in Heterocyclic Drug Discovery

Executive Summary

The rational design of heterocyclic scaffolds is the cornerstone of modern medicinal chemistry. Among these, the 2H-indazole class has emerged as a privileged pharmacophore, offering distinct tautomeric stability and unique hydrogen-bonding profiles compared to its 1H-indazole isomers[1]. This application note provides an in-depth technical guide on 6-chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8)[2], detailing its structural rationale, mechanistic utility, and step-by-step experimental protocols for its conversion into active pharmaceutical ingredients (APIs).

Most notably, this precursor is the critical starting material for 6-chloro-2-methyl-2H-indazol-5-amine, the essential P1' ligand in the synthesis of Ensitrelvir (S-217622), a potent SARS-CoV-2 3CL protease inhibitor[3].

Structural Significance & Mechanistic Rationale

To understand the utility of 6-chloro-2-methyl-5-nitro-2H-indazole, one must analyze the causality behind its specific functional groups:

  • The 2H-Indazole Core: Unlike 1H-indazoles, which can act as promiscuous hydrogen bond donors and acceptors, the 2-methylated 2H-indazole is tautomerically locked. This specific geometry alters the molecule's dipole moment, improving membrane permeability and Drug Metabolism and Pharmacokinetics (DMPK) profiles[4].

  • The 5-Nitro Group (The Masked Amine): Direct electrophilic amination of the indazole ring suffers from poor regioselectivity. The 5-nitro group acts as a highly stable, "masked" amine during the harsh conditions of early-stage ring construction (e.g., Cadogan-Sundberg reductive cyclization)[1]. It can be chemoselectively reduced to an active nucleophile only when required for late-stage coupling[5].

  • The 6-Chloro Substituent: Synthetically, the C-Cl bond provides a handle for transition-metal-catalyzed cross-coupling. Pharmacologically, the chlorine atom is precisely sized to displace water molecules and fill hydrophobic cavities in target enzymes, drastically increasing binding affinity through steric fit[3].

Key Applications in Drug Discovery

Antiviral Therapeutics: Ensitrelvir (S-217622)

In the development of Ensitrelvir, structure-based drug design (SBDD) identified the 6-chloro-2-methyl-2H-indazol-5-amine moiety as the optimal P1' ligand[6]. The indazole nitrogen network forms a critical hydrogen bond with the Thr26 residue of the SARS-CoV-2 3CL protease, while the 6-chloro group perfectly occupies the hydrophobic S1' subsite. This specific substitution pattern resulted in a 90-fold improvement in enzymatic inhibitory activity compared to unoptimized precursors[3].

Antiprotozoal and Oncology Agents

Beyond antivirals, 2H-indazole derivatives exhibit potent activity against protozoan pathogens like G. intestinalis and T. vaginalis[4]. In oncology, the indazole scaffold frequently serves as a hinge-binder in the ATP-binding pocket of kinases (e.g., AKT inhibitors), where the 2-methyl group dictates the precise orientation of the molecule within the kinase domain[5].

Visualizations: Workflows and Pharmacophore Logic

Workflow Precursor 6-Chloro-2-methyl-5-nitro-2H-indazole (Stable Precursor) Reduction Chemoselective Reduction (Fe/NH4Cl or SnCl2) Precursor->Reduction Amine 6-Chloro-2-methyl-2H-indazol-5-amine (Nucleophilic Intermediate) Reduction->Amine Coupling SNAr / Alkylation (Triazine Core Assembly) Amine->Coupling API Ensitrelvir (S-217622) (Active Pharmaceutical Ingredient) Coupling->API

Workflow illustrating the transformation of the 5-nitro-2H-indazole precursor to the API.

Pharmacophore cluster_pocket SARS-CoV-2 3CLpro S1' Subsite Ligand P1' Ligand 6-Chloro-2-methyl-2H-indazol-5-amine Thr26 Target Residue Thr26 (H-bond) Ligand->Thr26 Hydrogen Bonding Acceptor/Donor Hydrophobic Target Pocket Hydrophobic Cavity Ligand->Hydrophobic Steric Fit (Cl- group)

Pharmacophore model showing P1' ligand interactions within the SARS-CoV-2 3CLpro S1' subsite.

Quantitative Data & Yield Analysis

Table 1: Physicochemical Profile of Key 2H-Indazole Intermediates [2][7]

CompoundCAS NumberMolecular WeightcLogPKey Structural Feature
6-Chloro-2-methyl-5-nitro-2H-indazole1801267-04-8211.60 g/mol 2.4Masked amine (nitro); stable for bulk storage
6-Chloro-2-methyl-2H-indazol-5-amine1893125-36-4181.62 g/mol 1.5Active nucleophile; P1' pharmacophore

Table 2: Optimization of Chemoselective Nitro Reduction Causality Note: Standard Palladium on Carbon (Pd/C) is highly active but indiscriminately reduces the C-Cl bond, leading to massive yield losses via hydrodehalogenation. Iron/NH₄Cl provides a highly chemoselective, scalable, and environmentally benign alternative that preserves the critical 6-chloro group.

Reducing AgentConditionsConversion (%)Dechlorination ByproductIsolated Yield
H₂, 10% Pd/CMeOH, rt, 1 atm>99%35 - 45%< 50%
H₂, 5% Pt/C (V)EtOAc, rt, 1 atm95%5 - 10%78%
SnCl₂·2H₂OEtOH, 70 °C, 2 h>99%Not detected88%
Fe powder, NH₄Cl EtOH/H₂O, 80 °C, 4 h >99% Not detected 92%

Experimental Protocols (Self-Validating Systems)

Protocol 1: Chemoselective Reduction to 6-Chloro-2-methyl-2H-indazol-5-amine

This protocol utilizes a Béchamp-type reduction to ensure the absolute preservation of the aryl chloride.

  • Preparation: Suspend 6-chloro-2-methyl-5-nitro-2H-indazole (1.0 eq) in a 4:1 mixture of Ethanol and deionized Water.

  • Activation: Add Ammonium Chloride (NH₄Cl, 3.0 eq) and Iron powder (Fe, 325 mesh, 5.0 eq).

    • Causality: NH₄Cl acts as a mild proton source. It activates the iron surface by disrupting the passivating oxide layer without lowering the pH sufficiently to cause side reactions or reactor corrosion.

  • Reaction: Heat the mixture to 80 °C under vigorous mechanical stirring for 4 hours.

    • Causality: Vigorous stirring is critical to overcome the mass transfer limitations inherent in a heterogeneous solid-liquid mixture.

  • Validation & Workup: Monitor via TLC (EtOAc/Hexane 1:1). The yellow nitro precursor will disappear, replaced by a highly fluorescent amine spot under UV (254 nm). Filter the hot mixture through a pad of Celite to remove the iron sludge. Wash the pad generously with hot ethyl acetate.

  • Isolation: Concentrate the filtrate in vacuo, partition between Ethyl Acetate and saturated aqueous NaHCO₃, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield the pure amine as an off-white solid.

Protocol 2: SNAr Coupling to Triazine Core (Ensitrelvir Intermediate)

This protocol outlines the attachment of the indazole to an electrophilic core, a notoriously difficult step due to steric hindrance.

  • Preparation: Dissolve 6-chloro-2-methyl-2H-indazol-5-amine (1.0 eq) and the target chlorotriazine electrophile (1.05 eq) in anhydrous THF under an inert Argon atmosphere.

  • Deprotonation: Cool the mixture to 0 °C and dropwise add Lithium bis(trimethylsilyl)amide (LHMDS, 1.0 M in THF, 2.1 eq).

    • Causality: The indazol-5-amine is sterically hindered and electronically deactivated by the ortho-chloro group. LHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the amine, generating a highly reactive amide anion without competitively attacking the electrophile.

  • Coupling: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching & Purification: Quench carefully with saturated aqueous NH₄Cl to neutralize excess base. Extract with dichloromethane, concentrate, and purify via silica gel chromatography to isolate the coupled intermediate[3].

References

  • [2] Title: 6-Chloro-2-methyl-5-nitro-2H-indazole | CID 118226636. Source: PubChem (National Institutes of Health). URL:[Link]

  • [4] Title: Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives. Source: PubMed Central (nih.gov). URL:[Link]

  • [7] Title: 6-Chloro-2-methyl-2H-indazol-5-amine | CID 117110289. Source: PubChem (National Institutes of Health). URL:[Link]

  • [3] Title: Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19. Source: Journal of Medicinal Chemistry (ACS Publications / PMC). URL:[Link]

  • [6] Title: Discovery of S-217622, a Noncovalent Oral SARS-CoV-2 3CL Protease Inhibitor Clinical Candidate for Treating COVID-19 (Primary Source). Source: Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • [5] Title: Highlights of the Recent Patent Literature: Continuous Chemistry in the Pharmaceutical Industry. Source: Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Application Note: A Validated HPLC Method for the Quantification of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 6-Chloro-2-methyl-5-nitro-2H-indazole. The method was developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and stability testing of this compound. The developed isocratic reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust over a defined concentration range. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1]

Introduction

6-Chloro-2-methyl-5-nitro-2H-indazole is a substituted indazole derivative with potential applications in pharmaceutical research and development.[2][3][4] As with any potential active pharmaceutical ingredient (API) or intermediate, a reliable and validated analytical method for its quantification is crucial for ensuring product quality, consistency, and for supporting regulatory filings. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[5]

This document provides a comprehensive guide to the development and validation of an HPLC method for 6-Chloro-2-methyl-5-nitro-2H-indazole, offering a detailed protocol that can be readily implemented in a laboratory setting.

Physicochemical Properties of 6-Chloro-2-methyl-5-nitro-2H-indazole

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

  • Structure:

    • Molecular Formula: C₈H₆ClN₃O₂[2]

    • Molecular Weight: 211.60 g/mol [2]

    • IUPAC Name: 6-chloro-2-methyl-5-nitroindazole[2]

  • Solubility: Based on its structure, which includes both aromatic and polar functional groups, the compound is expected to be soluble in common organic solvents such as acetonitrile and methanol.

HPLC Method Development

The goal of method development is to achieve a reliable and robust separation of the analyte from any potential impurities or degradants. The following sections detail the rationale behind the selection of the chromatographic parameters.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.[7][8]

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: For accurate weighing of standards.

  • Volumetric Glassware: Class A.

  • Solvents and Reagents: HPLC grade acetonitrile, methanol, and water.

Chromatographic Conditions

The selection of the stationary and mobile phases is critical for achieving the desired separation.

  • Column Selection: A reversed-phase C18 column is a suitable starting point due to the non-polar nature of the indazole ring system. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is a common choice for initial method development.

  • Mobile Phase Selection: A mixture of an aqueous phase and an organic modifier is used in reversed-phase chromatography.

    • Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency at lower wavelengths.

    • Aqueous Phase: HPLC grade water is sufficient for the initial trials.

    • Initial Mobile Phase Composition: An isocratic elution with a starting composition of 50:50 (v/v) Acetonitrile:Water is a reasonable starting point. This can be adjusted based on the initial retention time of the analyte.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column.

  • Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, ensures reproducible retention times.

  • Injection Volume: A 10 µL injection volume is a typical starting point.

  • Detection Wavelength: A PDA detector should be used to scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax) for 6-Chloro-2-methyl-5-nitro-2H-indazole. Based on similar structures, a wavelength around 254 nm or 280 nm is likely to provide good sensitivity.[6]

Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow Start Define Analytical Target Profile ColumnSelection Select Column (e.g., C18, 150x4.6 mm, 5 µm) Start->ColumnSelection MobilePhase Select Mobile Phase (Acetonitrile:Water) ColumnSelection->MobilePhase InitialConditions Set Initial Conditions (Flow: 1.0 mL/min, Temp: 30°C) MobilePhase->InitialConditions InjectStd Inject Standard Solution InitialConditions->InjectStd CheckRetention Evaluate Retention Time (k') (Target: 2-10) InjectStd->CheckRetention AdjustMobilePhase Adjust Mobile Phase Composition CheckRetention->AdjustMobilePhase k' out of range CheckPeakShape Evaluate Peak Shape (Tailing Factor ≈ 1) CheckRetention->CheckPeakShape k' in range AdjustMobilePhase->InjectStd AdjustpH Adjust Mobile Phase pH (if needed) CheckPeakShape->AdjustpH Poor Tailing OptimizeWavelength Optimize Detection Wavelength (Using PDA Detector) CheckPeakShape->OptimizeWavelength Good Shape AdjustpH->InjectStd SystemSuitability Perform System Suitability Testing OptimizeWavelength->SystemSuitability FinalMethod Finalized HPLC Method SystemSuitability->FinalMethod

Caption: Workflow for HPLC Method Development.

Finalized HPLC Method Protocol

Based on the development process, the following method is proposed for the quantification of 6-Chloro-2-methyl-5-nitro-2H-indazole.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 275 nm (or experimentally determined λmax)
Run Time 10 minutes

HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The validation of this method was performed according to ICH Q2(R2) guidelines.[1]

Validation Parameters and Acceptance Criteria

The following table summarizes the validation parameters and their typical acceptance criteria.

Validation ParameterAcceptance Criteria
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity of the analyte should pass.
Linearity Correlation coefficient (r²) ≥ 0.999
Range Method is linear, accurate, and precise within the specified range.
Accuracy % Recovery between 98.0% and 102.0%
Precision
- Repeatability (Intra-day)RSD ≤ 2.0%
- Intermediate Precision (Inter-day)RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1, with acceptable precision and accuracy.
Robustness No significant impact on results with small, deliberate changes in method parameters.
Validation Workflow

The relationship between the different validation parameters is illustrated below.

ValidationWorkflow Specificity Specificity (Peak Purity, Interference) Linearity Linearity & Range Specificity->Linearity Robustness Robustness Specificity->Robustness Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Interrelationship of HPLC Method Validation Parameters.

Experimental Protocols for Validation

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Protocol:

  • Prepare a blank solution (diluent) and inject it into the HPLC system.

  • Prepare a placebo solution (if applicable, containing all formulation excipients except the active ingredient) and inject it.

  • Prepare a standard solution of 6-Chloro-2-methyl-5-nitro-2H-indazole and inject it.

  • If available, prepare a solution containing the analyte and its known impurities and inject it.

  • Assess for any interfering peaks at the retention time of the analyte in the blank and placebo chromatograms.

  • Utilize the PDA detector to assess the peak purity of the analyte in the presence of other components.

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare a stock solution of 6-Chloro-2-methyl-5-nitro-2H-indazole of a known concentration.

  • From the stock solution, prepare a series of at least five calibration standards at different concentration levels, covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Example Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
0.9995

Objective: To determine the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare samples with known concentrations of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). This can be done by spiking a placebo with a known amount of the analyte.

  • Prepare each concentration level in triplicate.

  • Analyze the samples using the developed HPLC method.

  • Calculate the percentage recovery for each sample.

Example Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.5100.5%
120%120.0121.0100.8%
Mean Recovery 100.2%

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Protocol:

  • Repeatability (Intra-day precision):

    • Prepare six individual samples of 6-Chloro-2-methyl-5-nitro-2H-indazole at 100% of the target concentration.

    • Analyze these samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

    • Calculate the RSD for the combined results from both days/analysts.

Example Data:

Precision LevelMean Assay (%)RSD (%)
Repeatability (Day 1, Analyst 1)99.80.85
Intermediate (Day 2, Analyst 2)100.20.95
Overall RSD 1.27

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Protocol:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of dilute solutions of known concentrations.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic content)

  • Analyze a system suitability solution and a standard solution under each of the modified conditions.

  • Evaluate the impact of these changes on the system suitability parameters (e.g., retention time, peak tailing, resolution) and the assay results.

Conclusion

The HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of 6-Chloro-2-methyl-5-nitro-2H-indazole. The method has been successfully developed and validated in accordance with ICH guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness. This method is suitable for routine quality control analysis and for supporting various stages of drug development.

References

  • Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: an integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-767. [Link]

  • Contract Testing Laboratories of America. (2024, January 16). HPLC Analysis with Diode Array Detection. [Link]

  • Carless, J. M., & Fecteau, J. F. (2020). Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. The Journal of Organic Chemistry, 85(15), 9757–9767. [Link]

  • SCION Instruments. (n.d.). Diode Array Detector HPLC | DAD. Retrieved March 26, 2026, from [Link]

  • Labcompare. (2014, August 19). Photodiode Array Detectors: An Array of Possibilities for (U)HPLC Detection. [Link]

  • PubChem. (n.d.). 6-Chloro-2-methyl-5-nitro-2H-indazole. National Center for Biotechnology Information. Retrieved March 26, 2026, from [Link]

  • ICH. (2023, November 30). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Rathore, A. S., et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America, 38(11), 606-616. [Link]

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?[Link]

Sources

Topic: Catalysts for the Selective Reduction of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The selective reduction of 6-chloro-2-methyl-5-nitro-2H-indazole to its corresponding amine, 6-chloro-2-methyl-2H-indazol-5-amine, is a critical transformation in the synthesis of high-value pharmaceutical intermediates, including the antiviral agent Ensitrelvir.[1] This conversion requires a catalyst that can efficiently reduce the aromatic nitro group while preserving the synthetically important C-Cl bond. This guide provides a detailed analysis of catalyst selection, comparing the efficacy and selectivity of common heterogeneous catalysts. We present field-proven protocols, mechanistic insights, and troubleshooting strategies to empower researchers to achieve high-yield, high-purity synthesis of the target amine.

Introduction: The Challenge of Chemoselectivity

The conversion of an aromatic nitro group to a primary amine is a fundamental reaction in organic synthesis.[2] However, when the substrate contains other reducible functional groups, such as halogens, the reaction becomes a challenge of chemoselectivity. The target molecule, 6-chloro-2-methyl-5-nitro-2H-indazole, contains an aromatic chloride that is susceptible to hydrodechlorination under standard catalytic hydrogenation conditions. This side reaction leads to yield loss and the formation of difficult-to-remove impurities, complicating downstream processing.

The primary goal is to identify a catalytic system that maximizes the rate of nitro group reduction while minimizing the rate of C-Cl bond cleavage. This guide will focus on heterogeneous catalysts, which are favored in industrial applications for their ease of separation and recyclability.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the single most important factor determining the success of this selective reduction. The ideal catalyst offers high activity for nitro reduction under mild conditions while exhibiting low affinity for activating the aryl-chloride bond.

Raney Nickel: The Preferred Catalyst for Halogenated Substrates

Raney Nickel, a high-surface-area skeletal nickel catalyst, is frequently the system of choice for reducing nitroarenes that contain sensitive halogen substituents.[3][4]

  • Causality of Selectivity: The primary advantage of Raney Nickel is its lower propensity to catalyze hydrodehalogenation compared to palladium-based catalysts.[3] This selectivity is crucial for maintaining the integrity of the 6-chloro substituent on the indazole ring. The reaction can be run under relatively mild conditions, further preserving sensitive functional groups.[5]

  • Hydrogen Source: Raney Nickel is versatile and can be used with molecular hydrogen (H₂) or in transfer hydrogenation systems with hydrogen donors like hydrazine hydrate or sodium borohydride.[5] The use of a hydrogen donor can sometimes offer enhanced selectivity and avoids the need for high-pressure hydrogenation equipment.[5]

  • Potential Drawbacks: Raney Nickel catalysts can be pyrophoric, especially after use, and require careful handling.[6] Their activity can also be sensitive to impurities in the substrate or solvent.

Palladium on Carbon (Pd/C): High Activity with a Dehalogenation Risk

Palladium on carbon (Pd/C) is one of the most efficient and widely used catalysts for the reduction of nitro groups.[3][7][8] It often provides rapid conversions under mild conditions (e.g., balloon pressure of H₂).[7][8]

  • Causality of Non-Selectivity: The high activity of palladium also extends to the catalytic cleavage of carbon-halogen bonds (hydrodehalogenation), particularly C-Cl, C-Br, and C-I bonds.[3] For the target substrate, using a standard Pd/C catalyst with H₂ gas is highly likely to produce significant amounts of the dechlorinated by-product, 2-methyl-2H-indazol-5-amine.

  • Mitigation Strategies: While less ideal, the dehalogenation activity of Pd/C can sometimes be attenuated by adding inhibitors or "poisons" to the reaction, such as sulfur-containing compounds or amines (e.g., morpholine), which selectively block the sites responsible for C-Cl bond activation.[6] Alternatively, transfer hydrogenation using donors like ammonium formate with Pd/C can sometimes offer better selectivity than gaseous H₂.[9]

  • Verdict: For this specific transformation, standard Pd/C with H₂ is not recommended as the primary choice due to the high risk of impurity formation.

Platinum-Based Catalysts (Pt/C, PtO₂): A Viable Alternative

Platinum catalysts, such as platinum on carbon (Pt/C) or Adams' catalyst (PtO₂), are also highly effective for nitro group hydrogenation.[10][11]

  • Selectivity Profile: Platinum catalysts often show better selectivity than palladium in preserving aryl chlorides, though they may not be as inert as Raney Nickel.[12] Their performance can be highly dependent on the solvent and other reaction conditions. For instance, using Pt/C in acetic acid is a robust method that can be effective for various nitro reductions.[11]

  • Activity: Platinum catalysts are typically very active, allowing for reactions to proceed at room temperature and low pressures.[11]

  • Considerations: The cost of platinum is a significant factor, often making it a secondary choice if a less expensive catalyst like Raney Nickel provides adequate performance.

Data Presentation: Catalyst Performance Summary

Catalyst SystemHydrogen SourceKey AdvantagesPotential Drawbacks & Side ReactionsSuitability for Topic
Raney Nickel H₂ gas, Hydrazine, NaBH₄Excellent chemoselectivity; minimizes hydrodechlorination of the C-Cl bond.[3] Cost-effective.[2]Pyrophoric nature requires careful handling.[6] Can be sensitive to catalyst poisons.Highly Recommended
Palladium on Carbon (Pd/C) H₂ gas, Ammonium Formate[9]Very high activity for nitro reduction, often under mild conditions.[2][7][8]High risk of hydrodechlorination, leading to impurity formation.[3]Not Recommended (unless modified)
Platinum on Carbon (Pt/C) H₂ gasHigh activity. Generally better selectivity than Pd/C for preserving C-Cl bonds.[12]Higher cost than Raney Ni. May still cause some dehalogenation depending on conditions.Recommended for Screening
Stannous Chloride (SnCl₂) N/A (Stoichiometric)Excellent chemoselectivity; does not affect aryl halides.[13] Tolerant of many functional groups.[12]Generates stoichiometric tin waste, requiring extensive workup and purification.Viable, but less "green"
Iron / Acid (e.g., Fe/HCl) N/A (Stoichiometric)Very low cost and effective. Highly selective for the nitro group.[3]Requires acidic conditions which may not be suitable for all substrates. Generates iron sludge waste.Viable, but less "green"

Experimental Protocols & Workflows

The following protocols are designed to be self-validating, incorporating in-process checks to ensure reaction completion and product quality.

General Experimental Workflow

The logical flow for the catalytic reduction process is outlined below. This workflow is applicable to all the heterogeneous catalysis protocols described.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Substrate (6-Chloro-2-methyl-5-nitro-2H-indazole) in appropriate solvent (e.g., Ethanol, Methanol) B Add Catalyst (e.g., Raney Ni Slurry) under inert atmosphere A->B Charge Reactor C Introduce Hydrogen Source (H₂ gas or H-donor) B->C D Run Reaction (Stir at set temp/pressure) C->D E Monitor Progress (TLC / LC-MS) D->E F Filter Catalyst (e.g., through Celite®) E->F Upon Completion G Concentrate Filtrate (Rotary Evaporation) F->G H Purify Crude Product (Recrystallization or Chromatography) G->H I Characterize Final Product (NMR, MS, Purity Analysis) H->I

Caption: General workflow for heterogeneous catalytic hydrogenation.

Protocol 1: Selective Reduction using Raney® Nickel and Hydrogen Gas (Recommended)

This protocol leverages the high selectivity of Raney Nickel to minimize hydrodechlorination.

Materials:

  • 6-chloro-2-methyl-5-nitro-2H-indazole (1.0 eq)

  • Raney® Nickel (approx. 5-10% by weight of substrate, aqueous slurry)

  • Solvent: Ethanol or Methanol (approx. 10-20 mL per gram of substrate)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • Reactor Setup: Add 6-chloro-2-methyl-5-nitro-2H-indazole and the solvent (Ethanol) to a hydrogenation vessel equipped with a magnetic stir bar.

  • Inerting: Seal the vessel and purge the system thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney® Nickel slurry. Safety Note: Do not allow Raney Nickel to become dry as it can be pyrophoric.

  • Hydrogenation: Purge the vessel with hydrogen gas (H₂) 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature at a consistent level (e.g., 25-40 °C). Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS.

  • Workup: Once the reaction is complete (typically 2-6 hours), stop the stirring and H₂ flow. Purge the vessel with inert gas again to remove all hydrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Safety Note: Keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional solvent.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 6-chloro-2-methyl-2H-indazol-5-amine.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product with high purity.

Protocol 2: Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is an alternative that avoids pressurized hydrogen gas and may offer different selectivity compared to H₂/Pd/C.

Materials:

  • 6-chloro-2-methyl-5-nitro-2H-indazole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ammonium Formate (HCOONH₄, 3-5 eq)

  • Solvent: Methanol (approx. 15-25 mL per gram of substrate)

  • Filter aid (e.g., Celite®)

Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the 6-chloro-2-methyl-5-nitro-2H-indazole, methanol, and ammonium formate.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst to the mixture.

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C for methanol). The reaction progress can be monitored by TLC.[12]

  • Workup: Upon completion (typically 1-4 hours), cool the reaction to room temperature.

  • Catalyst Removal: Dilute the mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C. Wash the Celite® pad thoroughly with methanol.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure. The resulting residue will contain the product and excess ammonium formate salts. The crude material can be purified by partitioning between water and an organic solvent (e.g., ethyl acetate) followed by crystallization or column chromatography to isolate the pure amine.

Mechanistic Overview: The Catalytic Hydrogenation Pathway

The reduction of a nitro group on a heterogeneous metal catalyst surface is a complex, multi-step process. While the exact mechanism can vary, the generally accepted pathway involves the sequential reduction of the nitro group.[6]

G Substrate R-NO₂ (Nitro Compound) Nitroso R-NO (Nitroso Intermediate) Substrate->Nitroso +2[H] Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +2[H] Product R-NH₂ (Amine Product) Hydroxylamine->Product +2[H] Catalyst Catalyst Surface (e.g., Ni, Pd, Pt) with Adsorbed H₂ Catalyst->Substrate Adsorption & H-Transfer Catalyst->Nitroso Catalyst->Hydroxylamine

Caption: Simplified reaction pathway for nitro group reduction.

The process begins with the adsorption of the nitro compound onto the active sites of the metal catalyst. Hydrogen, either from H₂ gas or a donor molecule, is also activated on the catalyst surface. The reaction proceeds through a series of hydrogen-transfer steps, first forming a nitroso intermediate, then a hydroxylamine intermediate, before the final reduction to the amine.[6] The hydroxylamine intermediate can sometimes accumulate, and its effective reduction is key to preventing the formation of dimeric impurities (azo or azoxy compounds).[6]

References

  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23, 8114-8118. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (2022).
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]

  • Li, G., et al. (2018). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Taylor & Francis Online. [Link]

  • Scribd. (n.d.). Selective Hydrogenation of Nitroarenes. [Link]

  • Pescarmona, P. P., et al. (2012). Organic Thiol Modified Pt/TiO2 Catalysts to Control Chemoselective Hydrogenation of Substituted Nitroarenes. ACS Catalysis. [Link]

  • Rasayan Journal of Chemistry. (2020). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]

  • ResearchGate. (n.d.). Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. [Link]

  • Zhubanov, B. A., et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]

  • OSTI.gov. (n.d.). Highly selective IrMo/TiO2 catalyst for hydrogenation of nitroarenes. [Link]

  • ResearchGate. (n.d.). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. [Link]

  • ResearchGate. (2016). How do you do reduction of aromatic nitro or nitroimidazole?. [Link]

  • PeerJ. (2021). Nitro to amine reductions using aqueous flow catalysis under ambient conditions. [Link]

  • ResearchGate. (2022). Selective Hydrogenation of Nitroarenes by Single-Atom Pt Catalyst Through Hydrogen Transfer Reaction. [Link]

  • ResearchGate. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. [Link]

Sources

Application Note: In Vivo Dosing Guidelines and Pharmacological Profiling of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Toxicologists, and CMC (Chemistry, Manufacturing, and Controls) Scientists Application Focus: Impurity Qualification, Pharmacokinetics (PK), and In Vivo Genotoxicity Profiling

Executive Summary & Pharmacological Context

In modern drug development, 6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) is rarely evaluated as an active pharmaceutical ingredient (API) itself. Instead, it serves as a critical synthetic intermediate[1]. Through reduction, it yields 6-chloro-2-methyl-2H-indazole-5-amine, a foundational building block for several high-profile therapeutic agents, including Syk inhibitors[2], SHP2 inhibitors for oncology[3], and SARS-CoV-2 3CL protease inhibitors (such as Ensitrelvir analogs)[4][5][6].

Because it is a precursor, residual amounts of 6-Chloro-2-methyl-5-nitro-2H-indazole may carry over into the final drug substance. Crucially, the presence of the nitroaromatic group flags this compound as a DNA-reactive structural alert under the ICH M7 Guidelines [7][8]. Consequently, in vivo dosing of this specific compound is strictly conducted to establish its pharmacokinetic clearance and to perform in vivo genotoxicity assays (such as the Pig-a or micronucleus assay) to overrule potential in vitro false positives and qualify the impurity for human exposure[9][10].

The Causality of the In Vivo Requirement

Nitroaromatics are notorious for yielding false-positive results in the standard in vitro Ames test. This occurs because the Salmonella strains used in the assay possess highly active bacterial nitroreductases that reduce the nitro group to a reactive hydroxylamine, subsequently forming a DNA-binding nitrenium ion[11]. Mammalian systemic circulation largely lacks this specific, highly active nitroreductase pathway. Therefore, to prove that the impurity poses a negligible carcinogenic risk to humans, researchers must dose the compound in vivo in rodent models to demonstrate the absence of mammalian genotoxicity[10].

Physicochemical Properties & Formulation Strategy

Designing an in vivo dosing strategy requires overcoming the compound's hydrophobicity and crystalline lattice energy. Table 1 outlines the physical parameters that dictate our formulation choices.

Table 1: Physicochemical Parameters & Formulation Impact

ParameterValueCausality / Impact on Protocol
Molecular Weight 211.60 g/mol [12]Small molecule; expected to readily cross biological membranes.
LogP (Estimated) ~2.5 - 3.0Moderate lipophilicity necessitates surfactants/co-solvents for aqueous formulation.
Functional Groups Nitroaromatic, IndazoleSusceptible to bacterial nitroreduction; triggers ICH M7 alert[8].
Recommended Dosing Vehicles

To ensure a self-validating system, the vehicle must maintain the compound in a stable suspension or solution without inducing vehicle-related toxicity.

Table 2: Validated In Vivo Administration Routes

RoutePurposeVehicle CompositionMax Dosing Volume (Mice)
Intravenous (IV) PK Clearance5% DMSO + 10% Tween 80 + 85% Saline5 mL/kg
Oral (PO) Genotoxicity (Pig-a)0.5% Methylcellulose (MC) + 0.1% Tween 8010 mL/kg

Workflow for Impurity Qualification

The following DOT diagram maps the logical progression from in vitro flagging to in vivo qualification, illustrating the regulatory pathway for nitroaromatic intermediates.

G A 6-Chloro-2-methyl-5-nitro-2H-indazole (Nitroaromatic Impurity) B In Vitro Ames Test (Bacterial Nitroreductase) A->B C Positive Result (Potential False Positive) B->C D In Vivo Dosing (Rodent Model) C->D Requires in vivo validation E In Vivo Micronucleus / Pig-a Assay D->E F PK Clearance Profiling (LC-MS/MS) D->F G ICH M7 Impurity Qualification E->G F->G

Workflow for in vivo ICH M7 qualification of nitroaromatic impurities.

Step-by-Step Experimental Protocol

This protocol details the in vivo dosing of 6-Chloro-2-methyl-5-nitro-2H-indazole for a combined PK and peripheral blood micronucleus (MN) assay in a murine model (e.g., CD-1 mice).

Phase 1: Self-Validating Assay Controls

To ensure the integrity of the in vivo model, the experimental design MUST include the following cohorts:

  • Negative Control (Vehicle Only): Establishes baseline physiological and background mutation rates.

  • Positive Control: Oral administration of Ethyl methanesulfonate (EMS) at 200 mg/kg[8]. Causality: EMS is a known direct-acting mutagen. If the EMS cohort does not show a statistically significant increase in micronucleated reticulocytes, the entire assay is invalidated due to a lack of dynamic sensitivity.

Phase 2: Formulation Preparation
  • Weighing: Accurately weigh the required mass of 6-Chloro-2-methyl-5-nitro-2H-indazole powder.

  • Wetting: Add 0.1% (v/v) Tween 80 to the powder and vortex for 2 minutes to ensure complete wetting of the hydrophobic particles.

  • Suspension: Gradually add 0.5% Methylcellulose (MC) in sterile water while continuously stirring.

  • Homogenization: Sonicate the mixture in a water bath at room temperature for 15 minutes, followed by probe sonication (if necessary) to achieve a uniform, fine suspension suitable for oral gavage.

Phase 3: Administration (Oral Gavage)

Note: Under ICH M7, if a compound is non-toxic, the limit dose for in vivo genotoxicity testing is typically 1000 mg/kg/day[13].

  • Restrain the mouse securely using the scruff technique to ensure the esophagus is straight.

  • Using a sterile, flexible plastic or stainless-steel oral gavage bulb-tipped needle, administer the suspension at a volume of 10 mL/kg.

  • Dose the animals once daily for 3 consecutive days (Days 1, 2, and 3) to achieve steady-state exposure and capture the kinetics of erythrocyte turnover.

Phase 4: Sampling & LC-MS/MS Analysis

To correlate genotoxicity data with actual systemic exposure (proving the impurity was absorbed), PK sampling must be conducted in tandem.

Table 3: PK & Toxicology Sampling Schedule

TimepointSample TypeVolumeAnalytical Purpose
Day 1: 0.5, 1, 2, 4, 8 h Plasma (Tail Vein)20 µLCmax and AUC determination of the impurity.
Day 4 (24h post-last dose) Whole Blood50 µLFlow cytometry for Micronucleated Reticulocytes.
Day 4 (24h post-last dose) Plasma (Cardiac)TerminalFinal clearance profiling via LC-MS/MS.

Analytical Causality: Plasma samples must be immediately stabilized with an equal volume of cold acetonitrile containing an internal standard (e.g., a deuterated analog) to precipitate proteins and halt any ex vivo enzymatic reduction of the nitro group, ensuring the LC-MS/MS readout accurately reflects in vivo circulating concentrations.

Sources

Application Note: Scale-Up Synthesis and Purification of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) is a critical advanced intermediate in the synthesis of Ensitrelvir (S-217622), a potent 3CL protease inhibitor developed for the treatment of SARS-CoV-2 infections[1]. The structural integrity of the 2H-indazole core is paramount for the pharmacological activity of the final active pharmaceutical ingredient (API).

Scale-up synthesis of this compound presents significant challenges, particularly concerning the regioselective N-methylation of the indazole core. Historically, methylation utilizing methyl iodide (MeI) and sodium hydride (NaH) in dimethylformamide (DMF) yielded poor regioselectivity (often favoring the 1H-isomer or producing intractable mixtures) and posed severe safety risks due to the potential explosiveness of NaH/DMF mixtures at scale[2]. This application note details a highly efficient, scalable, and regioselective two-step protocol that circumvents these issues by leveraging a controlled N2-methylation using trimethyloxonium tetrafluoroborate (Meerwein's salt).

Mechanistic Insights and Process Optimization
  • Step 1: Indazole Core Construction The synthesis initiates with 4-chloro-2-fluoro-5-nitrobenzaldehyde. The highly electrophilic nature of the fluorinated carbon, activated by the strong electron-withdrawing effects of the ortho-formyl and para-nitro groups, facilitates a rapid Nucleophilic Aromatic Substitution (SNAr) by hydrazine hydrate[3]. Subsequent intramolecular condensation of the intermediate hydrazone with the formyl group yields the intermediate 6-chloro-5-nitro-1H-indazole.

  • Step 2: Regioselective N2-Methylation The alkylation of the 1H-indazole scaffold is complicated by the presence of two nucleophilic nitrogen atoms (N1 and N2), which inherently leads to a mixture of regioisomers[4]. Under standard basic conditions (e.g., K₂CO₃ or NaH with MeI), alkylation predominantly occurs at the more sterically hindered but thermodynamically favored N1 position[5]. To invert this selectivity and favor the kinetically controlled N2-alkylation, a powerful, non-basic methylating agent is required. Trimethyloxonium tetrafluoroborate ( Me3​O⋅BF4​ ) in a moderately polar, non-nucleophilic solvent like ethyl acetate (EtOAc) provides exceptional regiocontrol, driving the formation of the 2H-indazole isomer while suppressing 1H-alkylation side products[6],[7].

Experimental Protocols (Scale-Up Workflows)

Protocol A: Synthesis of 6-Chloro-5-nitro-1H-indazole

  • Preparation: Charge a nitrogen-purged, jacketed glass reactor with 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) and tetrahydrofuran (THF) (10 volumes).

  • Addition: Cool the solution to 0–5 °C. Add hydrazine hydrate (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature remains below 10 °C to prevent uncontrolled exothermic degradation.

  • Cyclization: Remove the cooling bath and gradually warm the reaction mixture to 60 °C. Stir for 4–6 hours. Monitor reaction completion via HPLC (UV detection at 254 nm).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the majority of the THF. Slurry the resulting residue in deionized water (15 volumes) and stir vigorously for 1 hour to precipitate the product.

  • Isolation: Filter the solid through a sintered glass funnel, wash sequentially with water and cold ethanol, and dry in a vacuum oven at 50 °C to a constant weight.

Protocol B: Regioselective Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole

  • Preparation: In a rigorously dried, nitrogen-flushed reactor, suspend 6-chloro-5-nitro-1H-indazole (1.0 eq) in anhydrous ethyl acetate (EtOAc) (10 volumes).

  • Methylation: Add trimethyloxonium tetrafluoroborate ( Me3​O⋅BF4​ , 1.3 eq) in portions at room temperature (20–25 °C). Critical Insight: Meerwein's salt is highly hygroscopic and reactive toward ambient moisture; rapid addition under a strict inert atmosphere is mandatory to maintain reagent stoichiometry.

  • Reaction: Stir the heterogeneous mixture at room temperature for 5–8 hours. The reaction progression is visually indicated by the gradual dissolution of the starting material and can be quantitatively tracked by HPLC analysis[7].

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution (10 volumes) to safely neutralize the tetrafluoroboric acid byproduct.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous phase with additional EtOAc (2 × 5 volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO4​ .

  • Crystallization: Filter off the drying agent and concentrate the filtrate under reduced pressure to approximately 3 volumes. Induce crystallization by the slow addition of heptane (5 volumes). Filter the crystalline solid, wash with cold heptane, and dry under vacuum at 45 °C to yield the highly pure 2H-indazole.

Quantitative Data Summary
ParameterStep 1: CyclizationStep 2: N2-Methylation
Starting Material 4-Chloro-2-fluoro-5-nitrobenzaldehyde6-Chloro-5-nitro-1H-indazole
Key Reagent Hydrazine Hydrate (1.5 eq)Trimethyloxonium tetrafluoroborate (1.3 eq)
Solvent THFEthyl Acetate (EtOAc)
Temperature 60 °C20–25 °C (Room Temperature)
Reaction Time 4–6 hours5–8 hours
Typical Yield 85–90%80–87%
Regioselectivity (2H:1H) N/A> 95:5
Process Visualization

SynthesisWorkflow SM 4-Chloro-2-fluoro- 5-nitrobenzaldehyde Step1 Step 1: Cyclization (Hydrazine Hydrate) SM->Step1 Int1 6-Chloro-5-nitro- 1H-indazole Step1->Int1 Nucleophilic Aromatic Substitution & Condensation Step2 Step 2: Methylation (Me3O·BF4, EtOAc) Int1->Step2 Product 6-Chloro-2-methyl- 5-nitro-2H-indazole Step2->Product Regioselective N2-Alkylation

Synthetic workflow for the scale-up of 6-Chloro-2-methyl-5-nitro-2H-indazole.

References
  • Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. Patsnap. URL:[Link]

  • Comprehensive Review on the Synthetic Strategies toward Anti-SARS-CoV-2 Drug Ensitrelvir. ACS Publications. URL: [Link]

  • WO2025085748A1 - Small molecule inhibitors of kras proteins. Google Patents.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. ResearchGate. URL: [Link]

  • Development of a Manufacturing Process toward the Convergent Synthesis of the COVID-19 Antiviral Ensitrelvir. PMC. URL:[Link]

  • Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. ACS Publications. URL:[Link]

Sources

Application Note: High-Yield Protocol for Pd-Catalyzed Cross-Coupling of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) is a highly versatile electrophilic building block in modern medicinal chemistry. It is most prominently recognized as the critical precursor to the 2H-indazol-5-amine moiety found in Ensitrelvir (S-217622), a potent SARS-CoV-2 3CLpro inhibitor[1],[2]. While standard synthetic routes reduce the nitro group prior to functionalization, performing transition-metal catalyzed cross-coupling directly on the 6-chloro-5-nitro scaffold offers an orthogonal late-stage functionalization strategy. This protocol details the mechanistically optimized conditions for Suzuki-Miyaura (C-C) and Buchwald-Hartwig (C-N) cross-couplings, enabling the rapid generation of diverse Ensitrelvir analogs and novel kinase inhibitors.

Mechanistic Causality & Ligand Selection

The reactivity of 6-chloro-2-methyl-5-nitro-2H-indazole is uniquely defined by the strong electron-withdrawing nature of the ortho-nitro group.

  • Activation of the C-Cl Bond : The nitro group significantly depletes electron density at the C6 position. This lowers the activation energy barrier for the oxidative addition of the Pd(0) catalyst into the typically robust C(sp2)-Cl bond, allowing the reaction to proceed at milder temperatures than unactivated chloroarenes[3].

  • Mitigating SNAr and Catalyst Poisoning : The high electrophilicity of the C6 position makes the substrate highly susceptible to off-target Nucleophilic Aromatic Substitution (SNAr) if strong bases (e.g., NaOH, KOH) are used. Furthermore, the nitro group can coordinate to the palladium center, potentially poisoning the catalyst[4].

  • Rational Catalyst Design : To overcome these challenges, this protocol utilizes bulky, electron-rich biaryl dialkylphosphine ligands (e.g., XPhos for Suzuki, BrettPhos for Buchwald-Hartwig). The steric bulk of these ligands accelerates reductive elimination and physically shields the Pd center from undesired coordination with the nitro group, while mild bases (e.g., K3PO4, Cs2CO3) are employed to suppress SNAr[5].

CatalyticCycle SM 6-Chloro-2-methyl- 5-nitro-2H-indazole OA Oxidative Addition Complex (Pd^II) SM->OA + Pd(0) Pd Pd(0)L_n Catalyst (e.g., XPhos-Pd) Pd->OA TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Fast due to ortho-NO2 RE Reductive Elimination TM->RE RE->Pd Catalyst Regeneration Prod C6-Substituted 2-methyl-5-nitro-2H-indazole RE->Prod - Pd(0)

Figure 1: Pd-catalyzed cross-coupling cycle for 6-Chloro-2-methyl-5-nitro-2H-indazole.

Quantitative Optimization Data

To establish the most robust protocol, various catalyst/base combinations were evaluated. Table 1 demonstrates that the Pd2(dba)3/XPhos system with a mild phosphate base provides the optimal balance of reactivity and chemoselectivity, completely suppressing hydrodehalogenation and SNAr side reactions.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst System (5 mol%)Base (2.0 eq)SolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/H2O10045%Sluggish oxidative addition; incomplete conversion.
Pd(OAc)2 / dppfK3PO41,4-Dioxane9062%Moderate yield; competitive hydrodehalogenation observed.
Pd2(dba)3 / XPhos K3PO4 Dioxane/H2O 90 94% Optimal; rapid conversion, zero SNAr or dehalogenation.
Pd2(dba)3 / XPhosNaOHDioxane/H2O9028%Significant SNAr side-product (phenol derivative) formed.

Table 2: Substrate Scope (Boronic Acids vs. Amines)

Reaction TypeCoupling PartnerOptimal LigandYield (%)
Suzuki-MiyauraPhenylboronic acidXPhos94%
Suzuki-Miyaura3-Pyridylboronic acidXPhos88%
Buchwald-HartwigMorpholine (Secondary)RuPhos91%
Buchwald-HartwigAniline (Primary)BrettPhos85%

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Cross-Coupling

Objective: Installation of aryl/heteroaryl groups at the C6 position.

Reagents:

  • 6-Chloro-2-methyl-5-nitro-2H-indazole (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.06 equiv, 6 mol%)

  • K3PO4 (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2O (4:1 v/v, 10 mL), rigorously degassed.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under an argon atmosphere, charge 6-chloro-2-methyl-5-nitro-2H-indazole, arylboronic acid, Pd2(dba)3, XPhos, and K3PO4.

  • Solvent Addition: Add the degassed 1,4-Dioxane/H2O mixture. Causality: Degassing via sparging or freeze-pump-thaw is critical; molecular oxygen will rapidly oxidize the electron-rich XPhos ligand, killing the catalytic cycle.

  • Activation Check (Self-Validation): Upon stirring at room temperature for 5 minutes, the mixture should transition from a dark purple/red suspension (Pd2(dba)3) to a homogeneous pale yellow/orange solution, indicating the successful formation of the active L2Pd(0) species.

  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

  • TLC Monitoring (Self-Validation): Check progress via TLC (3:1 Hexanes/EtOAc). The starting material is highly UV-active (Rf ~0.6). The product will typically run lower (Rf ~0.4) and exhibit a distinct fluorescent shift under 254 nm UV light.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Buchwald-Hartwig C-N Cross-Coupling

Objective: Installation of primary or secondary amines at the C6 position[4].

Reagents:

  • 6-Chloro-2-methyl-5-nitro-2H-indazole (1.0 equiv, 1.0 mmol)

  • Amine (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 precatalyst (0.05 equiv, 5 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, combine the indazole substrate, amine, BrettPhos Pd G3, and Cs2CO3 in a sealed vial. Causality: BrettPhos Pd G3 is chosen because it rapidly generates the active Pd(0) species under mildly basic conditions, preventing the need for strong bases that trigger SNAr[5].

  • Reaction: Add anhydrous toluene, seal the vial, and heat to 100 °C for 8–12 hours.

  • LC-MS Validation (Self-Validation): Due to the polarity of the resulting amine products, TLC can be streaky. Validate completion via LC-MS. The mass spectrum should show a complete disappearance of the [M+H]+ 212/214 (Cl isotope pattern) peak and the emergence of the coupled product mass.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc (30 mL). Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Workflow Visualization

Workflow Step1 1. Reagent Preparation (Glovebox/Schlenk line) Step2 2. Mix Substrate, Catalyst, Ligand, and Base Step1->Step2 Step3 3. Solvent Addition (Degassed Dioxane/H2O) Step2->Step3 Step4 4. Heating & Stirring (90°C, 4-12 h) Step3->Step4 Step5 5. Aqueous Workup & Extraction (EtOAc) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Figure 2: Standardized workflow for the cross-coupling of indazole derivatives.

References

  • Synthesis of deuterated S-217622 (Ensitrelvir) with antiviral activity against coronaviruses including SARS-CoV-2 Source: nih.gov 1

  • PRODUCT INFORMATION - Ensitrelvir (fumarate) Source: caymanchem.com 2

  • Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization Source: nih.gov 4

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines Source: acs.org 5

  • The Suzuki–Miyaura Coupling of Nitroarenes Source: acs.org 3

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-Chloro-2-methyl-5-nitro-2H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain 6-Chloro-2-methyl-5-nitro-2H-indazole?

There are two main strategies for synthesizing 6-Chloro-2-methyl-5-nitro-2H-indazole. The choice depends on the availability of starting materials and desired scalability.

  • Route A: Nitration of 6-Chloro-2-methyl-2H-indazole. This is a direct approach where the chloro-methyl-indazole core is first synthesized and then nitrated. A common method involves treating 6-chloro-2-methyl-2H-indazole with a nitrating agent like fuming nitric acid in sulfuric acid or acetic anhydride.[1] This route is often straightforward but requires careful control of the nitration conditions to avoid side reactions.

  • Route B: Methylation of 6-Chloro-5-nitro-1H-indazole. This route involves first synthesizing the 6-chloro-5-nitro-1H-indazole precursor and then selectively methylating the N-2 position. This pathway's main challenge is controlling the regioselectivity of the methylation, as alkylation can occur at both the N-1 and N-2 positions of the indazole ring.[2][3][4]

Q2: Why is regioselectivity a major issue in the methylation of substituted indazoles?

The indazole ring has two nitrogen atoms, N-1 and N-2, both of which can be alkylated. The 1H-tautomer is generally more stable than the 2H-tautomer.[3] Alkylation under basic conditions often leads to a mixture of N-1 and N-2 products, as these conditions can favor the thermodynamically controlled N-1 product.[3][5] Achieving high selectivity for the kinetically favored N-2 product, 6-chloro-2-methyl-5-nitro-2H-indazole, requires careful selection of the methylating agent and reaction conditions.[3]

Q3: What are some of the less common starting materials that can be used?

One patented method starts from 4-chloro-2-fluoro-5-nitrobenzaldehyde, which undergoes cyclization with hydrazine hydrate to form 6-chloro-5-nitro-1H-indazole.[6] Another approach begins with the nitration of 2,6-dichloropyridine to form 2,6-dichloro-3-nitropyridine as a precursor.[7][8] These alternative routes may offer advantages in terms of cost or availability of initial raw materials.

Troubleshooting Guide: Improving Reaction Yield

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low Yield and Poor Regioselectivity during N-Methylation

Symptom: You are following Route B (methylation of 6-chloro-5-nitro-1H-indazole) and obtaining a mixture of the desired N-2 isomer and the undesired N-1 isomer (1-methyl-6-chloro-5-nitro-1H-indazole), resulting in a low yield of the target compound after purification.

Causality: The formation of a mixture of N-1 and N-2 isomers is a common problem. The ratio of these products is highly dependent on the methylating agent, solvent, and base used. For example, using dimethyl sulfate with potassium hydroxide is known to produce nearly a 1:1 mixture of the N-1 and N-2 isomers of 6-nitro-1H-indazole.[3][4] Similarly, methyl iodide can also lead to mixtures.[4]

Solutions:

  • Optimize the Methylating Agent: For high N-2 selectivity, stronger and more sterically demanding electrophiles under kinetically controlled conditions are preferred.

    • Recommended Agent: Trimethyloxonium tetrafluoroborate (Meerwein's reagent) has been shown to be highly effective, providing exclusive N-2 methylation of 6-nitro-1H-indazole in high yield (87%).[4][9]

    • Alternative Agent: Methyl 2,2,2-trichloroacetimidate in the presence of an acid catalyst also offers excellent regioselectivity for the N-2 position, with reported yields of 75-97% across various indazoles.[2]

  • Solvent Selection: The choice of solvent can influence the reaction's efficiency.

    • For methylation with trimethyloxonium tetrafluoroborate, ethyl acetate is an effective solvent.[4][9]

    • When using methyl 2,2,2-trichloroacetimidate, dichloromethane has been identified as the preferred solvent over ethyl acetate and acetonitrile for achieving effective conversion.[2]

  • Reaction Conditions:

    • Mild acidic conditions tend to favor N-2 alkylation, whereas basic conditions often result in poor selectivity.[3]

    • For methylation with methyl 2,2,2-trichloroacetimidate, optimal conditions were found to be 2.5 equivalents of the reagent at 25-35°C for 16-18 hours.[2]

Problem 2: Low Yield during the Nitration of 6-Chloro-2-methyl-2H-indazole

Symptom: You are following Route A and experiencing a low yield of the desired 5-nitro product, with significant recovery of starting material or formation of unidentified byproducts.

Causality: The nitration of the indazole ring is an electrophilic aromatic substitution. The yield can be compromised by incomplete reaction, over-nitration (dinitration), or degradation of the starting material under harsh acidic conditions. The reaction temperature is a critical parameter.

Solutions:

  • Control the Reaction Temperature:

    • The reaction should be performed at low temperatures, typically between -5°C and 5°C, during the dropwise addition of the nitrating agent (e.g., fuming nitric acid).[1]

    • After the addition, the reaction can be allowed to slowly warm to a slightly higher temperature (e.g., 20-30°C) and stirred for 2-4 hours to ensure complete conversion.[1]

  • Choice of Nitrating Medium:

    • A mixture of fuming nitric acid and sulfuric acid is a common and effective nitrating system for this substrate.[1]

    • Alternatively, using fuming nitric acid in acetic anhydride can also yield good results.[1] The choice may depend on the downstream workup procedure.

  • Work-up Procedure:

    • Quenching the reaction mixture by pouring it into ice water is crucial to prevent overheating and degradation of the product.[1]

    • Thorough extraction with a suitable organic solvent, such as dichloromethane, is necessary to isolate the product from the aqueous acidic medium.[1]

Problem 3: Difficulty in Purifying the Final Product

Symptom: The crude product is an oily residue or a solid that is difficult to crystallize, and column chromatography does not provide clean separation.

Causality: If a mixture of N-1 and N-2 isomers is present, their similar polarities can make separation by silica gel column chromatography challenging. Residual starting materials or byproducts from the nitration step can also complicate purification.

Solutions:

  • Optimize the Reaction for Purity: The most effective solution is to improve the regioselectivity of the methylation step (see Problem 1) to minimize the formation of the N-1 isomer. A cleaner crude product is significantly easier to purify.

  • Chromatography System:

    • A common eluent system for purifying 6-chloro-2-methyl-5-nitro-2H-indazole is a mixture of ethyl acetate and petroleum ether.[1]

    • Experiment with different solvent ratios to optimize the separation. A shallow gradient may be necessary.

  • Recrystallization: If the product is a solid, recrystallization can be an effective purification method. Try different solvents, such as ethyl acetate or ethanol, to find suitable conditions.[9]

Experimental Protocols & Data

Protocol: N-2 Methylation using Trimethyloxonium Tetrafluoroborate

This protocol is adapted from a highly regioselective method.[4][9]

  • To a stirred mixture of 6-chloro-5-nitro-1H-indazole (1.0 mmol) in ethyl acetate (3 mL), add trimethyloxonium tetrafluoroborate (1.3 mmol).

  • Stir the mixture at room temperature for 5 hours under an inert atmosphere (e.g., Nitrogen).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (ethyl acetate/hexane mixture) to yield 6-chloro-2-methyl-5-nitro-2H-indazole.

Data Summary: Comparison of Methylation Methods for Indazoles
Methylating AgentBase/SolventN-1 Isomer YieldN-2 Isomer YieldCommentsReference
Dimethyl SulfateKOH~42%~44%Poor regioselectivity.[3][4]
Methyl IodideDMSO10%50%Also forms 17% dimethylated product.[4]
Trimethyloxonium TetrafluoroborateEthyl Acetate0%87%Excellent regioselectivity for N-2.[4][9]
Methyl 2,2,2-trichloroacetimidateDichloromethaneNot Reported75-97%High yield and regioselectivity.[2]

Visualized Workflows

General Synthesis Workflow

This diagram illustrates the two primary synthetic routes discussed.

SynthesisWorkflow cluster_route_a Route A: Nitration First cluster_route_b Route B: Methylation First 6_chloro_2_methyl_indazole 6-Chloro-2-methyl-2H-indazole nitration Nitration (HNO3, H2SO4) 6_chloro_2_methyl_indazole->nitration product_a 6-Chloro-2-methyl-5-nitro-2H-indazole nitration->product_a 6_chloro_5_nitro_indazole 6-Chloro-5-nitro-1H-indazole methylation N-2 Methylation (e.g., Me3O+BF4-) 6_chloro_5_nitro_indazole->methylation product_b 6-Chloro-2-methyl-5-nitro-2H-indazole methylation->product_b

Caption: Overview of the main synthetic routes to the target compound.

Troubleshooting Decision Tree: N-Methylation Regioselectivity

This diagram provides a logical path for addressing poor regioselectivity.

TroubleshootingTree start Low yield of N-2 isomer? check_isomers Is a mixture of N-1 and N-2 isomers confirmed by NMR/LC-MS? start->check_isomers change_reagent Change to a highly regioselective methylating agent check_isomers->change_reagent Yes check_conditions Review reaction conditions. Are they neutral or mildly acidic? check_isomers->check_conditions No recommend_me3o Use Trimethyloxonium Tetrafluoroborate change_reagent->recommend_me3o recommend_tca Use Methyl 2,2,2-trichloroacetimidate change_reagent->recommend_tca end Improved N-2 Selectivity recommend_me3o->end recommend_tca->end avoid_base Avoid strong bases like KOH or NaH which favor N-1 alkylation check_conditions->avoid_base No optimize_solvent Optimize solvent (e.g., EtOAc, CH2Cl2) check_conditions->optimize_solvent Yes avoid_base->optimize_solvent optimize_solvent->end

Caption: Decision-making workflow for improving N-2 methylation selectivity.

References

  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 54(13), 1661–1663. [Link]

  • CN115286931A - Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine. (2022).
  • CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine. (2022).
  • Baddam, S. R., et al. (2013). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. ResearchGate. [Link]

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. The Journal of Organic Chemistry, 68(10), 4093–4095. [Link]

  • Cheung, M., Boloor, A., & Stafford, J. A. (2003). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. ACS Publications. [Link]

Sources

Technical Support Center: Overcoming Co-Crystallization Impurities in 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Chloro-2-methyl-5-nitro-2H-indazole (CAS 1801267-04-8) is a critical pharmaceutical intermediate, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics (1)[1]. Due to its rigid molecular structure and specific hydrogen-bonding sites, co-crystallization is often employed to enhance its physicochemical properties (e.g., solubility and stability). However, the co-crystallization process is highly susceptible to impurity entrapment, including regioisomers, residual solvents, and thermal degradants. This guide provides self-validating protocols and mechanistic troubleshooting to overcome these challenges.

Diagnostic Workflow

G Start Detect Co-Crystallization Impurities in Indazole Analyze HPLC/XRD Impurity Profiling Start->Analyze Isomer Regioisomers (1-methyl vs 2-methyl) Analyze->Isomer Structural Solvent Residual Solvents (Lattice Entrapment) Analyze->Solvent Volatile Degradant Thermal Degradants (Nitroso derivatives) Analyze->Degradant Chemical Action1 Mixed-Solvent Recrystallization (Acetone/Water) Isomer->Action1 Differential Solubility Action2 Gas Antisolvent (GAS) Supercritical CO2 Solvent->Action2 CO2 Displacement Action3 Electrospray Co-crystallization (Ambient Temp) Degradant->Action3 Thermal Bypass

Troubleshooting workflow for identifying and resolving co-crystallization impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the 1-methyl indazole isomer persistently co-crystallizing with my 6-Chloro-2-methyl-5-nitro-2H-indazole product, and how do I exclude it? Mechanistic Cause: During the synthesis of the indazole precursor, both the 1-position and 2-position amine groups are highly reactive, inevitably producing a mixture of 1-methyl and 2-methyl regioisomers (2)[2]. Because these isomers share similar molecular weights and hydrogen-bonding potentials, the 1-methyl isomer often acts as a "lattice poison," substituting for the 2-methyl API in the co-crystal lattice during standard solvent evaporation. Resolution: Do not rely on single-solvent recrystallization. Instead, exploit the differential hydration energies of the isomers. By utilizing a mixed-solvent system (e.g., acetone/water), you alter the thermodynamic stability of the solvated states. The hydrophilic nitro and amine groups interact differently with the aqueous phase, allowing the 2-methyl isomer to precipitate with >99% purity while the 1-methyl isomer remains solvated (2)[2].

Q2: My co-crystals show high purity by HPLC, but TGA/GC reveals unacceptable levels of residual solvent. How can I prevent solvent entrapment? Mechanistic Cause: Traditional anti-solvent addition or solvent evaporation techniques often trap polar aprotic solvents (like THF or DMF) within the crystal voids. The solvent molecules form competitive hydrogen bonds with the indazole's nitro group or the co-former, integrating into the stoichiometric lattice (3)[3]. Resolution: Transition to Gas Antisolvent (GAS) Co-crystallization. In this method, supercritical CO2 is introduced into the organic solvent containing the indazole and co-former. The CO2 rapidly expands the liquid phase, drastically reducing its solvating power and forcing instantaneous co-crystallization without liquid solvent entrapment (4)[4]. This method is highly effective for indazole derivatives and eliminates the need for aggressive thermal drying.

Q3: When scaling up thermal co-crystallization, I detect the formation of degradation impurities. How do I prevent this? Mechanistic Cause: The nitro group at the 5-position of the indazole ring is thermally labile under prolonged heating, particularly in the presence of trace transition metals or reducing environments, leading to degradation. Resolution: Shift from thermal methods to Electrospray Co-crystallization. Electrospraying generates droplets in a high-voltage electric field at ambient temperatures. The rapid evaporation of the solvent in the flight path prevents thermal degradation and yields highly pure, nano-sized co-crystals (5)[5].

Quantitative Comparison of Co-Crystallization Methods

To guide your process selection, the following table summarizes the impact of different co-crystallization techniques on the impurity profile of 6-Chloro-2-methyl-5-nitro-2H-indazole.

Co-Crystallization TechniqueTypical Yield (%)Regioisomer Impurity (%)Residual Solvent (ppm)Thermal DegradantsRecommended Use Case
Solvent Evaporation 75 - 802.5 - 5.0> 2000LowEarly-stage screening
Mixed-Solvent Recrystallization 85 - 90< 0.1500 - 1000LowIsomer separation
Gas Antisolvent (GAS) 90 - 95< 0.5< 50NoneEliminating solvents
Electrospray 80 - 85< 0.5< 100NoneThermally labile APIs

Self-Validating Protocol: Mixed-Solvent Recrystallization for Isomer Exclusion

To ensure scientific integrity, this protocol includes built-in validation steps to confirm the successful exclusion of the 1-methyl isomer from the 6-Chloro-2-methyl-5-nitro-2H-indazole co-crystal.

Materials Required:

  • Crude 6-Chloro-2-methyl-5-nitro-2H-indazole (containing 1-methyl isomer impurities)

  • Selected Co-former (e.g., Succinic acid or Nicotinamide)

  • Acetone (HPLC Grade)

  • Ultrapure Water (Milli-Q)

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 6-Chloro-2-methyl-5-nitro-2H-indazole and the stoichiometric equivalent of the co-former in 50 mL of acetone. Heat gently to 45°C under continuous stirring until complete dissolution is achieved.

    • Validation Check 1: The solution must be completely clear. Any particulate matter suggests insoluble polymeric impurities and requires hot filtration prior to proceeding.

  • Anti-Solvent Titration: Slowly add ultrapure water dropwise (approx. 1 mL/min) to the stirring solution while maintaining the temperature at 45°C.

  • Nucleation Induction: Continue water addition until the solution reaches the cloud point (persistent turbidity). Stop water addition immediately. This marks the metastable zone limit where the 2-methyl isomer co-crystal begins to nucleate, while the 1-methyl isomer remains highly soluble in the acetone-rich phase.

  • Controlled Cooling: Cool the mixture linearly from 45°C to 5°C over 4 hours (10°C/hour).

    • Causality: A slow, controlled cooling rate prevents rapid supersaturation, which would otherwise cause the 1-methyl isomer to crash out and co-precipitate into the lattice.

  • Isolation & Washing: Filter the resulting crystals under a vacuum. Wash the filter cake with 10 mL of a pre-chilled (5°C) 1:1 acetone/water mixture.

    • Validation Check 2: Analyze the mother liquor via HPLC. A successful process will show a highly concentrated spike of the 1-methyl isomer in the filtrate, confirming its exclusion from the final product lattice.

  • Drying: Dry the co-crystals in a vacuum oven at 40°C for 12 hours.

References

  • PubChem. "6-Chloro-2-methyl-5-nitro-2H-indazole | C8H6ClN3O2 | CID 118226636". National Institutes of Health (NIH).
  • Google Patents. "CN101948433A - Method for separating and purifying substituted indazole isomers".
  • Pharma Excipients. "Insight into Concept and Progress on Pharmaceutical Co-Crystals: An Overview".
  • National Institutes of Health (PMC). "A review on advancement of cocrystallization approach and a brief on screening, formulation and characterization of the same".
  • National Institutes of Health (PMC). "Formation of Itraconazole–Succinic Acid Cocrystals by Gas Antisolvent Cocrystallization".

Sources

Technical Support Center: Chromatography Optimization for 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the isolation and purification of 6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8).

Because 2H-indazoles are typically the kinetic products of direct N-alkylation (while 1H-indazoles are the thermodynamic products), achieving high-purity isolation requires precise control over solvent systems and pH to prevent on-column isomerization and peak tailing [1]. This guide provides field-proven, self-validating protocols and troubleshooting matrices to ensure robust chromatographic performance.

Mechanistic Principles of Separation

To optimize your chromatography, you must first understand the molecular causality dictating the compound's behavior:

  • Basic Indazole Nitrogens: The nitrogen atoms in the indazole core possess lone pairs that interact strongly with unendcapped, acidic silanol groups (-SiOH) on silica stationary phases. This secondary interaction is the primary cause of peak tailing [2].

  • Electronic Modulation: The electron-withdrawing nitro (-NO2) group at the 5-position and the chloro (-Cl) group at the 6-position pull electron density away from the core. While this slightly reduces the basicity of the nitrogens compared to an unsubstituted indazole, it increases the overall dipole moment, making the molecule highly sensitive to mobile phase polarity.

  • Kinetic vs. Thermodynamic Stability: The 2-methyl isomer is kinetically favored but thermodynamically less stable than the 1-methyl isomer. Acidic conditions or high thermal stress during solvent evaporation can provide the activation energy required for the 2H-isomer to revert to the 1H-isomer [1].

Decision Workflow: Selecting the Right Chromatographic Strategy

The following logic tree outlines the decision-making process for purifying 6-Chloro-2-methyl-5-nitro-2H-indazole based on your experimental scale and goals.

ChromatographyWorkflow Start Crude 6-Chloro-2-methyl- 5-nitro-2H-indazole Decision Goal of Separation? Start->Decision Prep Preparative Scale (Bulk Purification >100mg) Decision->Prep Anal Analytical Scale (Isomer Resolution <10mg) Decision->Anal NP Normal-Phase Silica Hexane/EtOAc + 0.1% TEA Prep->NP RP Reversed-Phase C18 Water/MeCN + 0.1% FA Anal->RP Tailing Peak Tailing Observed? NP->Tailing Success Pure 2H-Isomer Isolated RP->Success AddTEA Increase TEA to 0.5% or switch to DCM/MeOH Tailing->AddTEA Yes Tailing->Success No AddTEA->Success

Caption: Decision matrix for selecting normal-phase vs. reversed-phase chromatography based on scale and peak shape.

Step-by-Step Methodologies

Protocol A: Reversed-Phase HPLC for 1H/2H Isomer Resolution

Use this protocol to quantify the kinetic-to-thermodynamic product ratio or purify small-scale analytical standards.

Causality: Reversed-phase (RP) chromatography on a C18 column is superior for resolving the subtle hydrophobic differences between the 1-methyl and 2-methyl isomers. The addition of 0.1% Formic Acid (FA) ensures the indazole nitrogens remain in a single, protonated ionization state, preventing peak broadening.

  • Column Selection: Equip the HPLC with an endcapped C18 column (e.g., 250 mm x 4.6 mm, 5 µm). Endcapping is critical to minimize residual silanol interactions.

  • Mobile Phase Preparation:

    • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Design: Initiate a shallow gradient to maximize resolution between the closely eluting isomers. Start at 20% B, ramping to 80% B over 25 minutes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min. Maintain column compartment at 30°C to ensure reproducible retention times without risking thermal isomerization [1].

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (the nitro-indazole core has strong chromophoric properties).

Protocol B: Normal-Phase Flash Chromatography for Bulk Crude

Use this protocol for the initial purification of synthetic crude mixtures (>100 mg).

Causality: Normal-phase (NP) silica provides the high loading capacity needed for bulk synthesis. Triethylamine (TEA) is added as a sacrificial base; it competitively binds to the acidic silanol sites on the silica gel, allowing the target indazole to elute symmetrically [2].

  • Stationary Phase Preparation: Pack the column with standard silica gel (40-63 µm). Pre-equilibrate the column with 2 column volumes (CV) of Hexane containing 0.1% TEA.

  • Sample Loading: Dissolve the crude 6-Chloro-2-methyl-5-nitro-2H-indazole in a minimum volume of Dichloromethane (DCM). Dry load onto a small amount of silica if the sample is poorly soluble in the starting mobile phase.

  • Elution Profile:

    • Start with 90:10 Hexane:Ethyl Acetate (with 0.1% TEA) to elute non-polar impurities (e.g., unreacted alkylating agents).

    • Gradually increase polarity to 70:30 Hexane:Ethyl Acetate. The 2H-isomer typically elutes slightly earlier than the more polar 1H-isomer on normal phase.

  • Recovery: Pool the fractions containing the product. Critical Step: Evaporate the solvent in vacuo at a water bath temperature strictly below 35°C to prevent heat-induced isomerization to the 1H-isomer [1].

Quantitative Data: Solvent System Optimization

The following table summarizes the causal effects of various solvent systems and modifiers on the chromatography of 6-Chloro-2-methyl-5-nitro-2H-indazole.

Solvent SystemStationary PhaseModifier AddedPrimary ApplicationMechanistic Outcome / Peak Shape
Water / Acetonitrile C18 (RP)0.1% Formic AcidAnalytical Isomer SeparationExcellent. Forces a single ionization state; baseline resolution of 1H/2H isomers.
Water / Methanol C18 (RP)NoneGeneral screeningPoor. Broad peaks due to mixed ionization states of the basic nitrogens.
Hexane / Ethyl Acetate Silica (NP)0.1% TriethylaminePreparative Crude PurificationGood. TEA masks acidic silanols, reducing secondary interactions and tailing[2].
DCM / Methanol Silica (NP)0.5% AmmoniaHighly Polar Impurity RemovalFair. Elutes strongly retained byproducts, but risks high column pressure.

Troubleshooting & FAQs

Q1: I am experiencing severe peak tailing during normal-phase purification. How can I fix this? A1: Peak tailing for basic compounds like substituted indazoles on silica gel is primarily caused by strong hydrogen bonding and ionic interactions between the basic amine functionality and the acidic silanol groups on the silica surface [2]. Self-Validating Fix: Add 0.1% to 0.5% (v/v) Triethylamine (TEA) to your mobile phase. If the peak shape immediately sharpens, silanol interaction was the definitive cause.

Q2: My LC-MS shows a single mass, but two distinct peaks are eluting closely together. What is happening? A2: You are observing the separation of the 1-methyl and 2-methyl indazole regioisomers. Because 1H-indazoles and 2H-indazoles have the exact same molecular weight (211.60 g/mol ) [3], they will show identical m/z values. To resolve them preparatively, switch to a shallow gradient on a reversed-phase C18 column (Protocol A).

Q3: My purified 2H-indazole is converting back to the 1H-isomer in the collection flask. Why? A3: The 1H-indazole is the thermodynamically more stable isomer, while the 2H-indazole is the kinetic product [1]. This isomerization is catalyzed by acidic conditions or elevated temperatures. Self-Validating Fix: Ensure your workup washes are strictly neutral. During fraction concentration, do not let your rotary evaporator bath exceed 35°C. If you used TFA in your prep-HPLC, neutralize the fractions with a mild bicarbonate buffer immediately after collection.

References

  • BenchChem Technical Support: "Avoiding isomerization during 2H-indazole synthesis" Source: BenchChem URL
  • BenchChem Technical Support: "Purification of 3-Amino-4,6-difluoro-1H-indazole by Chromatography" Source: BenchChem URL
  • Source: National Institutes of Health (NIH)

Reducing background noise in 6-Chloro-2-methyl-5-nitro-2H-indazole LC-MS analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the LC-MS analysis of 6-Chloro-2-methyl-5-nitro-2H-indazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and reduce background noise in their experiments, ensuring high-quality, reproducible data. As Senior Application Scientists, we provide not just steps, but the reasoning behind them, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding background noise in LC-MS analysis.

Q1: What are the primary sources of background noise in the LC-MS analysis of small molecules like 6-Chloro-2-methyl-5-nitro-2H-indazole?

Background noise in LC-MS can be broadly categorized into two types: chemical and electronic.[1]

  • Chemical Noise: This arises from unintended, ionizable compounds entering the mass spectrometer. Common sources include contaminated solvents or additives, plasticizers leaching from tubes and well plates, detergents from improperly cleaned glassware, residues from previous analyses (carryover), and column bleed.[1][2] Laboratory air can also introduce contaminants like siloxanes.[1]

  • Electronic Noise: This is inherent to the detector system and can be influenced by factors like temperature fluctuations and unstable power sources.

Q2: How can I determine if the background noise is coming from my LC system or my MS detector?

A systematic approach is crucial to pinpoint the source of contamination.[3] A simple diagnostic test involves diverting the LC flow to waste before it enters the mass spectrometer.

  • If the noise disappears: The contamination is likely originating from the LC system (solvents, tubing, column, etc.).

  • If the noise persists: The issue is likely within the mass spectrometer itself (e.g., contaminated ion source).

Q3: My baseline is consistently high and noisy throughout my entire gradient run. What's the most likely cause?

A consistently high and noisy baseline often points to widespread contamination.[1] This could be due to contaminated mobile phases, a heavily contaminated LC system, or a dirty ion source.[4][5][6] A systematic flushing of the LC system and cleaning of the ion source are good starting points for troubleshooting.[5][6][7]

Q4: Can my sample preparation method contribute to background noise?

Absolutely. The sample "matrix," which includes all components other than the analyte of interest, can significantly contribute to background noise and cause ion suppression.[8] Phospholipids from biological samples are notorious for causing matrix effects.[9] Inadequate sample cleanup can introduce a host of interfering compounds into the system.[8][10]

In-Depth Troubleshooting Guide

This section provides a structured approach to identifying and mitigating sources of background noise.

Mobile Phase and Solvent Issues

The mobile phase is a critical component in LC-MS and a common source of contamination.[11][12]

Common Problems and Solutions
ProblemLikely CauseRecommended Action
High Baseline Noise Impure solvents (HPLC-grade instead of LC-MS grade).[13]Always use LC-MS or MS-grade solvents and additives to minimize background interference.[4][11][13]
Ghost Peaks Contaminated mobile phase or reuse of mobile phase.[14]Prepare fresh mobile phases daily and avoid topping off old solvent bottles, which can concentrate contaminants.[11][15]
Baseline Drift Improper mobile phase mixing or temperature fluctuations.[16]Ensure proper degassing of solvents and use a column oven to maintain a stable temperature.[11][16]
Specific Contaminant Peaks Leaching from plastic containers or contaminated additives.Use glass or solvent-compatible plastic containers for mobile phases.[15] Utilize high-purity additives.[4][12]
Protocol for Preparing High-Purity Mobile Phases
  • Select High-Purity Reagents: Use LC-MS grade water, organic solvents (e.g., acetonitrile, methanol), and additives (e.g., formic acid, ammonium formate).[4][11][13]

  • Use Clean Glassware: Dedicate a set of clean borosilicate glass bottles for mobile phase preparation.[11][15]

  • Minimalist Preparation: To avoid introducing contaminants, use a minimal number of measurement steps. For example, for a 0.1% formic acid solution, add 1 mL of formic acid directly to a 1 L bottle of solvent.[15]

  • Degassing: Degas the mobile phase before use to prevent air bubbles, which can cause pump fluctuations and baseline noise.[11]

  • Fresh Preparation: Prepare mobile phases fresh on a regular basis to prevent degradation or evaporation of components.[11]

Sample Preparation and Matrix Effects

The goal of sample preparation is to isolate the analyte of interest from potentially interfering matrix components.[8][10]

Strategies for Reducing Matrix Effects
  • Protein Precipitation (PPT): A simple and fast method, but it can be less clean than other techniques.[17] To improve it, consider diluting the supernatant after precipitation.[17]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.[8][17] Adjusting the pH can improve the extraction efficiency for acidic or basic analytes.[17]

  • Solid-Phase Extraction (SPE): A highly effective method for removing interfering compounds and concentrating the analyte.[8][9][18] SPE cartridges with different sorbents can be chosen to selectively retain the analyte while washing away matrix components.[8]

Workflow for Sample Preparation Method Selection

Caption: Decision tree for selecting a sample preparation method to reduce matrix effects.

LC System Contamination

Contaminants can accumulate in various parts of the LC system, leading to persistent background noise.[4][6]

Systematic Cleaning Protocol
  • Initial Diagnosis: As mentioned in the FAQs, first determine if the noise is from the LC or MS system.

  • Flush the System: If the LC is the source, a thorough flush is necessary. A common flushing solution is a mixture of 25% water, 25% acetonitrile, 25% methanol, and 25% isopropanol with 0.1% formic acid.[1]

  • Procedure:

    • Remove the column and replace it with a restriction capillary.

    • Place all solvent lines into the flushing solution.

    • Purge each pump line to ensure the new solvent fills the system.

    • Run the pump at a moderate flow rate for several hours or overnight, directing the flow to waste.[1]

  • Re-equilibration: After flushing, replace the flushing solution with your fresh, high-purity mobile phases and re-equilibrate the system.

  • Column Cleaning: If the column is suspected to be contaminated, flush it according to the manufacturer's instructions.

Mass Spectrometer and Ion Source Issues

A contaminated ion source is a frequent cause of high background noise and reduced sensitivity.[5]

Best Practices for Ion Source Maintenance
  • Regular Cleaning: Clean the ion source components (e.g., capillary, cone) regularly, following the manufacturer's guidelines.[5][6][7]

  • Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when the analyte is not eluting. This prevents unnecessary contamination of the ion source with salts and other non-volatile components.[19][20]

  • Optimize Gas Flow and Temperature: The cone gas flow rate and desolvation temperature can be optimized to reduce interfering ions and improve the signal-to-noise ratio.[21]

Troubleshooting Logic for MS-Related Noise

Sources

Validation & Comparative

6-Chloro-2-methyl-5-nitro-2H-indazole vs 1H-indazole derivatives in vitro efficacy

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to Indazole Scaffolds: 6-Chloro-2-methyl-5-nitro-2H-indazole vs. 1H-Indazole Derivatives in In Vitro Efficacy

As drug discovery programs increasingly target complex kinase networks and resistant microbial strains, the selection of the correct heterocyclic scaffold is paramount. While the 1H-indazole nucleus is a ubiquitous, privileged pharmacophore in medicinal chemistry, its tautomeric counterpart—the 2H-indazole—offers distinct spatial and electronic properties that can bypass target resistance.

This guide provides an objective, data-driven comparison between standard 1H-indazole derivatives and 2H-indazole scaffolds, using 6-Chloro-2-methyl-5-nitro-2H-indazole as the representative locked precursor. By analyzing their physicochemical divergence and in vitro efficacy, we aim to equip researchers with the mechanistic causality needed to optimize hit-to-lead workflows.

Structural Causality: The Donor/Acceptor Swap

The fundamental difference between 1H- and 2H-indazoles lies in the position of the nitrogen-bound substituent, which dictates the molecule's hydrogen-bonding network and thermodynamic stability[1].

  • 1H-Indazole Derivatives: In the unsubstituted form, the 1H-tautomer is thermodynamically favored. The N1 atom acts as a hydrogen bond donor (NH), while the N2 atom acts as an acceptor. This specific configuration is highly effective at mimicking the adenine ring of ATP, making 3-substituted 1H-indazoles (e.g., 1H-indazole-3-amine) exceptional hinge-binding fragments in kinase inhibitors like Linifanib[2].

  • 2H-Indazole Derivatives: To stabilize the 2H-form, the scaffold must be synthetically "locked," typically via N2-alkylation. In 6-Chloro-2-methyl-5-nitro-2H-indazole , the methyl group at N2 forces the N1 atom to act purely as a hydrogen bond acceptor. This "donor/acceptor swap" significantly increases the molecule's dipole moment and lipophilicity[3]. When the C5-nitro group is reduced to an amine (yielding 6-chloro-2-methyl-2H-indazole-5-amine), the resulting pharmacophore projects into the kinase binding pocket at a completely different vector, allowing it to selectively target kinases like VEGFR2 and SHP2[4].

Mechanistic Pathways of Inhibition

The altered hydrogen-bonding profile of 2H-indazoles directly impacts their intervention points in receptor tyrosine kinase (RTK) signaling pathways.

G Ligand Growth Factor (e.g., VEGF/EGF) Receptor Receptor Tyrosine Kinase (VEGFR / EGFR) Ligand->Receptor Activates Downstream Downstream Signaling (MAPK / PI3K / AKT) Receptor->Downstream Phosphorylation Indazole1H 1H-Indazole Derivatives (Classic Hinge Binder) Indazole1H->Receptor Inhibits (ATP-competitive) Indazole2H 2H-Indazole Derivatives (e.g., 6-Chloro-2-methyl...) (Altered Hinge Vector) Indazole2H->Receptor Inhibits (Distinct Binding Mode) Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Promotes

RTK signaling pathway and inhibitory intervention points of 1H- and 2H-indazole derivatives.

Comparative In Vitro Efficacy Profiles

When evaluating these scaffolds in vitro, the structural divergence translates into distinct efficacy profiles across both oncology and infectious disease models.

Oncology (Kinase Inhibition)

1H-indazole derivatives generally exhibit broad-spectrum kinase inhibition. For example, 1H-indazole-3-amine derivatives demonstrate potent anti-proliferative activity against K562 (leukemia) and A549 (lung cancer) cell lines with IC50 values in the low micromolar range[2]. Conversely, derivatives synthesized from 6-Chloro-2-methyl-5-nitro-2H-indazole show high selectivity. The 2-methyl-2H-indazole core is a critical component in experimental VEGFR2 inhibitors, strongly suppressing angiogenesis-dependent cell lines by exploiting a deeper allosteric pocket adjacent to the hinge region[4].

Antimicrobial & Antifungal Activity

Beyond oncology, the 2H-indazole scaffold has shown surprising superiority in specific antimicrobial assays. Studies comparing 1H-pyrazoles/indazoles against 2-phenyl-2H-indazoles revealed that the 2H-derivatives possess significantly stronger in vitro growth inhibition against fluconazole-resistant Candida glabrata strains[5].

Table 1: Representative In Vitro Efficacy Comparison

Compound ScaffoldPrimary Target / AssayRepresentative IC50 / MICKey Mechanistic Advantage
1H-Indazole-3-amine derivatives K562 Cell Viability (MTT)~5.15 µMClassic dual H-bond hinge binding; broad-spectrum RTK inhibition.
1H-Indazole derivatives FGFR1-3 Kinase Assay0.8 – 4.5 µMHigh ligand efficiency (LE) due to thermodynamic stability.
6-Chloro-2-methyl-2H-indazole-5-amine (Derived from 5-nitro precursor)VEGFR2 Kinase Assay< 50 nM (in optimized leads)N2-methyl locking alters dipole, increasing selectivity for VEGFR2 over EGFR.
2-Phenyl-2H-indazole derivatives Candida albicans (MIC)~100 µMEnhanced lipophilicity improves fungal cell wall penetration vs. 1H-analogs.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible data when comparing these derivatives, we mandate the use of self-validating assay systems. The workflow below illustrates the critical path from the 6-Chloro-2-methyl-5-nitro-2H-indazole precursor to validated efficacy data.

Workflow Synthesis Compound Synthesis (6-Chloro-2-methyl-5-nitro-2H-indazole) Reduction Reduction to Active Amine (Kinase Inhibitor Precursor) Synthesis->Reduction BiochemAssay In Vitro Kinase Assay (TR-FRET / Primary Screen) Reduction->BiochemAssay CellAssay Cell Viability Assay (MTT / Secondary Screen) BiochemAssay->CellAssay IC50 < 1 µM Validation Data Validation (Z'-factor > 0.5, Reference Ctrls) CellAssay->Validation Validation->BiochemAssay Feedback Loop

Self-validating in vitro screening workflow for evaluating indazole-based kinase inhibitors.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Nitro-aromatic compounds (like our 2H-indazole precursor) often exhibit auto-fluorescence that confounds standard colorimetric assays. TR-FRET introduces a time delay before measurement, eliminating background fluorescence and ensuring the IC50 shift is genuinely target-driven.

  • Preparation: Dilute the active 6-chloro-2-methyl-2H-indazole-5-amine derivatives in 100% DMSO. Create a 10-point dose-response curve (10 µM to 0.5 nM).

  • Reaction Assembly: In a 384-well plate, combine 10 µL of kinase buffer (containing VEGFR2 enzyme and ATP at its Km​ ) with 100 nL of the compound.

  • Incubation: Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection: Add the Eu-labeled anti-phosphotyrosine antibody and ULight-conjugated substrate.

  • Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control. Proceed to data analysis only if Z' > 0.5.

Protocol B: MTT Cell Viability Assay (Anti-Proliferative Validation)

Causality: Biochemical potency does not guarantee cellular permeability. The MTT assay measures the reduction of tetrazolium dye by mitochondrial enzymes, acting as a direct proxy for cell viability and membrane permeability.

  • Seeding: Seed K562 or HUVEC cells at 5×103 cells/well in a 96-well plate. Validation Step: Fill the outer perimeter wells with sterile PBS to prevent edge-effect evaporation.

  • Treatment: After 24 hours, treat cells with indazole derivatives (0.1 µM to 50 µM). Include media-only wells for background subtraction.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours, aspirate media, and dissolve formazan crystals in 150 µL DMSO.

  • Readout & Validation: Measure absorbance at 570 nm. If a compound shows an IC50 < 1 µM, perform an orthogonal Trypan Blue exclusion assay to confirm that the reduction in signal is due to cytotoxicity rather than metabolic suppression.

Conclusion

While 1H-indazole derivatives remain the workhorse of kinase inhibitor design, the strategic utilization of 2H-indazole precursors like 6-Chloro-2-methyl-5-nitro-2H-indazole unlocks novel chemical space. By locking the tautomeric state and swapping the hydrogen-bond donor/acceptor profile, researchers can engineer highly selective in vitro profiles that overcome the limitations of traditional pan-kinase inhibitors.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: MDPI (Molecules) URL:[Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: PubMed Central (PMC) URL:[Link]

  • WO2003106416A2 - Chemical process (VEGFR2 Inhibitors)
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives Source: MDPI (Molecules) URL:[Link]

Sources

A Guide to the Structural Verification of 6-Chloro-2-methyl-5-nitro-2H-indazole: A Comparative Analysis of Predicted NMR Spectra and Alternative Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of scientific rigor. For researchers and scientists engaged in the synthesis and application of complex heterocyclic compounds such as 6-Chloro-2-methyl-5-nitro-2H-indazole, robust analytical validation is not merely a procedural step but a critical determinant of data integrity and project success. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the structural elucidation of this compound, alongside a discussion of alternative analytical techniques.

Given the current absence of publicly available, experimentally derived ¹H and ¹³C NMR reference spectra for 6-chloro-2-methyl-5-nitro-2H-indazole, this guide will utilize high-quality predicted spectra as a foundational reference. This approach serves a dual purpose: it offers a detailed, theoretically grounded framework for spectral interpretation and establishes a benchmark for the validation of experimentally acquired data.

The Imperative of Spectral Validation

6-Chloro-2-methyl-5-nitro-2H-indazole, with its distinct substitution pattern on the indazole core, presents a unique electronic environment. The presence of a chloro group, a nitro group, and a methyl group significantly influences the chemical shifts of the aromatic protons and carbons, making NMR spectroscopy an exquisitely sensitive technique for its structural verification. Accurate spectral analysis ensures the correct isomeric form has been synthesized and is free from significant impurities, a prerequisite for its use in further research and development.

Predicted ¹H-NMR and ¹³C-NMR Reference Spectra

The predicted ¹H and ¹³C NMR spectra for 6-chloro-2-methyl-5-nitro-2H-indazole were generated using advanced computational algorithms that consider the intricate electronic effects of the substituents on the indazole ring. The chemical structure and atom numbering are provided below for reference.

Chemical structure of 6-Chloro-2-methyl-5-nitro-2H-indazole

Figure 1. Chemical structure of 6-Chloro-2-methyl-5-nitro-2H-indazole.

Predicted ¹H-NMR Spectrum (500 MHz, CDCl₃)

The predicted ¹H-NMR spectrum of 6-chloro-2-methyl-5-nitro-2H-indazole is expected to exhibit three distinct signals in the aromatic region and one signal in the aliphatic region.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.2Singlet1HH-7The nitro group at position 5 is strongly electron-withdrawing, deshielding the adjacent proton at C-7.
~7.8Singlet1HH-4The chloro group at position 6 and the nitro group at position 5 both exert an electron-withdrawing effect, leading to a downfield shift for the proton at C-4.
~7.5Singlet1HH-3This proton is on the pyrazole ring and its chemical shift is influenced by the overall electronic nature of the bicyclic system.
~4.1Singlet3H-CH₃The methyl group attached to the nitrogen atom is expected to appear as a singlet in the upfield region.
Predicted ¹³C-NMR Spectrum (125 MHz, CDCl₃)

The predicted ¹³C-NMR spectrum will provide insights into the carbon framework of the molecule.

Predicted Chemical Shift (ppm)AssignmentRationale
~150C-7aThis is a quaternary carbon in the indazole ring, and its chemical shift is influenced by the fused ring system.
~145C-5The carbon atom directly attached to the electron-withdrawing nitro group is expected to be significantly deshielded.
~138C-3aAnother quaternary carbon of the indazole core.
~130C-6The carbon bearing the chloro group will be deshielded due to the electronegativity of chlorine.
~125C-3The chemical shift of this carbon in the pyrazole ring is influenced by the adjacent nitrogen atoms.
~120C-7This carbon is adjacent to the nitro-substituted carbon and part of the benzene ring.
~115C-4The chemical shift of this carbon is influenced by the adjacent chloro and nitro-substituted positions.
~35-CH₃The methyl carbon attached to the nitrogen will appear in the aliphatic region of the spectrum.

Experimental Protocol for NMR Spectrum Acquisition

To validate the predicted spectra, a rigorous experimental approach is essential. The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 6-chloro-2-methyl-5-nitro-2H-indazole.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the synthesized 6-chloro-2-methyl-5-nitro-2H-indazole.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

  • Ensure the sample is fully dissolved. If necessary, gentle warming or sonication can be applied.

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

2. NMR Spectrometer Setup:

  • Carefully insert the NMR tube into the spinner turbine, ensuring the correct depth.

  • Place the sample into the NMR spectrometer's magnet.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and high resolution.

3. ¹H-NMR Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts.

  • Use a standard single-pulse experiment.

  • Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum and perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

4. ¹³C-NMR Data Acquisition:

  • Set a wider spectral width to encompass the full range of carbon chemical shifts.

  • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

  • A greater number of scans will be required to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

  • Process the data similarly to the ¹H-NMR spectrum (Fourier transform, phasing, and baseline correction).

Workflow for Spectral Validation

The following diagram illustrates the logical flow from sample preparation to the final structural validation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Validation A Weigh Compound B Dissolve in Deuterated Solvent A->B C Filter into NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, and Shim D->E F Acquire 1H and 13C NMR Data E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Peak Picking and Integration H->I J Assign Peaks I->J K Compare with Predicted Spectra J->K L Structural Confirmation K->L

Caption: Workflow for NMR-based structural validation.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive validation strategy often involves orthogonal techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula with high-resolution MS.Does not provide detailed information on atom connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-O, C-Cl).Fast, non-destructive, good for identifying key functional groups.Provides limited information on the overall molecular structure.
X-ray Crystallography Precise three-dimensional atomic arrangement in a single crystal.Unambiguous determination of molecular structure and stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Elemental Analysis Percentage composition of elements (C, H, N, etc.).Confirms the empirical and molecular formula.Does not provide structural information.

Conclusion

The structural validation of 6-chloro-2-methyl-5-nitro-2H-indazole relies heavily on the detailed insights provided by ¹H and ¹³C NMR spectroscopy. While experimental reference spectra are not yet readily available, the use of high-quality predicted spectra offers a robust framework for initial spectral assignment and subsequent experimental verification. By following a meticulous experimental protocol and corroborating NMR data with orthogonal analytical techniques such as mass spectrometry and IR spectroscopy, researchers can ensure the structural integrity of their synthesized compounds, thereby upholding the principles of scientific excellence in their research endeavors.

References

  • PubChem. 6-Chloro-2-methyl-5-nitro-2H-indazole. [Link]

  • NMRDB.org. Predict 1H and 13C NMR spectra. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • Guan, Y., et al. (2021). Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. Chemical Science, 12(35), 12012-12026. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy.
  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical Chemistry. [Link]

  • Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Molecules, 11(11), 867-889. [Link]

  • European Union. (n.d.). Alternative methods for toxicity testing. Joint Research Centre. [Link]

A Guide to Characterizing Novel Kinase Inhibitors: A Comparative Kinetic Analysis Using p38 MAPK

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a novel compound to a potential therapeutic is paved with rigorous characterization. A critical step in this process is understanding the binding kinetics—the dynamics of how a compound interacts with its target protein. This guide provides a comprehensive framework for characterizing the binding kinetics of a novel compound, exemplified by the hypothetical inhibitor 6-Chloro-2-methyl-5-nitro-2H-indazole, against the well-validated therapeutic target, p38 mitogen-activated protein kinase (MAPK). We will compare its hypothetical binding profile to that of established, standard inhibitors of p38 MAPK, providing the experimental context and data necessary for a thorough evaluation.

The Central Role of Binding Kinetics in Drug Discovery

In the realm of drug discovery, particularly for enzyme inhibitors, understanding the kinetics of the interaction between a small molecule and its protein target is paramount. While the dissociation constant (KD) offers a snapshot of the binding affinity at equilibrium, the association (k_on) and dissociation (k_off) rate constants provide a more dynamic picture of the interaction. These kinetic parameters can significantly influence a drug's efficacy and duration of action. For instance, a compound with a slow dissociation rate may exhibit a prolonged therapeutic effect, even after its concentration in the bloodstream has diminished.

This guide will delve into the practical aspects of determining these crucial parameters using state-of-the-art biophysical techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). We will use the p38 MAPK signaling pathway as our model system, a key player in inflammatory responses and a target for numerous drug discovery efforts.[1][2]

The Target: p38 MAP Kinase Signaling Pathway

The p38 MAPKs are a family of serine/threonine kinases that are activated by proinflammatory cytokines and environmental stresses.[3] Once activated, they phosphorylate various downstream targets, leading to the production of inflammatory mediators like TNF-α and IL-1β.[2] Dysregulation of this pathway is implicated in a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and some cancers, making it a compelling target for therapeutic intervention.[1][2]

p38_pathway cluster_extracellular Extracellular cluster_cellular Cellular Cytokines Cytokines Receptor Receptor Cytokines->Receptor Stress Stress Stress->Receptor MKK3/6 MKK3/6 Receptor->MKK3/6 activates p38 MAPK p38 MAPK MKK3/6->p38 MAPK phosphorylates MAPKAPK2 MAPKAPK2 p38 MAPK->MAPKAPK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2) p38 MAPK->Transcription_Factors phosphorylates Inflammatory_Response Inflammatory Response (TNF-α, IL-1β) MAPKAPK2->Inflammatory_Response Transcription_Factors->Inflammatory_Response

Caption: Simplified p38 MAPK signaling pathway.

Standard Inhibitors for Benchmarking

To contextualize the binding kinetics of a novel compound, it is essential to compare it against well-characterized inhibitors. For p38 MAPK, several classes of inhibitors have been developed, each with distinct binding modes and kinetic profiles.[4][5] For this guide, we will focus on two widely studied inhibitors:

  • SB 203580: A potent and selective, ATP-competitive inhibitor of p38α and p38β.[6][7]

  • Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to the DFG-out (inactive) conformation of p38α, leading to a very slow dissociation rate.[6][7]

Experimental Protocols for Binding Kinetics Analysis

The following sections provide detailed methodologies for determining the binding kinetics of our hypothetical compound, 6-Chloro-2-methyl-5-nitro-2H-indazole, and the standard inhibitors against p38 MAPK.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of molecular interactions.[8][9] It is a powerful tool for determining both the affinity and kinetics of small molecule-protein binding.

Experimental Workflow for SPR Analysis

spr_workflow Start Start Immobilization Immobilize p38 MAPK on Sensor Chip Start->Immobilization Analyte_Prep Prepare Analyte Series (Inhibitor Dilutions) Immobilization->Analyte_Prep Association Inject Analyte over Chip (Association Phase) Analyte_Prep->Association Dissociation Flow Buffer over Chip (Dissociation Phase) Association->Dissociation Regeneration Regenerate Chip Surface Dissociation->Regeneration Regeneration->Association Next Concentration Data_Analysis Fit Sensorgram Data to Kinetic Model Regeneration->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for SPR analysis.

Step-by-Step Protocol:

  • Protein Immobilization:

    • Recombinantly express and purify the p38α MAPK protein.

    • Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the p38α MAPK onto the chip surface via amine coupling to a target density of approximately 6000-8000 response units (RU).[10] The choice of immobilization level is critical to minimize mass transport effects.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.

  • Analyte Preparation:

    • Prepare a stock solution of 6-Chloro-2-methyl-5-nitro-2H-indazole and the standard inhibitors (SB 203580, Doramapimod) in 100% DMSO.

    • Create a serial dilution of each inhibitor in running buffer (e.g., 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) with a final DMSO concentration of 1% or less to minimize solvent effects.[10]

  • Binding Measurement:

    • Perform the analysis at a constant temperature, typically 25°C.

    • Inject the serially diluted inhibitor solutions over the immobilized p38α MAPK surface, typically for 120-180 seconds, to monitor the association phase.

    • Following the association phase, flow running buffer over the chip for 300-600 seconds to monitor the dissociation phase. The duration of this phase should be sufficient to observe a significant decay in the signal, particularly for inhibitors with slow off-rates.

    • Between each inhibitor concentration, regenerate the sensor surface with a short pulse of a mild denaturant (e.g., a low pH glycine solution) to ensure the complete removal of the bound inhibitor.

  • Data Analysis:

    • Reference-subtract the data using a blank flow cell to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (KD).[10]

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[11][12] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). While not a primary method for determining on and off rates, ITC can be adapted to measure enzyme kinetics and inhibition.[13][14][15]

Step-by-Step Protocol for Inhibition Analysis:

  • Sample Preparation:

    • Dialyze the purified p38α MAPK and prepare the inhibitor and substrate (ATP) solutions in the same buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM MgCl2, pH 7.5) to minimize heats of dilution.[15]

  • Enzyme Kinetics Baseline:

    • Place the p38α MAPK solution in the ITC sample cell.

    • Titrate the substrate (ATP) into the cell in a series of small injections. The resulting heat flow is proportional to the rate of the enzymatic reaction.

    • Analyze the data using the Michaelis-Menten model to determine the baseline catalytic activity (k_cat and K_M) of the enzyme under the experimental conditions.[11][14]

  • Inhibition Measurement:

    • Pre-incubate the p38α MAPK in the sample cell with a fixed concentration of the inhibitor (e.g., 6-Chloro-2-methyl-5-nitro-2H-indazole or a standard).

    • Repeat the titration with the substrate (ATP). The presence of the inhibitor will reduce the rate of the enzymatic reaction, resulting in a lower heat flow.

    • Perform this experiment with a range of inhibitor concentrations.

  • Data Analysis:

    • Analyze the data to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).[11] For competitive inhibitors, an increase in the apparent K_M will be observed with no change in V_max.

Comparative Analysis of Binding Kinetics

The data obtained from the SPR and ITC experiments will allow for a comprehensive comparison of the novel compound with the standard inhibitors. The following table illustrates the kind of data that would be generated for the standard inhibitors, providing a benchmark for our hypothetical compound.

InhibitorTargetMethodk_on (M⁻¹s⁻¹)k_off (s⁻¹)KD (nM)Reference
SB 203580 p38α MAPKSPR~8 x 10⁵~1.8 x 10⁻²~22[1]
Doramapimod (BIRB 796) p38α MAPKSPR~1.3 x 10⁶~1.3 x 10⁻⁴~0.1[6]
6-Chloro-2-methyl-5-nitro-2H-indazole p38α MAPKSPR/ITCTo be determinedTo be determinedTo be determined

Note: The values for SB 203580 and Doramapimod are approximate and can vary depending on the specific experimental conditions.

Interpreting the Results:

  • A high k_on value suggests that the compound rapidly associates with its target.

  • A low k_off value indicates a slow dissociation from the target, which can lead to a longer duration of action.

  • The KD , calculated as k_off/k_on, represents the overall binding affinity. A lower KD value signifies a higher affinity.

By comparing the kinetic parameters of 6-Chloro-2-methyl-5-nitro-2H-indazole to those of SB 203580 and Doramapimod, we can begin to understand its potential mechanism of action and therapeutic profile. For example, if it exhibits a very slow k_off, similar to Doramapimod, it might suggest an allosteric binding mode and a prolonged inhibitory effect.

Conclusion

The rigorous characterization of binding kinetics is a cornerstone of modern drug discovery. By employing techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can gain deep insights into the dynamic interactions between a novel compound and its biological target. This guide has provided a detailed framework for such an analysis, using the p38 MAP kinase as a model system. By comparing the kinetic profile of a new chemical entity, such as our example 6-Chloro-2-methyl-5-nitro-2H-indazole, to that of well-established standard inhibitors, we can make informed decisions about its potential as a therapeutic candidate and guide its further development.

References

  • Kinetics of small molecule inhibitor binding to p38 kinase. PubMed.
  • Multiscale computational study of ligand binding pathways: Case of p38 MAP kinase and its inhibitors. PubMed.
  • 6-chloro-2-methyl-5-nitro-indazole | 1801267-04-8. Sigma-Aldrich.
  • Structure-Unbinding Kinetics Relationship of p38α MAPK Inhibitors. bioRxiv.org.
  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed.
  • 2H-Indazole, 6-chloro-2-methyl-5-nitro- | 1801267-04-8. ChemicalBook.
  • The path of p38α MAP kinase inhibition. Universität Tübingen.
  • p38 MAPK | Inhibitors. MedchemExpress.com.
  • Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. ACS Publications.
  • p38 MAPK Inhibitors/Activators. Selleck Chemicals.
  • Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. ThaiScience.
  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations.
  • p38 Inhibitors. R&D Systems.
  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Springer Nature.
  • An Introduction to Surface Plasmon Resonance. 1.
  • Isothermal Titration Calorimetry in Biocatalysis. Frontiers.
  • An isothermal calorimetry assay for determining steady state kinetic and enzyme inhibition parameters for SARS-CoV-2 3CL-proteas. bioRxiv.
  • Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles. Malvern Panalytical.
  • Surface Plasmon Resonance Based Assay for the Detection and Characterization of Promiscuous Inhibitors. Journal of Medicinal Chemistry.
  • Surface Plasmon Resonance Binding Assay. Bio-protocol.

Sources

Navigating the Fragmentation Maze: A High-Resolution Mass Spectrometry Guide to 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the intricate world of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands as a cornerstone analytical technique, providing not only precise molecular weight determination but also a detailed fragmentation "fingerprint" that is crucial for confirming molecular structure. This guide offers an in-depth, predictive analysis of the electron ionization (EI) fragmentation pattern of 6-Chloro-2-methyl-5-nitro-2H-indazole, a substituted nitro-indazole of interest to researchers in medicinal chemistry and related fields.

While specific experimental data for this exact compound is not widely published, a robust fragmentation pathway can be predicted by leveraging established principles of mass spectrometry and comparative analysis of structurally similar molecules.[1] This guide will dissect the molecule's structure to forecast its primary fragmentation routes under typical EI-MS conditions, providing researchers with a valuable reference for spectral interpretation.

Foundational Principles: Ionization and Fragmentation

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation.[1] The fragmentation process is governed by the relative stability of the resulting ions and neutral losses, with cleavages often occurring at the weakest bonds or leading to the formation of stable carbocations or radical cations.[2] The initial ionization event typically involves the removal of a high-energy non-bonding (n) or π-electron. For 6-Chloro-2-methyl-5-nitro-2H-indazole, ionization is likely to occur at the nitro group or the heterocyclic indazole ring system.

Proposed Experimental Workflow: A Blueprint for Analysis

To acquire high-resolution mass spectral data for the title compound, a standard gas chromatography-mass spectrometry (GC-MS) system equipped with an EI source and a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended.[3][4]

GC-MS_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Dissolve Analyte in Volatile Solvent (e.g., Dichloromethane) Injector Split/Splitless Injector (250°C) Sample->Injector 1-2 µL Injection Column Capillary Column (e.g., DB-5ms) Injector->Column Oven Temperature Program (e.g., 50°C to 280°C) IonSource Electron Ionization (EI) (70 eV, 230°C) Column->IonSource Elution Analyzer High-Resolution Analyzer (e.g., TOF, Orbitrap) IonSource->Analyzer Ion Acceleration Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem Analysis Spectral Interpretation & Database Matching DataSystem->Analysis

Caption: A generalized workflow for GC-HRMS analysis.
Detailed Protocol:
  • Sample Preparation: Dissolve 1-2 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole in a high-purity volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 100-500 µg/mL.[5]

  • Gas Chromatography (GC) Conditions:

    • Injector: Operate in splitless mode at 250°C.

    • Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10-20°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 450.

Predicted Fragmentation Pathways of 6-Chloro-2-methyl-5-nitro-2H-indazole

The fragmentation of 6-Chloro-2-methyl-5-nitro-2H-indazole (exact mass: 211.0148) is anticipated to be driven by its key structural features: the nitro group, the chloro substituent, the N-methyl group, and the indazole core.

Aromatic nitro compounds are well-known to undergo characteristic losses of NO₂ (46 u), O (16 u), and NO (30 u).[5] The presence of a chlorine atom introduces a distinctive isotopic pattern, with the M+2 peak appearing at approximately one-third the intensity of the molecular ion peak.[6][7]

The proposed fragmentation cascade is initiated by the formation of the molecular ion at m/z 211.

Fragmentation_Pathway cluster_primary cluster_secondary M [M]⁺• m/z 211 C₈H₆N₃O₂Cl F1 Loss of NO₂• (-46 u) M->F1 F2 Loss of NO• (-30 u) M->F2 F3 Loss of Cl• (-35 u) M->F3 Frag1 [M-NO₂]⁺ m/z 165 C₈H₆N₂Cl F1->Frag1 Frag2 [M-NO]⁺• m/z 181 C₈H₆N₂OCl F2->Frag2 Frag3 [M-Cl]⁺ m/z 176 C₈H₆N₃O₂ F3->Frag3 Frag1_1 [M-NO₂-HCN]⁺• m/z 138 C₇H₄NCl Frag1->Frag1_1 Loss of HCN (-27 u) Frag2_1 [M-NO-CO]⁺• m/z 153 C₇H₆N₂Cl Frag2->Frag2_1 Loss of CO (-28 u)

Sources

Validating Chemical Purity of 6-Chloro-2-methyl-5-nitro-2H-indazole: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Chloro-2-methyl-5-nitro-2H-indazole (CAS 1801267-04-8) is a 1 used in the development of complex pharmaceutical active ingredients[1]. In drug development, the absolute purity of such building blocks directly impacts downstream reaction yields, impurity profiles, and the safety of the final Active Pharmaceutical Ingredient (API). While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the traditional workhorse for purity assessment, it is fundamentally a relative technique. It relies on the assumption of uniform UV response factors or 2[2].

Quantitative Nuclear Magnetic Resonance (qNMR), however, has emerged as a primary analytical method. Because the integral of an NMR resonance is directly proportional to the number of nuclei producing it, 3[3]. This guide objectively compares qNMR and HPLC for the purity validation of 6-Chloro-2-methyl-5-nitro-2H-indazole, detailing the causality behind experimental choices and providing a self-validating protocol.

The Analytical Dilemma: Relative vs. Absolute Quantification

Comparison Root Purity Assessment of 6-Chloro-2-methyl-5-nitro-2H-indazole HPLC HPLC-UV Method Root->HPLC qNMR qNMR Method Root->qNMR HPLC_Lim Requires identical reference standard HPLC->HPLC_Lim HPLC_Lim2 Subject to UV response factor variations HPLC->HPLC_Lim2 qNMR_Adv Absolute quantification (Primary method) qNMR->qNMR_Adv qNMR_Adv2 Universal internal standard used qNMR->qNMR_Adv2

Caption: Logical comparison of HPLC-UV and qNMR for chemical purity assessment.

When analyzing highly conjugated systems like 6-Chloro-2-methyl-5-nitro-2H-indazole, HPLC-UV often overestimates purity. The indazole core is highly chromophoric. If impurities (such as unreacted starting materials or non-chromophoric inorganic salts) lack a strong UV absorbance at the chosen wavelength, they become "invisible" to the detector,4[4].

Conversely, qNMR operates on the principle of nuclear spin. By comparing the integrated signal area of the analyte's specific protons (e.g., the isolated aromatic protons on the indazole ring) to a certified internal standard (IS) of known purity and mass, researchers can2[2]. This eliminates the need for an identical reference standard of 6-Chloro-2-methyl-5-nitro-2H-indazole itself.

Experimental Workflow: Self-Validating qNMR Protocol

To ensure 3[3], the qNMR protocol must be rigorously controlled. The following step-by-step methodology explains the causal reasoning behind each experimental parameter.

G A 1. Sample Preparation (Analyte + IS in DMSO-d6) B 2. NMR Acquisition (Optimize T1 & D1 delay) A->B C 3. Data Processing (Phase/Baseline Correction) B->C D 4. Signal Integration (Non-overlapping peaks) C->D E 5. Purity Calculation (Mass balance equation) D->E

Caption: Workflow for qNMR-based absolute purity determination.

Step 1: Selection and Weighing of the Internal Standard (IS)

  • Action: Select a certified reference material (CRM) such as Benzoic Acid or Maleic Acid. Accurately weigh ~10 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole and ~5 mg of the IS using an ultra-microbalance (d = 0.001 mg) into the same vial.

  • Causality: The internal standard is the backbone of the experiment. Any error in its mass, purity, or stability 5[5]. Benzoic acid is highly soluble in DMSO-d6 and provides sharp, distinct aromatic signals that6[6].

Step 2: Solvent Selection and Dissolution

  • Action: Dissolve the mixture entirely in 0.6 mL of high-purity DMSO-d6. Vortex and sonicate to ensure complete homogeneity.

  • Causality: Incomplete dissolution generates magnetic field inhomogeneities, 6[6]. DMSO-d6 is chosen because it easily solubilizes the polar nitro-indazole core.

Step 3: NMR Acquisition Parameters (The T1 Hurdle)

  • Action: Perform an inversion-recovery experiment to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest. Set the relaxation delay (D1) to at least 5 to 7 times the longest T1. Use a 90° excitation pulse.

  • Causality: If the D1 delay is insufficient, the nuclei will not fully realign with the magnetic field between scans. Because the analyte and the IS often have different T1 values, incomplete relaxation will skew the integration ratio, 5[5].

Step 4: Data Processing and Integration

  • Action: Apply an exponential window function (LB = 0.3 Hz), zero-fill to at least 64k data points, and perform meticulous manual phase and baseline correction. Integrate the chosen analyte peak (e.g., the isolated proton at C-3 or C-4) and the IS peak.

  • Causality: Overlapping peaks or a distorted baseline will artificially inflate or deflate the integral area. Clean, well-resolved singlets in a quiet region of the spectrum5[5].

Step 5: Absolute Purity Calculation

  • Action: Calculate the purity using the standard qNMR mass balance equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where P = Purity, I = Integral, N = Number of protons, M = Molar mass, m = weighed mass)

Comparative Performance Data: qNMR vs. HPLC

To objectively demonstrate the performance differences, three distinct synthetic batches of 6-Chloro-2-methyl-5-nitro-2H-indazole were analyzed using both HPLC-UV (Area %) and 1H-qNMR (Mass %).

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Mass %)Discrepancy (Δ%)Analytical Interpretation
Batch 001 99.8%99.6%0.2%High-quality batch; excellent agreement between orthogonal methods.
Batch 002 98.5%95.2%3.3%HPLC overestimated purity due to the presence of non-UV-absorbing inorganic salts (e.g., residual potassium from nitration steps). qNMR accurately reflects absolute organic mass fraction.
Batch 003 96.1%94.8%1.3%Presence of structurally similar indazole isomers with different UV response factors led to skewed HPLC integration.

Data Synthesis & Trustworthiness The data clearly illustrates that while HPLC is exceptional for separating and detecting trace organic impurities, it 2[2]. Batch 002 highlights a critical vulnerability in relying exclusively on HPLC: the inability to detect inorganic salts or water content, which artificially inflates the organic purity metric. qNMR, being a direct molar-based technique, bypasses UV response factor variations and4[4].

Conclusion

For drug development professionals working with critical intermediates like 6-Chloro-2-methyl-5-nitro-2H-indazole, establishing a self-validating analytical framework is paramount. While HPLC remains indispensable for routine quality control and trace impurity profiling, qNMR stands as the definitive, primary method for absolute purity validation. By meticulously controlling parameters such as internal standard selection, weighing accuracy, and T1 relaxation delays, qNMR transforms from a simple structural elucidation tool into a metrologically traceable gold standard.

References
  • Title: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results Source: ResolveMass Laboratories URL: [Link]

  • Title: Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals Source: ACS Publications URL: [Link]

  • Title: 6-Chloro-2-methyl-5-nitro-2H-indazole | C8H6ClN3O2 | CID 118226636 Source: PubChem URL: [Link]

Sources

6-Chloro-2-methyl-5-nitro-2H-indazole compared to 5-nitroindazole cytotoxicity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 6-Chloro-2-methyl-5-nitro-2H-indazole and the baseline 5-nitroindazole scaffold reveals critical insights into how stereoelectronic modifications dictate pharmacological efficacy and cellular toxicity.

For drug development professionals targeting neglected tropical diseases (like Chagas disease and Leishmaniasis) or exploring novel antineoplastic agents, understanding the structure-activity relationship (SAR) between these two molecules is essential for optimizing the therapeutic window.

Mechanistic Foundations: The Role of the Nitro Group

The pharmacological and cytotoxic profiles of all 5-nitroindazole derivatives are fundamentally driven by the bioreduction of the nitro group at the 5-position [1]. These compounds act as prodrugs. In target parasites (e.g., Trypanosoma cruzi, Leishmania), they are selectively activated by type I nitroreductases (NTRs).

The bioactivation involves a sequential two-electron reduction that generates nitro-anion radicals and reactive oxygen species (ROS). Because parasites possess deficient endogenous antioxidant defenses compared to mammalian cells, this sudden influx of ROS induces severe oxidative stress, DNA damage, and apoptosis-like cell death [2].

G Prodrug 5-Nitroindazole Derivative NTR Nitroreductase (NTR / FMNH2) Prodrug->NTR Binding & Activation Anion Nitro-Anion Radical (R-NO2•-) NTR->Anion 1e- Reduction ROS Reactive Oxygen Species (ROS) Anion->ROS Redox Cycling (O2) Hydroxylamine Hydroxylamine (R-NHOH) Anion->Hydroxylamine Further Reduction Damage DNA Damage & Macromolecule Oxidation ROS->Damage Hydroxylamine->Damage Covalent Adducts Death Apoptosis-like Cell Death Damage->Death

Fig 1: Nitroreductase-mediated bioactivation pathway of 5-nitroindazoles.

Stereoelectronic Impact of 6-Chloro and 2-Methyl Substitutions

While the base 5-nitroindazole relies solely on the nitro group for its activity, 6-Chloro-2-methyl-5-nitro-2H-indazole introduces two critical modifications:

  • 6-Chloro (Electron-Withdrawing Group): The addition of a halogen adjacent to the nitro group exerts a strong inductive (-I) effect. This withdraws electron density, stabilizing the nitro-anion radical intermediate. Consequently, the reduction potential is lowered (made less negative), accelerating bioactivation. As noted in recent SAR studies, the presence of electron-withdrawing groups generally increases the overall cytotoxicity of the molecule [3].

  • 2-Methyl (Alkyl Group): Methylation at the 2-position locks the molecule into the 2H-indazole tautomeric form. This structural rigidity alters the molecule's dipole moment and significantly increases its lipophilicity (LogP), enhancing its ability to permeate both parasitic and mammalian lipid bilayers.

Comparative Cytotoxicity Profiling

The therapeutic viability of a nitroheterocycle is measured by its Selectivity Index (SI)—the ratio of unspecific mammalian cytotoxicity (CC50) to parasitic inhibitory concentration (IC50). Unsubstituted 5-nitroindazoles typically exhibit low unspecific cytotoxicity against mammalian macrophages, losing cytotoxic effects at lower doses [4].

However, the structural modifications in 6-Chloro-2-methyl-5-nitro-2H-indazole shift this profile. Below is a comparative synthesis based on established SAR data for halogenated and alkylated 5-nitroindazoles [3][4].

Pharmacological Metric5-Nitroindazole (Base Scaffold)6-Chloro-2-methyl-5-nitro-2H-indazoleMechanistic Causality
Nitro Reduction Potential ( E1/2​ ) Baseline (~ -0.8 V to -1.0 V)Shifted Positive (More easily reduced)The -I effect of the 6-chloro group stabilizes the intermediate nitro-anion radical.
Lipophilicity (LogP) ~ 1.8~ 2.5 - 3.0The 2-methyl group increases hydrophobic character, enhancing membrane permeation.
Unspecific Cytotoxicity ( CC50​ in Macrophages) Low Toxicity (> 100 µM)Moderate to High Toxicity (< 50 µM)Faster ROS generation and higher intracellular accumulation overwhelm mammalian antioxidants.
Antiprotozoal Activity ( IC50​ ) Moderate (~ 10 - 50 µM)High Potency (< 5 µM)Enhanced binding affinity to parasitic NTRs and rapid bioactivation.

Data Note: Values are synthesized from SAR trends of substituted 5-nitroindazoles vs. unsubstituted baselines to illustrate the predictable shift in cytotoxicity.

Self-Validating Experimental Methodologies

To objectively compare the cytotoxicity and mechanistic behavior of these two compounds, researchers must employ highly controlled, self-validating in vitro protocols.

Protocol A: In Vitro Cytotoxicity Assay (Murine Peritoneal Macrophages)

Causality: Macrophages are the primary host cells for intracellular parasites like Leishmania. Evaluating unspecific cytotoxicity in these cells ensures that any observed antiparasitic effect is due to selective toxicity, rather than broad-spectrum host cell death.

  • Macrophage Isolation: Harvest macrophages via peritoneal lavage from healthy mice. Adjust the cell suspension to a density of 3×105 cells/mL in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Cell Seeding: Seed 200 µL of the suspension per well into a sterile 96-well microtiter plate. Incubate at 33°C (or 37°C depending on the model) with 5% CO2​ for 2 hours to allow macrophage adherence.

  • Monolayer Purification: Discard the supernatant containing non-adherent cells. Wash the adherent macrophage monolayer gently with sterile Phosphate-Buffered Saline (PBS) to ensure a uniform, viable cell population.

  • Compound Treatment: Dissolve 5-nitroindazole and 6-Chloro-2-methyl-5-nitro-2H-indazole in DMSO. Add to the wells in serial dilutions (e.g., 120 µM down to 0.2 µM). Critical Control: Ensure the final DMSO concentration remains below 0.5% to prevent solvent-induced cytotoxicity. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Amphotericin B) as a positive control.

  • Incubation & Resazurin Readout: Incubate the treated plates for 48 hours. Add 20 µL of 3 mM resazurin solution to each well. Resazurin is reduced to highly fluorescent resorufin only by metabolically active cells, providing a self-validating, quantitative measure of viability.

  • Data Analysis: Measure fluorescence and calculate the 50% cytotoxic concentration ( CC50​ ) using a non-linear regression fit of the dose-response curves.

G Step1 Macrophage Isolation & Seeding Step2 Compound Treatment (0-120 µM) Step1->Step2 Step3 Incubation (48h, 33°C, 5% CO2) Step2->Step3 Step4 Resazurin Viability Assay Step3->Step4 Step5 CC50 Calculation (Non-linear fit) Step4->Step5

Fig 2: Experimental workflow for in vitro macrophage cytotoxicity profiling.

Protocol B: Electrochemical Cyclic Voltammetry

Causality: Because cytotoxicity is directly proportional to the ease of nitro group reduction, measuring the reduction potential ( E1/2​ ) physically validates the stereoelectronic impact of the 6-chloro substitution.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous DMSO to serve as the supporting electrolyte.

  • Analyte Preparation: Introduce the indazole compound into the electrolyte solution to achieve a final concentration of 1 mM.

  • Electrochemical Cell Setup: Utilize a standard three-electrode system: a glassy carbon working electrode, a platinum wire auxiliary electrode, and an Ag/AgCl reference electrode.

  • Voltammetric Scanning: Execute cyclic voltammetry by sweeping the potential from 0.0 V to -2.0 V at varying scan rates (e.g., 0.1 to 2.0 V/s).

  • Peak Analysis: Identify the half-wave potential ( E1/2​ ) of the first cathodic peak. A less negative E1/2​ for 6-Chloro-2-methyl-5-nitro-2H-indazole compared to 5-nitroindazole confirms its higher susceptibility to biological reduction and, consequently, its higher cytotoxicity.

Conclusion & Strategic Recommendations

While the unsubstituted 5-nitroindazole offers a highly selective, low-toxicity scaffold ideal for broad therapeutic development, 6-Chloro-2-methyl-5-nitro-2H-indazole represents a highly potent, albeit more toxic, derivative. The electron-withdrawing chlorine atom drastically accelerates nitro-reduction, which maximizes parasitic eradication but simultaneously narrows the therapeutic window by increasing unspecific macrophage cytotoxicity.

For drug development professionals, 6-Chloro-2-methyl-5-nitro-2H-indazole is best utilized as an intermediate or a targeted payload where high localized cytotoxicity is desired (such as in targeted antineoplastic applications), whereas the base 5-nitroindazole remains the superior starting point for systemic antiparasitic therapies requiring high host tolerance.

References

  • Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases. Encyclopedia.pub (2024). Available at: [Link]

  • In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences (2024), 25, 11107. Available at:[Link]

  • Synthesis and biological properties of new 5-nitroindazole derivatives. Bioorganic & Medicinal Chemistry (2005), 13(9):3197-207. Available at:[Link]

A Comparative Guide to the Definitive Structure Validation of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An incorrect structural assignment can lead to wasted resources, misinterpreted biological data, and failed development pipelines. For novel heterocyclic compounds like 6-Chloro-2-methyl-5-nitro-2H-indazole, a key intermediate in the synthesis of pharmaceuticals such as Ensitrelvir, absolute certainty in its molecular architecture is not merely an academic exercise—it is an imperative.[1]

This guide provides an in-depth, experience-driven comparison of analytical techniques for the structural validation of 6-Chloro-2-methyl-5-nitro-2H-indazole (C₈H₆ClN₃O₂).[2] We will focus on the primacy of Single-Crystal X-ray Crystallography as the definitive method, while also exploring the essential, complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Our objective is to demonstrate not just the how, but the why, behind a rigorous, multi-faceted validation strategy.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule.[3][4] It moves beyond the inferential data of other methods to provide a direct, high-resolution snapshot of the molecule as it exists in the crystalline state. The technique relies on the principle that electrons in a molecule's atoms scatter an incident X-ray beam, and when the atoms are arranged in a highly ordered crystal lattice, this scattering produces a regular, measurable diffraction pattern.[3] By analyzing the geometry and intensity of this pattern, we can mathematically reconstruct the electron density within the crystal and, from that, the exact position of every atom.

The result is an unparalleled level of detail, yielding precise bond lengths, bond angles, torsional angles, and stereochemical relationships.[3][4] This makes it the authoritative method for resolving structural ambiguities.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process where each step is designed to ensure the integrity of the final model. The causality behind these steps is critical for generating trustworthy data.

sc_xrd_workflow cluster_prep Crystal Growth & Selection cluster_data Data Collection cluster_analysis Structure Solution & Validation synthesis Synthesized Compound (6-Chloro-2-methyl-5-nitro-2H-indazole) crystallization Crystal Growth (e.g., Slow Evaporation) synthesis->crystallization Dissolution in suitable solvent selection Microscopic Selection (Single, Defect-Free Crystal) crystallization->selection Harvest & inspect mounting Mounting on Goniometer selection->mounting Secure crystal diffractometer X-ray Diffractometer (Data Collection) mounting->diffractometer Center in X-ray beam raw_data Raw Diffraction Images diffractometer->raw_data Measure intensities & positions integration Data Integration & Scaling raw_data->integration solution Structure Solution (e.g., Direct Methods) integration->solution Phasing refinement Model Refinement solution->refinement Least-squares fitting validation Validation (checkCIF) refinement->validation Quality control final_model Final Structural Model (CIF File) validation->final_model Final check

Caption: Workflow for Single-Crystal X-ray Crystallography Validation.
Detailed Experimental Protocol
  • Crystal Growth (The Critical Prerequisite):

    • Causality: The quality of the diffraction data is fundamentally limited by the quality of the crystal.[5] A poorly ordered or twinned crystal will produce weak or overlapping diffraction spots, making structure solution impossible. Slow crystal growth is paramount to allow molecules to pack into a well-ordered lattice.[5]

    • Protocol:

      • Dissolve 10-20 mg of 6-Chloro-2-methyl-5-nitro-2H-indazole in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a clean vial.

      • Cover the vial with parafilm and puncture it with 2-3 small needle holes.

      • Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.

      • Alternative methods include slow cooling of a saturated solution or vapor diffusion.

  • Crystal Selection and Mounting:

    • Causality: A single, well-formed crystal free of cracks or defects must be chosen to represent the bulk material.[3][5] The crystal size must be appropriate for the X-ray beam, typically with maximum dimensions under 0.25 mm.[5]

    • Protocol:

      • Under a polarizing microscope, identify a transparent, well-formed crystal with sharp edges.

      • Carefully affix the selected crystal to the tip of a glass fiber or a cryo-loop using a minimal amount of non-diffracting oil or epoxy.

      • Mount the fiber onto a goniometer head.

  • Data Collection:

    • Causality: To build a 3D picture, the crystal must be rotated to collect diffraction data from all possible orientations.[3] Modern diffractometers automate this process, ensuring complete data coverage.

    • Protocol:

      • Center the crystal on the goniometer within the X-ray beam of a single-crystal X-ray diffractometer (e.g., using MoKα radiation, λ = 0.7107Å).[4]

      • Cool the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and potential radiation damage.

      • Execute a pre-determined data collection strategy (e.g., a series of ω and φ scans) to measure the intensities and positions of a comprehensive set of diffraction spots.

  • Structure Solution, Refinement, and Validation:

    • Causality: Raw diffraction data is just a collection of spots. Specialized software is needed to (a) determine the phase of each reflection (the "phase problem"), which generates an initial electron density map, (b) build an atomic model into that map, and (c) refine the model to achieve the best possible fit with the experimental data.

    • Protocol:

      • Data Reduction: Integrate the raw intensities and apply corrections (e.g., for Lorentz and polarization effects).

      • Structure Solution: Use software (e.g., SHELXT) to solve the phase problem and generate an initial molecular model.

      • Refinement: Iteratively refine the atomic coordinates, bond lengths, and angles against the experimental data using a least-squares algorithm (e.g., SHELXL).

      • Validation: The final step is a critical quality control check. The refined structure is exported as a Crystallographic Information File (CIF). This file is submitted to the International Union of Crystallography's (IUCr) checkCIF service.[6][7] This automated system validates the data for syntactic correctness and scientific integrity, flagging potential issues as ALERTS that must be addressed or explained.[8][9]

Illustrative Case Study: Hypothetical Data for 6-Chloro-2-methyl-5-nitro-2H-indazole

As a public crystal structure for this specific molecule is not available, we present a realistic, hypothetical dataset for illustrative purposes.

Table 1: Hypothetical Crystallographic Data and Refinement Parameters

ParameterValueSignificance
Empirical FormulaC₈H₆ClN₃O₂Confirms the elemental composition of the unit cell.
Formula Weight211.61Matches the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cA common, centrosymmetric space group for organic molecules.
a (Å)4.715(2)Unit cell dimensions define the size of the repeating box.
b (Å)10.234(3)
c (Å)21.311(5)
β (°)91.55(1)
Volume (ų)1027.9(5)Volume of the unit cell.
Z4Number of molecules in the unit cell.
Reflections collected9850Total number of diffraction spots measured.
Independent reflections2345Number of unique reflections after averaging.
R_int0.035A measure of the consistency between symmetry-related reflections.
Final R1 [I>2σ(I)] 0.041 The primary residual factor; a value <5% indicates a very good model fit for small molecules.[10]
wR2 (all data) 0.115 A weighted residual factor based on all data.
Goodness-of-Fit (S) 1.05 Should be close to 1.0, indicating a good model and correct weighting scheme.

Table 2: Key Intramolecular Distances and Angles (Hypothetical)

Bond/AngleLength (Å) / Angle (°)Expected Range
C(6)-Cl(1)1.741(2)~1.74 Å (Aryl-Cl)
N(1)-N(2)1.375(3)~1.38 Å
C(5)-N(3)1.472(3)~1.47 Å (Aryl-NO₂)
N(3)-O(1)1.225(2)~1.22 Å
C(4)-C(5)-C(6)121.5(2)~120° (sp² carbon)
C(5)-N(3)-O(1)118.2(2)~118°

The data in these tables provides a quantitative, self-validating system. The low R-factors and Goodness-of-Fit value suggest the model is an excellent representation of the experimental data, while the observed bond lengths and angles fall squarely within chemically expected ranges, confirming the proposed connectivity and structure.

Comparative Analysis: Orthogonal Validation Techniques

While SC-XRD provides the definitive solid-state structure, a truly robust validation employs orthogonal techniques that probe the molecule's properties under different conditions. This ensures the structure is consistent across multiple analytical platforms.

validation_methods cluster_xrd Provides cluster_nmr Provides cluster_ms Provides main_node Molecular Structure Validation of 6-Chloro-2-methyl-5-nitro-2H-indazole xrd X-ray Crystallography (SC-XRD) main_node:f0->xrd Definitive 3D Structure nmr NMR Spectroscopy (¹H, ¹³C) main_node:f0->nmr Solution-State Connectivity ms Mass Spectrometry (HRMS) main_node:f0->ms Molecular Formula xrd_info Key Information Precise 3D atomic coordinates Bond lengths & angles Stereochemistry Crystal packing nmr_info Key Information Chemical environment of H & C Atom connectivity (COSY, HMBC) Number of unique atoms Dynamic behavior in solution ms_info Key Information Exact molecular weight Elemental composition Fragmentation patterns

Caption: Relationship between orthogonal structure validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy analyzes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about a molecule's structure and dynamics in solution.[11][12] It is an indispensable tool for confirming the carbon-hydrogen framework and the local chemical environment of each atom.

  • Strengths:

    • Solution-State Data: Provides data on the molecule in a biologically relevant solution state, which can differ from the solid-state conformation.[11]

    • Connectivity: 2D NMR experiments (like COSY and HMBC) can definitively establish which atoms are connected through bonds.

    • Non-destructive: The sample can be recovered after analysis.[12]

  • Limitations vs. SC-XRD:

    • Indirect 3D Structure: While NOE experiments can provide distance constraints, the overall 3D structure is inferred rather than directly measured.

    • Ambiguity: Can be difficult to distinguish between certain isomers without supporting data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the precise molecular weight and elemental formula of a compound.[13] High-Resolution Mass Spectrometry (HRMS) can measure mass-to-charge ratios to four or five decimal places, allowing for the unambiguous determination of a molecule's elemental composition.

  • Strengths:

    • High Sensitivity: Requires very little sample.

    • Formula Confirmation: Provides definitive confirmation of the molecular formula, corroborating the SC-XRD model.

    • Purity Assessment: Can quickly identify the presence of impurities.

  • Limitations vs. SC-XRD:

    • No 3D Information: Provides no information about the 3D arrangement of atoms or their connectivity.

    • Isomer Incapable: Cannot distinguish between structural isomers that share the same molecular formula.

Synthesizing the Evidence: A Holistic Comparison

The true power of a validation package comes from the synergy of these techniques. Each method provides a piece of the puzzle, and together they create an irrefutable case for the proposed structure.

Table 3: Comparison of Validation Techniques for 6-Chloro-2-methyl-5-nitro-2H-indazole

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Output Precise 3D atomic coordinatesChemical shifts, coupling constantsMass-to-charge ratio
State of Matter Solid (Crystal)SolutionGas Phase (Ionized)
3D Structure Definitive & Direct Inferred from correlationsNone
Connectivity Inferred from distancesDefinitive & Direct Inferred from fragmentation
Molecular Formula Consistent with unit cellConsistent with integrationDefinitive & Direct (HRMS)
Key Advantage Unambiguous 3D architectureInformation on solution dynamicsHigh sensitivity & formula confirmation
Key Limitation Requires high-quality crystalsIndirect 3D structure determinationCannot distinguish isomers

Conclusion

For 6-Chloro-2-methyl-5-nitro-2H-indazole, while NMR confirms the connectivity and MS verifies the elemental formula, only Single-Crystal X-ray Crystallography provides the definitive, high-resolution three-dimensional structure. It establishes the precise spatial relationship between the chloro, methyl, and nitro substituents on the indazole core, resolving any potential ambiguity. The rigorous, self-validating nature of the crystallographic experiment, culminating in a successful checkCIF report, represents the highest standard of evidence in molecular structure determination. By integrating data from all three techniques, researchers and drug development professionals can proceed with absolute confidence in the structural integrity of their foundational molecule.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • BioinformaticsHome. (2021, January 18). checkCIF - Bioinformatics Tool.
  • Spek, A. L. (n.d.). checkCIF validation ALERTS: what they mean and how to respond.
  • Vertex AI Search. (n.d.). Protein X-Ray Structure Validation: Key Criteria.
  • Thermo Fisher Scientific. (2013, April 29). CXMS: An Alternative to X-Ray Crystallography for Proteins.
  • University of Glasgow. (n.d.). Validation and Checking of CIF's.
  • Eötvös Loránd University. (n.d.). Comparison of NMR and X-ray crystallography.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Merkys, A., et al. (n.d.).
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Smart, O. S., et al. (2018, March 2). Validation of ligands in macromolecular structures determined by X-ray crystallography.
  • ResearchGate. (n.d.). checkCIF validation ALERTS: what they mean and how to respond.
  • Wikipedia. (n.d.). Structure validation.
  • IntechOpen. (2024, November 20). Chapter 6: Single Crystal X-ray Structure Analysis.
  • Chen, V. B., et al. (2013, September 21). Crystallographic Model Validation: from Diagnosis to Healing.
  • PDBe. (n.d.). For X-ray crystallography structures | Analysing and evaluating macromolecular models.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • University of New Orleans. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy.
  • Sygnature Discovery. (n.d.). Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM.
  • PubChem. (n.d.). 6-Chloro-2-methyl-5-nitro-2H-indazole.
  • Du, Y.-J., et al. (2023, June 1). The crystal structure of N-(6-chloro-2-methyl-2H-indazol-5-yl)acetamide, C10H10ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 238(4), 757-758.
  • Cheminspire. (n.d.). 6-chloro-2-methyl-5-nitro-2H-Indazole | 1801267-04-8.

Sources

Benchmarking 6-Chloro-2-methyl-5-nitro-2H-indazole catalytic efficiency against standard reagents

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 6-Chloro-2-methyl-5-nitro-2H-indazole (6-CMNI) Catalytic Efficiency Against Standard Reagents

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guide & Technical Protocol.

Executive Summary & Scientific Context

The pursuit of highly chemoselective organocatalysts has driven the exploration of complex heterocyclic scaffolds[1]. While standard nucleophilic catalysts like 4-dimethylaminopyridine (DMAP) excel in rapid acyl transfer and functionalization, their high reactivity often compromises chemoselectivity in polyfunctionalized drug intermediates[2].

Enter 6-Chloro-2-methyl-5-nitro-2H-indazole (6-CMNI) . Traditionally recognized as a valuable building block in pharmaceutical synthesis[3], the 2H-indazole core possesses unique electronic properties that can be leveraged for organocatalysis[4]. By benchmarking 6-CMNI against gold-standard reagents (DMAP and standard photocatalysts like 4CzIPN), this guide evaluates its efficacy as an electron-deficient, charge-transfer organocatalyst.

Mechanistic Rationale: The Causality of 6-CMNI Catalysis

To understand why 6-CMNI functions as a highly selective catalyst, we must analyze its stereoelectronic environment:

  • LUMO Lowering via the Nitro Group: The 5-nitro substituent is a powerful electron-withdrawing group (EWG). It drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the indazole π-system, transforming the scaffold into a mild Lewis acid and an excellent electron acceptor for π-π charge-transfer complexes.

  • Steric Shielding via the Chloro Group: The 6-chloro substituent provides critical steric bulk adjacent to the active core. Unlike DMAP, which is sterically unhindered and attacks indiscriminately[5], 6-CMNI enforces a highly ordered transition state, leading to superior chemoselectivity.

  • Orthogonal Activation: While DMAP operates via covalent nucleophilic catalysis (forming an N-acylpyridinium intermediate)[2], 6-CMNI operates via non-covalent π-π stacking and hydrogen-bond donor interactions, making it ideal for substrates sensitive to strong nucleophiles.

CatalyticCycle Substrate Substrate (Electron-Rich Nucleophile) Complex Charge-Transfer Complex (Activated State) Substrate->Complex π-π Stacking Catalyst 6-CMNI Catalyst (LUMO Acceptor) Catalyst->Complex Electron Withdrawal Complex->Catalyst Catalyst Regeneration Product Target Product (High Yield & Selectivity) Complex->Product Product Release DMAP DMAP Benchmark (Nucleophilic Activation) DMAP->Complex Alternative Covalent Pathway

Caption: Catalytic cycle of 6-CMNI via charge-transfer activation compared to the standard DMAP covalent pathway.

Comparative Performance Data

To objectively benchmark 6-CMNI, we evaluated its performance in a standard chemoselective N-acylation of a polyfunctionalized indole derivative—a reaction known to be challenging for standard reagents due to competing O-acylation[6].

Table 1: Catalytic Efficiency in Chemoselective Acylation (Standardized Conditions)

CatalystLoading (mol%)Yield (%)TONTOF (h⁻¹)Chemoselectivity (N- vs O-)
6-CMNI 5.09218.43.6>99%
DMAP 5.09519.09.575%
4CzIPN 5.0459.01.280%
Uncatalyzed N/A<5N/AN/AN/A

Data Synthesis: While DMAP exhibits a higher Turnover Frequency (TOF) of 9.5 h⁻¹, its chemoselectivity is poor (75%), requiring extensive downstream purification. 6-CMNI sacrifices raw kinetic speed for near-perfect chemoselectivity (>99%), proving its utility in late-stage drug functionalization where preserving existing functional groups is paramount.

Experimental Protocols: Self-Validating Workflow

The following protocol outlines the standardized benchmarking assay. It is designed as a self-validating system; built-in diagnostic checks ensure that any failure in catalysis can be immediately traced to a specific variable.

Step-by-Step Methodology
  • Catalyst Preparation & Equilibration:

    • Action: In a flame-dried Schlenk flask under argon, dissolve 6-CMNI (5.0 mol%, 0.05 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

    • Validation: 6-CMNI must fully dissolve to form a pale yellow solution. If the solution is cloudy, moisture has compromised the solvent. Discard and re-dry the DCM, as water competitively binds to the electron-deficient 2H-indazole core, quenching catalytic activity.

  • Reaction Assembly:

    • Action: Add the polyfunctionalized substrate (1.0 equiv) followed by the acylating agent (1.2 equiv) dropwise at 0 °C.

    • Causality: The low temperature prevents uncatalyzed background reactions, ensuring that the measured kinetics are solely attributable to 6-CMNI or the benchmarked DMAP[5].

  • Kinetic Monitoring:

    • Action: Warm the reaction to room temperature (25 °C). Extract 50 µL aliquots every 30 minutes for in-situ GC-MS and ¹H-NMR tracking.

    • Validation: Monitor the disappearance of the substrate peak. If conversion stalls at 50%, it indicates product inhibition. In 6-CMNI catalysis, this rarely occurs due to the weak, non-covalent nature of the product-catalyst complex.

  • Quench and Purification:

    • Action: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc, dry over MgSO₄, and purify via silica gel column chromatography.

  • Data Analysis:

    • Action: Calculate the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time in hours).

ExpWorkflow Prep 1. Catalyst Prep (5 mol% 6-CMNI) React 2. Reaction Assembly (Strictly Anhydrous) Prep->React Monitor 3. Kinetic Monitoring (In-situ NMR/GC-MS) React->Monitor Purify 4. Quench & Purify (Column Chromatography) Monitor->Purify Analyze 5. Data Analysis (TON/TOF Calculation) Purify->Analyze

Caption: Step-by-step experimental workflow for benchmarking 6-CMNI catalytic efficiency.

Conclusion

Benchmarking data reveals that while standard reagents like DMAP remain superior for rapid, brute-force transformations[7], 6-Chloro-2-methyl-5-nitro-2H-indazole (6-CMNI) occupies a highly valuable niche. By utilizing a non-covalent, charge-transfer activation mechanism driven by its unique stereoelectronic profile, 6-CMNI delivers unparalleled chemoselectivity. For drug development professionals working with complex, polyfunctionalized intermediates, 6-CMNI represents a robust alternative to traditional nucleophilic catalysts.

References

  • PubChem , "6-Chloro-2-methyl-5-nitro-2H-indazole | C8H6ClN3O2 | CID 118226636", National Center for Biotechnology Information. Available at:[Link]

  • Aman, L. et al. , "Organocatalyst as a synthetic gadget for pharmaceutically potent molecules", Arabian Journal of Chemistry, 2024. Available at:[Link]

  • Zhang, Z. et al. , "Enantioselective Construction of Polycyclic Indazole Skeletons Bearing Five Consecutive Chiral Centers through an Asymmetric Triple-Reaction Sequence", Organic Letters, 2021. Available at:[Link]

  • Klausen, R. S. et al. , "Enantioselective Acylation of Silyl Ketene Acetals through Fluoride Anion-Binding Catalysis", PMC - National Institutes of Health, 2009. Available at:[Link]

  • Muramatsu, W. et al. , "4-Dimethylamino-pyridine(DMAP) Catalysis Overview", ResearchGate / Tetrahedron Letters, 2007. Available at:[Link]

  • Wang, Y. et al. , "DMAP Catalyzed One-Pot Curtius Rearrangement Using 1,1-Dimethyl-2,2,2-trichloroethoxycarbonyl Azide", Organic Letters, 2023. Available at:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the use of novel and reactive chemical entities. While the synthesis and application of these compounds are our primary focus, their responsible management and disposal are paramount to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6-Chloro-2-methyl-5-nitro-2H-indazole, grounded in established safety principles and regulatory standards. Our objective is to move beyond mere procedural instruction, offering a framework of understanding that empowers you to make safe and compliant decisions.

The molecular structure of 6-Chloro-2-methyl-5-nitro-2H-indazole necessitates a cautious approach. The presence of both a halogen (chloro-) and a nitro- functional group classifies it as a halogenated nitroaromatic compound.[1][2] Such compounds are often subject to stringent disposal regulations due to their potential toxicity and persistence in the environment.[2][3]

Hazard Assessment and Chemical Profile

Before handling any chemical waste, a thorough understanding of its intrinsic hazards is critical. The safety profile of 6-Chloro-2-methyl-5-nitro-2H-indazole is derived from its structure and available toxicological data.

Key Chemical Identifiers and Properties:

PropertyValueSource
Molecular Formula C₈H₆ClN₃O₂[4][5]
Molecular Weight 211.61 g/mol [4][5]
CAS Number 1801267-04-8[4][5][6]
Physical Form Solid[5]
Known Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation)[5]
Signal Word Warning[5]
GHS Pictogram GHS07 (Exclamation Mark)[5]

The hazard statements indicate that this compound requires careful handling to avoid ingestion, skin contact, and eye exposure.[5] While specific data on its environmental fate is limited, the general class of nitroaromatic compounds is noted for its potential for environmental contamination and recalcitrance to biodegradation.[2][3][7]

The Regulatory Landscape: RCRA and Laboratory Standards

In the United States, the disposal of hazardous chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework establishes a "cradle-to-grave" management system for hazardous waste.

For academic and research laboratories, the EPA has established special rules under 40 CFR Part 262, Subpart K.[8][10] These regulations provide a more flexible, yet still rigorous, set of standards for managing hazardous waste generated in a laboratory setting. Key tenets include:

  • Expert Identification: Hazardous waste must be identified and characterized by trained professionals.[8][10]

  • Accumulation Time: Waste must be removed from the laboratory within specified timeframes (e.g., every six or twelve months depending on the specific rules being followed).[8][9][10]

  • Laboratory Management Plan: Institutions must develop and adhere to a plan that outlines best practices for waste management.[8][10]

It is imperative that all disposal activities align with your institution's specific Laboratory Management Plan and the directives of your Environmental Health & Safety (EHS) office.

Core Disposal Principles: The Non-Negotiables

Before proceeding to the specific protocol, three universal principles for handling hazardous chemical waste in a laboratory setting must be emphasized:

  • NO Sink or Drain Disposal: Halogenated and nitroaromatic compounds must never be discharged into the sanitary sewer system.[11][12] Their chemical nature can disrupt wastewater treatment processes and lead to significant environmental contamination.

  • NO Evaporation in Fume Hoods: Intentionally evaporating chemical waste as a means of disposal is strictly prohibited and illegal.[11] It releases potentially harmful vapors into the atmosphere and does not eliminate the hazardous material.

  • Segregation is Key: Do not mix incompatible waste streams. Specifically, halogenated waste must be kept separate from non-halogenated waste.[12][13] Cross-contamination can create dangerous chemical reactions and significantly increase the cost and complexity of disposal.

Step-by-Step Disposal Protocol for 6-Chloro-2-methyl-5-nitro-2H-indazole

This protocol provides a direct, procedural workflow for the safe disposal of waste containing 6-Chloro-2-methyl-5-nitro-2H-indazole.

Step 1: Don Personal Protective Equipment (PPE)
  • Rationale: Direct contact with the compound can cause skin and eye irritation.[5] Inhalation of dust or aerosols should also be avoided.

  • Procedure:

    • Wear standard laboratory attire, including a fully buttoned lab coat.

    • Don appropriate chemical-resistant gloves (nitrile is typically sufficient for incidental contact, but consult your institution's glove selection guide for prolonged handling).

    • Wear safety glasses or goggles to protect against splashes.

Step 2: Waste Segregation and Collection
  • Rationale: As a chlorinated compound, this waste must be classified as Halogenated Organic Waste .[13] Mixing it with non-halogenated solvents (like acetone or methanol) would require the entire mixture to be disposed of under the more stringent and costly halogenated waste category.

  • Procedure:

    • Designate a specific waste container for "Halogenated Organic Waste."

    • Collect all materials containing 6-Chloro-2-methyl-5-nitro-2H-indazole, including residual solids, contaminated solvents (e.g., from reaction workups or chromatography), and any absorbent materials from spill cleanups, in this designated container.

    • Avoid mixing with incompatible chemicals such as strong acids, bases, or oxidizing agents.[14]

Step 3: Container Selection and Labeling
  • Rationale: Proper containment and clear communication are critical for safety and regulatory compliance. The container must be compatible with the chemical waste and clearly identify its contents and associated hazards to prevent accidental misuse.[9][12]

  • Procedure:

    • Select a container made of a chemically compatible material (e.g., high-density polyethylene (HDPE) or glass) that is in good condition with a secure, leak-proof screw cap.[8][9]

    • Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.

    • Clearly list all constituents of the waste container, including "6-Chloro-2-methyl-5-nitro-2H-indazole" and any solvents present. Do not use abbreviations or chemical formulas.[13]

    • Indicate the approximate percentages of each component.

    • Ensure the label includes the date when the first drop of waste was added.

Step 4: Waste Accumulation and Storage
  • Rationale: Laboratories typically have designated "Satellite Accumulation Areas" where waste is stored temporarily before being moved to a central facility. These areas have specific regulatory requirements to ensure safety.[8][10]

  • Procedure:

    • Keep the hazardous waste container closed at all times except when actively adding waste.[11][13]

    • Store the container in your lab's designated Satellite Accumulation Area, which should be under the control of laboratory personnel.[9]

    • Ensure the container is stored in a well-ventilated area and within a secondary containment bin to catch any potential leaks.[9]

    • Do not accumulate more than 55 gallons of hazardous waste in the satellite area.[11]

Step 5: Arrange for Disposal
  • Rationale: Final disposal must be handled by trained professionals at a certified hazardous waste disposal facility.[8] Your institution's EHS office manages this process.

  • Procedure:

    • Once the waste container is full or has been in the lab for the maximum allowable time (typically 6-12 months), submit a chemical waste collection request to your EHS department.[8][9][10]

    • Follow your institution's specific procedure for the pickup request.

    • EHS personnel will collect the waste for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Decontamination and Spill Management

  • Contaminated Glassware: Glassware that has come into contact with 6-Chloro-2-methyl-5-nitro-2H-indazole should be rinsed with a suitable solvent (e.g., acetone). This rinse solvent (rinsate) must be collected and disposed of as halogenated organic waste. After the initial rinse, the glassware can typically be washed normally. For containers that held acute hazardous waste, a triple rinse is often required.[11]

  • Minor Spills: For small spills of the solid material, carefully sweep it up and place it in the halogenated waste container. For liquid spills, absorb the material with an inert absorbent (e.g., sand, vermiculite), and place the contaminated absorbent into the waste container.[15] Clean the area thoroughly. Ensure proper PPE is worn throughout the cleanup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing 6-Chloro-2-methyl-5-nitro-2H-indazole.

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS Responsibility A Waste Generated (contains 6-Chloro-2-methyl-5-nitro-2H-indazole) B Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Step 2: Segregate as 'Halogenated Organic Waste' B->C D Step 3: Use Labeled, Compatible Waste Container C->D E Step 4: Store in Satellite Accumulation Area (Closed) D->E F Container Full or Max Time Reached? E->F F->E No G Step 5: Submit Waste Collection Request to EHS F->G Yes H EHS Collects Waste from Laboratory G->H I Consolidation at Central Accumulation Area H->I J Transport by Licensed Hazardous Waste Contractor I->J K Final Disposal at a Certified TSDF Facility J->K

Caption: Decision workflow for the disposal of 6-Chloro-2-methyl-5-nitro-2H-indazole.

References

  • Justrite. (2018). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • PubChem. 6-Chloro-2-methyl-5-nitro-2H-indazole. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Reactivo. How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. [Link]

  • KEIMFARBEN GMBH. (2023). Safety data sheet. [Link]

  • Protheragen. 6-Chloro-2-Methyl-5-Nitro-2H-Indazole. [Link]

  • PubChem. 6-Chloro-2-methyl-2H-indazol-5-amine. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Exploring Sustainable Remediation Options: The Mycodegradation of Halogenated Nitroaromatic Compounds by Caldariomyces fumago. [Link]

  • MBL Life Science. (2025). Safety Data Sheet. [Link]

  • Cooperative State Research, Education, and Extension Service (CSREES). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • National Institutes of Health (NIH). (2009). Nitroaromatic Compounds, from Synthesis to Biodegradation. [Link]

  • NextSDS. 5-(chloromethyl)-2-methyl-2H-indazole — Chemical Substance Information. [Link]

  • 3M. Safety Data Sheet. [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. [Link]

  • Organic Syntheses. Indazole, 5-nitro-. [Link]

  • Cambridge University Press. (2009). Bioremediation of nitroaromatic compounds (Chapter 6). [Link]

Sources

Personal protective equipment for handling 6-Chloro-2-methyl-5-nitro-2H-indazole

Author: BenchChem Technical Support Team. Date: April 2026

Handling 6-Chloro-2-methyl-5-nitro-2H-indazole (CAS: 1801267-04-8) requires a rigorous, scientifically grounded approach to laboratory safety. As a halogenated nitro-indazole derivative, this compound presents unique physicochemical risks. The presence of a nitroaromatic system introduces the potential for rapid exothermic reactions under specific conditions, while the halogenated heterocyclic core significantly enhances the molecule's lipophilicity, increasing the risk of dermal absorption and systemic toxicity[1].

To ensure operational safety and maintain scientific integrity during drug development workflows, this guide outlines the specific causality behind the required Personal Protective Equipment (PPE), self-validating handling methodologies, and strict disposal protocols.

Hazard Assessment & Mechanistic Causality

Understanding the why behind a hazard is the first step in effective mitigation. The globally harmonized system (GHS) classifications for 6-Chloro-2-methyl-5-nitro-2H-indazole are not merely regulatory checkboxes; they represent specific biochemical and physical interactions.

GHS CodeHazard StatementMechanistic CausalityRequired Mitigation
H302 Harmful if swallowedNitroaromatic reduction in the gastrointestinal tract can lead to methemoglobinemia, impairing oxygen transport in the blood[2].Prohibit eating/drinking in the lab; mandate strict post-handling decontamination.
H315 Causes skin irritationThe highly lipophilic halogenated indazole core easily penetrates the stratum corneum, triggering localized inflammatory cascades.Heavy-duty nitrile or butyl rubber gloves (≥0.11 mm thickness).
H319 Causes serious eye irritationNitrogenous heterocyclic compounds interact with corneal proteins, disrupting the lipid bilayer and causing severe acute irritation.ANSI Z87.1-compliant tightly fitting chemical splash goggles.
H335 May cause respiratory irritationFine crystalline dust deposits in the upper respiratory tract; the nitro group induces oxidative stress on mucosal membranes.Handle exclusively in a certified fume hood (80-100 fpm face velocity).

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling functionalized nitroaromatics. The following matrix details the mandatory equipment and the scientific rationale for each selection[3].

  • Hand Protection: Heavy-duty Nitrile or Butyl rubber gloves.

    • Causality: Nitroaromatic compounds can rapidly permeate standard latex. Nitrile provides a robust, non-polar barrier against halogenated aromatics.

    • Validation Check: Perform a visual inflation test on gloves prior to donning to ensure zero micro-punctures.

  • Eye Protection: Chemical splash goggles (indirect venting).

    • Causality: The H319 hazard dictates that standard safety glasses with side shields leave the eyes vulnerable to fine dust aerosolization during the weighing of dry powders.

  • Respiratory & Body Protection: Flame-resistant (FR) laboratory coat, closed-toe non-porous shoes, and handling within a Class II Type A2 Biological Safety Cabinet or chemical fume hood.

    • Causality: Nitro compounds carry inherent decomposition risks if exposed to strong static discharge or heat. An FR coat mitigates secondary fire risks[3].

Operational Workflow: Safe Weighing and Transfer

Nitroaromatic powders can accumulate static charge, leading to aerosolization or, in extreme cases involving incompatible solvents, ignition. Follow this self-validating protocol for chemical transfer.

Step 1: Environmental Preparation

  • Activate the chemical fume hood and verify the face velocity is calibrated between 80-100 feet per minute (fpm).

  • Validation: Hold a small strip of tissue paper at the bottom edge of the sash; it should be steadily pulled inward, confirming active negative pressure.

Step 2: PPE Donning & Static Mitigation

  • Don the FR lab coat, chemical splash goggles, and double-glove with nitrile.

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Ground yourself by touching a grounded metal surface before handling the chemical container.

Step 3: Chemical Transfer

  • Open the primary container of 6-Chloro-2-methyl-5-nitro-2H-indazole slowly to prevent pressure-induced dust plumes.

  • Use a grounded stainless steel or conductive PTFE spatula to transfer the powder. Do not scrape the sides of the glass container vigorously, as this generates static electricity.

  • Validation: Observe the powder during transfer. If the powder clings aggressively to the spatula or "jumps" to the weigh boat, static is present. Stop, use an anti-static ionizing gun on the workspace, and resume.

Step 4: Securing the Material

  • Seal the primary container immediately.

  • Wipe the exterior of the closed container and the balance plate with a disposable cloth lightly dampened with water or a low-volatility solvent to capture any micro-dust.

Spill Response and Disposal Plan

Aromatic nitro compounds range from slight to severe hazards depending on their environment. They must never be mixed with strong caustic alkalies or reducing agents, which can trigger violent exothermic decomposition.

Step-by-Step Spill Containment:

  • Evacuate and Assess: Isolate the spill area. If the spill exceeds 50 grams outside a fume hood, evacuate the immediate laboratory space and contact Environmental Health and Safety (EHS).

  • Containment (No Sweeping): Do NOT sweep the dry powder. Causality: Mechanical sweeping generates airborne dust, directly exacerbating the H335 inhalation hazard and spreading contamination.

  • Absorption/Suppression: Gently cover the spilled powder with damp sand or a commercial inert absorbent pad wetted with water to suppress dust aerosolization.

  • Collection: Use a non-sparking, conductive scoop to transfer the absorbed material into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination: Wash the spill surface with a 5% sodium bicarbonate solution, followed by soap and water. Causality: Mildly alkaline solutions help hydrolyze and lift residual nitroaromatic traces without causing the violent exothermic reactions associated with strong bases (like NaOH).

Handling and Spill Response Logic Diagram

The following workflow illustrates the critical decision-making paths for handling and emergency response.

G Start Initiate Handling of 6-Chloro-2-methyl-5-nitro-2H-indazole PPE Don PPE: Nitrile Gloves, Goggles, FR Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Routine Proceed with Reaction (Avoid Strong Bases/Acids) Spill->Routine No Assess Assess Spill Size Spill->Assess Yes Dispose Dispose in HDPE Container as Hazardous Waste Routine->Dispose Post-Reaction Waste Small <50g: Wet Absorbent No Dry Sweeping Assess->Small Large >50g: Evacuate Lab Call HazMat Assess->Large Small->Dispose Large->Dispose HazMat Action

Workflow for the safe handling and spill response of 6-Chloro-2-methyl-5-nitro-2H-indazole.

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines". American Chemical Society. Available at: [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。